molecular formula C28H34N10O2 B15578730 BIIB091

BIIB091

カタログ番号: B15578730
分子量: 542.6 g/mol
InChIキー: JSAQBOQCZJHWMA-XMMPIXPASA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

BIIB-091 is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.

特性

分子式

C28H34N10O2

分子量

542.6 g/mol

IUPAC名

1-tert-butyl-N-[(5R)-8-[2-[(1-methylpyrazol-4-yl)amino]pyrimidin-4-yl]-2-(oxetan-3-yl)-1,3,4,5-tetrahydro-2-benzazepin-5-yl]triazole-4-carboxamide

InChI

InChI=1S/C28H34N10O2/c1-28(2,3)38-15-25(34-35-38)26(39)32-24-8-10-37(21-16-40-17-21)13-19-11-18(5-6-22(19)24)23-7-9-29-27(33-23)31-20-12-30-36(4)14-20/h5-7,9,11-12,14-15,21,24H,8,10,13,16-17H2,1-4H3,(H,32,39)(H,29,31,33)/t24-/m1/s1

InChIキー

JSAQBOQCZJHWMA-XMMPIXPASA-N

製品の起源

United States

Foundational & Exploratory

BIIB091: A Deep Dive into its Mechanism of Action in Multiple Sclerosis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Multiple sclerosis (MS) is a chronic, inflammatory, and neurodegenerative disease of the central nervous system (CNS) driven by a complex interplay of immune cells.[1] A key therapeutic strategy in MS is the modulation of the immune system to reduce the inflammatory cascade that leads to demyelination and axonal damage. BIIB091 is an investigational, orally active, reversible, and selective small-molecule inhibitor of Bruton's tyrosine kinase (BTK).[2] This technical guide provides a comprehensive overview of the mechanism of action of this compound, with a focus on its molecular interactions, cellular effects, and the preclinical and clinical data supporting its development for the treatment of multiple sclerosis.

Core Mechanism of Action: Targeting Bruton's Tyrosine Kinase (BTK)

This compound's therapeutic potential in multiple sclerosis stems from its potent and selective inhibition of Bruton's tyrosine kinase (BTK), a non-receptor tyrosine kinase crucial for the signaling of various immune cell receptors.[3][4] this compound is a structurally distinct, ATP-competitive inhibitor that binds to the BTK protein.[1][5] This binding sequesters a key phosphorylation site, tyrosine-551, into an inactive conformation, thereby preventing its phosphorylation by upstream kinases and blocking downstream signaling.[1][3][5]

Impact on B-Cell and Myeloid Cell Signaling

BTK is a critical signaling molecule downstream of the B-cell receptor (BCR) and the receptors for the Fc region of immunoglobulins (FcR) on myeloid cells.[3][6] In MS, both B cells and myeloid cells (such as macrophages and microglia) are implicated in the pathological inflammatory processes within the CNS.[4]

Upon activation of BCR or FcR, BTK phosphorylates phospholipase C gamma 2 (PLCγ2).[7] This event triggers a cascade of downstream signaling events, including calcium mobilization and the activation of the nuclear factor-kappa B (NF-κB) pathway, culminating in the activation of effector functions in B cells and myeloid cells.[4][7]

This compound, by inhibiting BTK, effectively blocks these signaling pathways. This leads to the inhibition of:

  • B-cell activation, proliferation, and differentiation: This includes the reduction of antibody production and germinal center formation.[3][7]

  • Antigen presentation by B cells to T cells: This is a key mechanism thought to underlie the efficacy of B cell-targeted therapies in MS.[3][7]

  • Myeloid cell functions: This includes the inhibition of FcγR-induced reactive oxygen species (ROS) production in neutrophils and TNFα secretion in monocytes.[2]

The multifaceted impact of this compound on both the adaptive (B cells) and innate (myeloid cells) immune systems makes it a promising therapeutic candidate for MS.

Signaling Pathway Diagram

BIIB091_Mechanism_of_Action cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-Cell Receptor (BCR) BTK Bruton's Tyrosine Kinase (BTK) BCR->BTK FcR Fc Receptor (FcR) FcR->BTK PLCG2 Phospholipase Cγ2 (PLCγ2) BTK->PLCG2 Phosphorylates This compound This compound This compound->BTK Inhibits Ca_NFkB Calcium Mobilization & NF-κB Pathway PLCG2->Ca_NFkB Gene_Expression Gene Expression (Inflammation, Cell Activation, Antibody Production) Ca_NFkB->Gene_Expression

Caption: this compound inhibits BTK, blocking BCR and FcR signaling pathways.

Quantitative Data Summary

The preclinical and early clinical evaluation of this compound has generated significant quantitative data demonstrating its potency and selectivity.

Table 1: In Vitro Potency of this compound

AssayTarget Cell/SystemIC50 ValueReference
BTK InhibitionPurified BTK protein<0.5 nM[2]
BTK AutophosphorylationWhole blood9.0 nM[8]
p-PLCγ2 InhibitionRamos human B-cell line6.9 nM[2][8]
CD69 ActivationPeripheral Blood Mononuclear Cells (PBMCs)6.9 nM[2]
FcγR-induced ROS ProductionPurified primary neutrophils4.5 nM[2][8]
FcγRI and FcγRIII-mediated TNFα secretionHuman monocytes1.3 - 8.0 nM[2]
B-cell and Myeloid Cell Functional ResponsesIn vitro3 - 106 nM[3][6][7]
Naïve and Unswitched Memory B-cell ActivationIn vivo (Phase 1)55 nM[3][6][9]

Experimental Protocols

The following summarizes the general methodologies used in the preclinical evaluation of this compound.

BTK Enzymatic Assay
  • Objective: To determine the direct inhibitory activity of this compound on purified BTK protein.

  • Methodology: A biochemical assay is performed using recombinant human BTK protein. The kinase activity is measured by quantifying the phosphorylation of a synthetic substrate in the presence of ATP. This compound is added at varying concentrations to determine the IC50 value, which is the concentration required to inhibit 50% of the enzyme's activity.

Cellular Assays
  • Objective: To assess the functional effects of this compound on immune cells.

  • Methodology:

    • Phospho-flow Cytometry: Human whole blood or isolated peripheral blood mononuclear cells (PBMCs) are stimulated with an activating agent (e.g., anti-IgM for B cells). Cells are then fixed, permeabilized, and stained with fluorescently labeled antibodies against phosphorylated proteins (e.g., p-BTK, p-PLCγ2) and cell surface markers. The level of phosphorylation is quantified by flow cytometry.

    • Cell Activation Assays: PBMCs are stimulated in the presence of varying concentrations of this compound. The expression of activation markers, such as CD69 on B cells, is measured by flow cytometry.

    • Cytokine Release Assays: Human monocytes are stimulated with FcγR agonists in the presence of this compound. The concentration of secreted cytokines, such as TNFα, in the supernatant is measured by ELISA.

In Vivo Models
  • Objective: To evaluate the efficacy of this compound in a living organism.

  • Methodology:

    • T-cell Independent-2 (TI-2) Immunization Model: Mice are immunized with a TI-2 antigen (e.g., NP-Ficoll) and treated with this compound or vehicle. The levels of antigen-specific IgM antibodies in the serum are measured by ELISA to assess the in vivo effect on B-cell antibody production.[2]

Experimental Workflow Diagram

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Preclinical Models cluster_clinical Clinical Trials Enzyme_Assay BTK Enzymatic Assay (IC50 Determination) Cell_Assays Cellular Assays (PBMCs, Monocytes, Neutrophils) Enzyme_Assay->Cell_Assays Functional_Assays Functional Assays (Activation, Cytokine Release) Cell_Assays->Functional_Assays Animal_Model Animal Models (e.g., TI-2 Immunization) Functional_Assays->Animal_Model Efficacy_Testing Efficacy Testing (Antibody Titer Measurement) Animal_Model->Efficacy_Testing Phase1 Phase 1 (Healthy Volunteers) Efficacy_Testing->Phase1 Phase2 Phase 2 (MS Patients - FUSION Study) Phase1->Phase2

Caption: A typical experimental workflow for evaluating this compound.

Clinical Development in Multiple Sclerosis

This compound is currently being investigated in clinical trials for the treatment of relapsing forms of multiple sclerosis.[10] The Phase 2 FUSION study (NCT05798520) is designed to evaluate the safety and efficacy of this compound as a monotherapy and in combination with diroximel fumarate (B1241708) (DRF).[11][12] The primary endpoint for the monotherapy part of the study is the incidence of adverse events, while for the combination therapy part, it is the cumulative number of new gadolinium-enhancing T1 lesions, a key MRI marker of active inflammation in the CNS.[12]

Conclusion

This compound is a potent and selective BTK inhibitor with a well-defined mechanism of action that targets key pathological pathways in multiple sclerosis. By inhibiting BTK, this compound effectively modulates the functions of both B cells and myeloid cells, which are central to the inflammatory and neurodegenerative processes of the disease. The robust preclinical data, demonstrating potent inhibition of BTK-dependent signaling and function, has provided a strong rationale for its clinical development. Ongoing clinical trials will be crucial in determining the therapeutic potential of this compound as a novel oral treatment for patients with multiple sclerosis.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the Role of BIIB091 in B Cell and Myeloid Cell Signaling

Introduction

This compound is an orally active, potent, and selective reversible inhibitor of Bruton's tyrosine kinase (BTK), a critical signaling molecule in various immune cells. BTK is a non-receptor tyrosine kinase that plays a crucial role in the signaling pathways of the B-cell receptor (BCR) and Fc receptors (FcR) on myeloid cells. By targeting BTK, this compound modulates the activation and function of both B lymphocytes and myeloid cells, making it a promising therapeutic candidate for autoimmune diseases such as multiple sclerosis. This technical guide provides a comprehensive overview of the mechanism of action of this compound, its impact on B cell and myeloid cell signaling pathways, quantitative data on its potency, and detailed protocols for key experimental assays.

Mechanism of Action

This compound is a structurally distinct, ATP-competitive, reversible inhibitor of BTK. It binds to the BTK protein in a "DFG-in" conformation, which sequesters a key phosphorylation site, Tyrosine-551, into an inactive state. This mechanism of action effectively prevents the autophosphorylation and activation of BTK by upstream kinases. Preclinical studies have demonstrated that this compound is highly selective for BTK, with over 500-fold selectivity against a large panel of other kinases. This high selectivity contributes to a favorable safety and tolerability profile. This compound forms long-lived complexes with BTK, with a half-life of over 40 minutes, which contributes to its potent activity in cellular assays.

Role of this compound in B Cell Signaling

The B-cell receptor signaling pathway is fundamental for B cell development, activation, proliferation, and differentiation. BTK is a central node in this pathway, downstream of the BCR. Upon antigen binding to the BCR, upstream kinases phosphorylate and activate BTK. Activated BTK, in turn, phosphorylates and activates phospholipase C gamma 2 (PLCγ2), a critical step that initiates a cascade of downstream signaling events, ultimately leading to B-cell activation and effector functions.

This compound effectively inhibits this cascade by preventing the activation of BTK. This leads to a dose-dependent inhibition of BCR-mediated PLCγ2 phosphorylation. The functional consequences of this inhibition are significant and include the blockage of:

  • B-cell activation: As measured by the upregulation of activation markers like CD69.

  • B-cell proliferation and differentiation: this compound blocks in vitro B-cell proliferation and differentiation into antibody-secreting plasma cells.

  • Antigen presentation: this compound inhibits the ability of B cells to present antigens to T cells, a key function in the adaptive immune response.

BCR_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Antigen Antigen BCR B-Cell Receptor (IgM/IgD) Antigen->BCR binds LYN_SYK LYN/SYK BCR->LYN_SYK activates BTK BTK LYN_SYK->BTK phosphorylates PLCg2 PLCγ2 BTK->PLCg2 phosphorylates This compound This compound This compound->BTK inhibits Downstream Downstream Signaling (NF-κB, Ca²⁺ flux) PLCg2->Downstream Activation B-Cell Activation, Proliferation, Differentiation Downstream->Activation

B-Cell Receptor (BCR) Signaling Pathway Inhibition by this compound

Role of this compound in Myeloid Cell Signaling

BTK is also a key signaling molecule downstream of Fc receptors in myeloid cells, including monocytes, neutrophils, and basophils. Activation of Fc receptors by immune complexes or allergens triggers a signaling cascade that is dependent on BTK.

This compound has been shown to potently inhibit FcR-mediated functions in various myeloid cell types:

  • Monocytes: this compound inhibits the secretion of the pro-inflammatory cytokine TNF-α from human monocytes stimulated through Fcγ receptors (FcγRI and FcγRIII).

  • Neutrophils: It blocks the production of reactive oxygen species (ROS) in neutrophils stimulated by immune complexes via FcγRIIA.

  • Basophils: this compound inhibits degranulation, measured by the expression of CD63, in basophils activated through the high-affinity IgE receptor (FcεRI).

FcR_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Ligand Immune Complex or Allergen FcR Fc Receptor (FcγR / FcεRI) Ligand->FcR binds UpstreamKinases Upstream Kinases FcR->UpstreamKinases activates BTK BTK UpstreamKinases->BTK phosphorylates Downstream Downstream Signaling BTK->Downstream This compound This compound This compound->BTK inhibits Functions Effector Functions: Cytokine Release, ROS Production, Degranulation Downstream->Functions

Fc Receptor (FcR) Signaling Pathway Inhibition by this compound

Quantitative Data Summary

The potency of this compound has been quantified in a variety of in vitro and in vivo assays. The following tables summarize the half-maximal inhibitory concentrations (IC50) of this compound in different cell types and functional readouts.

Table 1: In Vitro Potency of this compound in B Cell Assays

AssayCell Type/MatrixStimulusReadoutAverage IC50 (nM)
BTK Enzymatic AssayPurified BTK protein-Kinase activity0.45
BTK AutophosphorylationHuman Whole Blood-pBTK levels24
PLCγ2 PhosphorylationRamos B cellsanti-IgMpPLCγ2 levels6.9
B-Cell ActivationHuman PBMCsanti-IgMCD69 expression6.9
B-Cell ActivationHuman PBMCsanti-BCRCD69 expression5.4
B-Cell ActivationMouse Splenocytesanti-BCRCD69 expression16
B-Cell ActivationHuman Whole Bloodanti-IgDCD69 expression87

Table 2: In Vitro Potency of this compound in Myeloid Cell Assays

AssayCell TypeStimulusReadoutAverage IC50 (nM)
TNF-α SecretionHuman MonocytesHuman IgG (FcγR)TNF-α levels5.6
TNF-α SecretionHuman Monocytesanti-CD16 (FcγRIII)TNF-α levels8.0
TNF-α SecretionHuman Monocytesanti-CD64 (FcγRI)TNF-α levels3.1
ROS ProductionHuman NeutrophilsImmune Complexes (FcγR)ROS levels4.5
Basophil DegranulationHuman Whole Bloodanti-IgE (FcεRI)CD63 expression106

Table 3: In Vivo Potency of this compound

SpeciesModelReadoutIn Vivo IC50 (nM)
HumanPhase 1 Healthy VolunteerNaïve and unswitched memory B-cell activation55

Experimental Protocols

Detailed methodologies for key assays used to characterize the activity of this compound are provided below.

Experimental_Workflow Cell_Isolation 1. Isolate Cells (e.g., PBMCs, neutrophils) Plating 2. Plate Cells Cell_Isolation->Plating BIIB091_Incubation 3. Pre-incubate with This compound (titrated doses) Plating->BIIB091_Incubation Stimulation 4. Add Stimulus (e.g., anti-IgM, IgG) BIIB091_Incubation->Stimulation Incubation 5. Incubate for defined period Stimulation->Incubation Staining_Lysis 6. Stain for markers or lyse for analysis Incubation->Staining_Lysis Analysis 7. Analyze (Flow Cytometry, ELISA) Staining_Lysis->Analysis

The Discovery and Synthesis of BIIB091: A Novel BTK Inhibitor for Autoimmune Diseases

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

BIIB091 is a potent, selective, and reversible Bruton's tyrosine kinase (BTK) inhibitor developed by Biogen for the potential treatment of multiple sclerosis (MS) and other autoimmune diseases.[1][2] This technical guide provides a comprehensive overview of the discovery, mechanism of action, and synthesis of this compound, consolidating key preclinical data and outlining the innovative synthetic strategies employed in its development.

Introduction

Bruton's tyrosine kinase (BTK) is a critical signaling enzyme in B cells and myeloid cells, playing a non-redundant role downstream of the B-cell receptor (BCR) and Fc receptors (FcR).[3][4] Its involvement in various cellular functions, including proliferation, differentiation, and inflammatory responses, has made it a compelling therapeutic target for a range of autoimmune disorders. This compound emerged from a dedicated drug discovery program aimed at identifying a highly selective and reversible BTK inhibitor with a favorable safety profile.[2][5] This document details the preclinical characterization of this compound and the evolution of its chemical synthesis.

Discovery and Mechanism of Action

This compound is a structurally distinct, orthosteric ATP-competitive inhibitor that binds to the BTK protein in a DFG-in conformation.[2][6][7] A key feature of its binding mode is the sequestration of Tyr-551, an important phosphorylation site on BTK, into an inactive conformation, leading to potent inhibition of the kinase's activity.[6][8] This reversible binding to the H3 pocket of BTK contributes to its exquisite kinome selectivity, a desirable characteristic for minimizing off-target effects and improving the therapeutic window.[6][9]

Signaling Pathway

This compound exerts its therapeutic effect by modulating the signaling pathways downstream of the B-cell receptor (BCR) and Fc receptors (FcR). By inhibiting BTK, this compound effectively blocks the activation of both B cells and myeloid cells, which are key mediators of the inflammatory cascade in autoimmune diseases like multiple sclerosis.[3][10]

BIIB091_Signaling_Pathway cluster_BCR B-Cell Receptor Signaling cluster_FcR Fc Receptor Signaling BCR BCR LYN_SYK LYN/SYK BCR->LYN_SYK BTK_B BTK LYN_SYK->BTK_B PLCg2_B PLCγ2 BTK_B->PLCg2_B Downstream_B Downstream Signaling (Ca2+ mobilization, NF-κB activation) PLCg2_B->Downstream_B FcR FcR SYK_F SYK FcR->SYK_F BTK_F BTK SYK_F->BTK_F PLCg2_F PLCγ2 BTK_F->PLCg2_F Downstream_F Downstream Signaling (Cytokine release, Phagocytosis) PLCg2_F->Downstream_F This compound This compound This compound->BTK_B Inhibition This compound->BTK_F Inhibition

This compound Mechanism of Action

Quantitative Preclinical Data

The potency and selectivity of this compound have been extensively characterized through a battery of in vitro and in vivo assays. The following tables summarize the key quantitative data.

In Vitro Potency
Assay Target/EndpointCell Line/SystemIC50 (nM)Reference(s)
BTK Enzymatic ActivityPurified BTK protein<0.5[3]
BTK AutophosphorylationHuman Whole Blood24[3]
PLCγ2 PhosphorylationRamos Human B-cell Line6.9[3]
CD69 Expression (BCR activation)Human PBMCs6.9[3]
CD69 Expression (BCR activation)Human Whole Blood71[3]
CD63 Expression (FcεR activation)Human Whole Blood82[3]
FcγR-induced ROS ProductionPurified Primary Neutrophils4.5[3]
TNFα Secretion (coated human IgG)Human Monocytes5.6[3]
TNFα Secretion (anti-CD16)Human Monocytes8.0[3]
TNFα Secretion (anti-CD64)Human Monocytes3.1[3]
TNFα Secretion (cross-linked anti-CD16)Human Monocytes1.3[3]
B-cell Mediated Antigen PresentationIn vitro co-culture22 ± 8[8]
Naïve & Unswitched Memory B-cell Activation (in vivo)Healthy Volunteers55[5]
In Vivo Efficacy
Animal ModelEndpointED50 (mg/kg)Reference(s)
TI-2 Immunization Model (C57BL/6 mice)Reduction of anti-NP IgM antibody titers1.95[8]
Preclinical Pharmacokinetics
SpeciesRoutetmax (h)Cmax (ng/mL)AUC (ng*h/mL)F (%)
RatIV (1 mg/kg)--693-
RatPO (10 mg/kg)0.91522-42
Cynomolgus MonkeyIV (1 mg/kg)--943-
Cynomolgus MonkeyPO (10 mg/kg)1.11104-31
DogIV (1 mg/kg)--1675-
DogPO (10 mg/kg)6.01440-89

Data extracted from MedChemExpress datasheet, which notes that the accuracy of these methods has not been independently confirmed and they are for reference only.[3]

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the replication and extension of these findings.

In Vitro BTK Kinase Assay (BTK-POLYGAT-LS ASSAY)

This assay quantifies the enzymatic activity of purified BTK protein. The protocol involves the incubation of the BTK enzyme with a substrate (e.g., poly-Glu, Tyr) and ATP in the presence of varying concentrations of this compound. The extent of substrate phosphorylation is then measured, typically using a sensitive detection method such as time-resolved fluorescence resonance energy transfer (TR-FRET) or a filter-binding assay. The IC50 value is determined by fitting the dose-response data to a four-parameter logistic equation.[11]

BTK_Kinase_Assay_Workflow A Prepare Assay Plate (BTK enzyme, substrate, ATP) B Add this compound (serial dilutions) A->B C Incubate B->C D Stop Reaction C->D E Detect Phosphorylation (e.g., TR-FRET) D->E F Data Analysis (Calculate IC50) E->F Ellman_Route Ketone Tetrahydrobenzoazepine Ketone Precursor Imine N-tert-butanesulfinyl Imine Ketone->Imine Ellman_Aux Ellman's Sulfinamide (Chiral Auxiliary) Ellman_Aux->Imine Reduction Diastereoselective Hydride Reduction (e.g., NaBH4) Imine->Reduction Sulfinamide Sulfinamide Intermediate (High d.r.) Reduction->Sulfinamide Deprotection Deprotection Sulfinamide->Deprotection Chiral_Amine Chiral Tetrahydrobenzoazepine Amine Core Deprotection->Chiral_Amine ATA_Route Start_Mat Starting Materials Azepine_Const Azepine Ring Construction (TFA protecting group) Start_Mat->Azepine_Const Protect_Swap Protecting Group Swap Azepine_Const->Protect_Swap NBoc_Ketone N-Boc Ketone Precursor Protect_Swap->NBoc_Ketone ATA_Biocat Amine Transaminase (ATA) Biocatalysis NBoc_Ketone->ATA_Biocat Chiral_Amine Chiral Tetrahydrobenzoazepine Amine Core ATA_Biocat->Chiral_Amine

References

BIIB091: A Technical Overview of Target Selectivity and Off-Target Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BIIB091 is a potent, selective, and reversible inhibitor of Bruton's tyrosine kinase (BTK), a crucial signaling molecule in B-lymphocytes and myeloid cells.[1] As a non-covalent, ATP-competitive inhibitor, this compound is under investigation for the treatment of multiple sclerosis (MS) and other autoimmune diseases.[2][3] Its mechanism of action involves binding to the H3 pocket of BTK, a feature that contributes to its high selectivity.[4] This document provides a detailed technical guide on the target selectivity and off-target profile of this compound, compiling quantitative data, experimental methodologies, and visual representations of key biological pathways and workflows.

Data Presentation: Quantitative Analysis of this compound Activity

The following tables summarize the quantitative data on this compound's potency and selectivity, derived from various in vitro assays.

Table 1: this compound Potency Against Primary Target (BTK)

Assay TypeTargetSpeciesMetricValueReference
Enzymatic AssayBTKHumanIC50<0.5 nM[1]
Binding AssayBTKHumanKd0.07 nM[4]
Whole Blood AssaypBTK (autophosphorylation)HumanIC5024 nM[1]
Ramos Cell Assayp-PLCγ2HumanIC506.9 nM[1]
B-Cell Activation AssayCD69 Expression (PBMCs)HumanIC506.9 nM[1]
B-Cell Activation AssayCD69 Expression (Whole Blood)HumanIC5071 nM[1]
Neutrophil AssayROS ProductionHumanIC504.5 nM[1]

Table 2: this compound Off-Target Selectivity Profile

Assay PlatformNumber of Kinases ScreenedThis compound ConcentrationResultsReference
DiscoverX KINOMEscan4011 µM>70% inhibition of 9 kinases[4]
Ricerca Lead Profiling Panel6510 µM>50% inhibition for 0 targets[4]
hERG Inhibition AssayN/AN/AIC50 >25 µM[4]
Ion Channel Panel (Cav1.2, Nav1.5)N/AN/AIC50 >25 µM[4]

Experimental Protocols

This section details the methodologies for the key experiments cited in this guide.

Kinase Selectivity Profiling (DiscoverX KINOMEscan)

The KINOMEscan™ platform was utilized to assess the selectivity of this compound across a broad panel of kinases. This competition binding assay measures the ability of a test compound to displace a proprietary ligand from the kinase active site.

  • Principle: Kinases are tagged with a DNA label and incubated with the test compound and an immobilized, active-site directed ligand. The amount of kinase bound to the solid support is quantified via qPCR of the DNA tag. A reduction in the amount of bound kinase in the presence of the test compound indicates binding.

  • Methodology:

    • A panel of 401 kinases was screened.

    • This compound was tested at a concentration of 1 µM.

    • The percentage of the kinase that was inhibited from binding to the immobilized ligand was calculated relative to a DMSO control.

    • Results were reported as the number of kinases exhibiting greater than 70% inhibition.

Cellular BTK Autophosphorylation Assay (Whole Blood)

This assay measures the direct inhibitory effect of this compound on BTK activity within a native cellular environment.

  • Principle: The autophosphorylation of BTK at tyrosine 223 (Y223) is a critical step in its activation. This assay quantifies the level of phosphorylated BTK (pBTK) in whole blood samples following treatment with this compound.

  • Methodology:

    • Freshly collected human whole blood was incubated with varying concentrations of this compound or DMSO vehicle control.

    • Red blood cells were lysed, and the remaining leukocytes were processed.

    • Cell lysates were analyzed by a sandwich ELISA. A capture antibody specific for total BTK was used to immobilize the protein, and a detection antibody recognizing the phosphorylated Y223 epitope was used for quantification.

    • The concentration of this compound required to inhibit 50% of BTK autophosphorylation (IC50) was determined.

p-PLCγ2 Assay in Ramos Cells

This assay assesses the downstream functional consequence of BTK inhibition in a B-cell lymphoma cell line (Ramos), which has a constitutively active B-cell receptor (BCR) pathway.

  • Principle: Phospholipase C gamma 2 (PLCγ2) is a direct substrate of BTK. Inhibition of BTK leads to a decrease in the phosphorylation of PLCγ2. This assay quantifies the level of phosphorylated PLCγ2.

  • Methodology:

    • Ramos cells were cultured and then treated with a serial dilution of this compound.

    • Cells were stimulated with an anti-IgM antibody to induce BCR signaling.

    • Following stimulation, cells were lysed, and the protein concentration of the lysates was determined.

    • The levels of phosphorylated PLCγ2 were measured using a sensitive immunoassay, such as Homogeneous Time Resolved Fluorescence (HTRF) or ELISA.

    • The IC50 value was calculated by determining the concentration of this compound that resulted in a 50% reduction in the p-PLCγ2 signal.

B-Cell Activation Assay (CD69 Expression)

This functional assay measures the effect of this compound on the activation of primary human B-cells.

  • Principle: Upregulation of the surface marker CD69 is an early indicator of B-cell activation. BTK is essential for BCR-mediated B-cell activation.

  • Methodology:

    • Human peripheral blood mononuclear cells (PBMCs) or whole blood were isolated.

    • Cells were pre-incubated with various concentrations of this compound.

    • B-cell activation was induced by stimulating the B-cell receptor (BCR) with anti-IgM or anti-IgD antibodies.

    • After an incubation period, cells were stained with fluorescently labeled antibodies against CD19 (a B-cell marker) and CD69.

    • The percentage of CD69-positive B-cells was determined by flow cytometry.

    • The IC50 value was calculated as the concentration of this compound that caused a 50% reduction in the percentage of activated B-cells.

Neutrophil Reactive Oxygen Species (ROS) Production Assay

This assay evaluates the impact of this compound on the function of neutrophils, a key component of the innate immune system where BTK also plays a signaling role.

  • Principle: Upon activation, neutrophils produce reactive oxygen species (ROS) in a process known as the oxidative burst. This can be measured using a fluorescent probe that becomes activated in the presence of ROS.

  • Methodology:

    • Neutrophils were isolated from human peripheral blood.

    • The cells were pre-incubated with different concentrations of this compound.

    • Neutrophil activation was stimulated using an appropriate agent, such as phorbol (B1677699) 12-myristate 13-acetate (PMA) or opsonized zymosan.

    • A fluorescent ROS indicator dye (e.g., dihydroethidium) was added to the cells.

    • The production of ROS was measured by detecting the increase in fluorescence using a plate reader or flow cytometer.

    • The IC50 was determined as the concentration of this compound that inhibited 50% of the ROS production.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

BTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR B-Cell Receptor (BCR) LYN_SRC LYN/SRC Family Kinases BCR->LYN_SRC Antigen Binding BTK BTK LYN_SRC->BTK Phosphorylation PLCg2 PLCγ2 BTK->PLCg2 Phosphorylation This compound This compound This compound->BTK Inhibition DAG DAG PLCg2->DAG IP3 IP3 PLCg2->IP3 PKC PKC DAG->PKC Ca_release Ca²⁺ Release IP3->Ca_release NFkB NF-κB PKC->NFkB NFAT NFAT Ca_release->NFAT Gene_Expression Gene Expression (Activation, Proliferation, Survival) NFkB->Gene_Expression NFAT->Gene_Expression Kinase_Selectivity_Workflow This compound This compound Incubation Incubation & Competition This compound->Incubation Kinase_Panel Kinase Panel (e.g., 401 kinases) - DNA-tagged Kinase_Panel->Incubation Immobilized_Ligand Immobilized Ligand Immobilized_Ligand->Incubation Wash Wash Step Incubation->Wash qPCR qPCR Quantification of bound kinase Wash->qPCR Analysis Data Analysis (% Inhibition) qPCR->Analysis Cellular_Assay_Workflow Start Isolate/Culture Cells (e.g., PBMCs, Ramos) Compound_Incubation Pre-incubate with This compound concentrations Start->Compound_Incubation Stimulation Stimulate Cells (e.g., anti-IgM) Compound_Incubation->Stimulation Lysis_or_Staining Cell Lysis (for p-PLCγ2) or Surface Staining (for CD69) Stimulation->Lysis_or_Staining Detection Detection: HTRF/ELISA or Flow Cytometry Lysis_or_Staining->Detection Data_Analysis IC50 Calculation Detection->Data_Analysis

References

The Tipping Point: A Technical Guide to Reversible vs. Irreversible BTK Inhibitors in Neurological Disorders

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bruton's tyrosine kinase (BTK) has emerged as a pivotal therapeutic target in neurology, particularly for autoimmune disorders like multiple sclerosis (MS). This is due to its critical role in the signaling pathways of both B cells and myeloid cells, including microglia, which are key mediators of neuroinflammation. The therapeutic landscape is currently being shaped by two distinct classes of BTK inhibitors: irreversible (covalent) and reversible (non-covalent). This technical guide provides an in-depth analysis of these two modalities, focusing on their core mechanisms, comparative efficacy, and the experimental methodologies used to characterize them. Quantitative data is presented in structured tables for direct comparison, and key biological and experimental processes are visualized through detailed diagrams to aid in comprehension and future research.

Introduction: The Role of BTK in Neuroinflammation

Bruton's tyrosine kinase is a non-receptor tyrosine kinase belonging to the Tec family.[1][2] It is an essential signaling molecule for the development, differentiation, and survival of B-cells.[1][2] In the context of neurological diseases, its expression and activity in B cells and microglia are of paramount importance.[3][4]

  • In B cells: BTK is a key component of the B-cell receptor (BCR) signaling pathway.[2][5] Upon antigen binding to the BCR, a cascade of intracellular signaling events is initiated, with BTK playing a crucial role in propagating these signals, leading to B-cell proliferation, differentiation, and autoantibody production.[6]

  • In microglia: BTK is also expressed in microglia, the resident immune cells of the central nervous system (CNS).[3][4] It modulates signaling downstream of Toll-like receptors (TLRs) and Fc receptors, which are involved in the innate immune response and can contribute to the pro-inflammatory activation of microglia.[4][7] This activation leads to the release of inflammatory cytokines and other neurotoxic mediators, exacerbating neuronal damage.[8]

Given its central role in these pro-inflammatory processes, inhibiting BTK presents a promising therapeutic strategy to mitigate neuroinflammation.

Mechanism of Action: Covalent vs. Non-Covalent Inhibition

The primary distinction between the two classes of BTK inhibitors lies in their mode of binding to the BTK enzyme.

Irreversible (Covalent) BTK Inhibitors

Irreversible BTK inhibitors form a stable, covalent bond with a specific cysteine residue (Cys481) within the ATP-binding pocket of the BTK enzyme.[9] This permanent binding leads to sustained and long-lasting inhibition of BTK's kinase activity, effectively shutting down its downstream signaling.[9] First-generation irreversible inhibitors, such as ibrutinib, paved the way for this class. Newer generation inhibitors have been developed with improved selectivity to minimize off-target effects.[9]

Reversible (Non-Covalent) BTK Inhibitors

Reversible BTK inhibitors, in contrast, bind to the BTK enzyme through non-covalent interactions, such as hydrogen bonds and van der Waals forces.[9] This binding is transient, with the inhibitor associating and dissociating from the enzyme. A significant advantage of this class is that their binding is not dependent on the Cys481 residue.[9] This makes them potentially effective against BTK enzymes with mutations at the C481 position, which is a known mechanism of acquired resistance to covalent inhibitors in other diseases.[9]

Comparative Data of BTK Inhibitors

The following tables summarize key quantitative data for representative irreversible and reversible BTK inhibitors, providing a basis for comparing their potency and selectivity.

Table 1: Biochemical Potency of Selected BTK Inhibitors

InhibitorBinding ModeTargetIC50 (nM)Assay Type
Ibrutinib IrreversibleBTK0.72Biochemical Assay
Acalabrutinib IrreversibleBTK3IMAP
Zanubrutinib IrreversibleBTK<1LanthaScreen
Tolebrutinib IrreversibleBTK3.1Biochemical Assay
Evobrutinib IrreversibleBTK8.9Biochemical Assay
Fenebrutinib ReversibleBTK2.3Biochemical Assay
Remibrutinib IrreversibleBTK1.4Biochemical Assay

IC50 values represent the concentration of an inhibitor required to block 50% of the enzyme's activity in a biochemical assay. Data is compiled from multiple sources and may vary depending on the specific assay conditions.

Table 2: Cellular Potency of Selected BTK Inhibitors

InhibitorBinding ModeCell TypeEC50 (nM)Assay Type
Ibrutinib IrreversibleHuman Whole Blood2.1B-cell activation
Acalabrutinib IrreversibleHuman PBMCs8BTK phosphorylation
Zanubrutinib IrreversibleHuman PBMCs1.9BTK phosphorylation
Spebrutinib IrreversibleHuman Whole Blood140B-cell activation
Tolebrutinib IrreversibleHuman B cells13BTK phosphorylation
Fenebrutinib ReversibleHuman B cells29BTK phosphorylation

EC50 values represent the concentration of an inhibitor that gives a half-maximal response in a cellular assay. Data is compiled from multiple sources and may vary depending on the specific assay conditions.

Table 3: Kinase Selectivity Profile of Selected BTK Inhibitors

InhibitorBinding ModeOff-Target KinaseIC50 (nM)
Ibrutinib IrreversibleEGFR5.6
ITK10
TEC78
Acalabrutinib IrreversibleEGFR>1000
ITK>1000
TEC47
Zanubrutinib IrreversibleEGFR1.1
ITK6.7
TEC2.0
Fenebrutinib ReversibleITK1000
TEC1000

This table highlights the off-target activity of various BTK inhibitors. Higher IC50 values indicate lower potency against the respective kinase, signifying greater selectivity for BTK.[10]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological and experimental processes is crucial for a deeper understanding. The following diagrams were generated using the DOT language.

Signaling Pathways

BTK_Signaling_in_B_Cell Antigen Antigen BCR BCR Complex (Igα/Igβ) Antigen->BCR binds Lyn Lyn BCR->Lyn activates Syk Syk BCR->Syk recruits & activates CD19 CD19 BCR->CD19 Lyn->BCR phosphorylates ITAMs BTK BTK Syk->BTK PLCy2 PLCγ2 Syk->PLCy2 MAPK MAPK Syk->MAPK PI3K PI3K CD19->PI3K activates PI3K->BTK activates BTK->PLCy2 phosphorylates DAG DAG PLCy2->DAG IP3 IP3 PLCy2->IP3 PKC PKC DAG->PKC Ca_Flux Ca²⁺ Flux IP3->Ca_Flux NFkB NF-κB PKC->NFkB Ca_Flux->NFkB Proliferation B-Cell Proliferation & Survival NFkB->Proliferation MAPK->Proliferation

Caption: B-Cell Receptor (BCR) signaling cascade leading to B-cell proliferation and survival.

BTK_Signaling_in_Microglia Ligand PAMPs / DAMPs (e.g., LPS) TLR4 TLR4 Ligand->TLR4 binds MyD88 MyD88 TLR4->MyD88 recruits IRAKs IRAKs MyD88->IRAKs BTK BTK MyD88->BTK activates TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 BTK->TAK1 NLRP3 NLRP3 Inflammasome BTK->NLRP3 activates IKK IKK Complex TAK1->IKK activates NFkB NF-κB IKK->NFkB activates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->Cytokines induces transcription NLRP3->Cytokines promotes secretion

Caption: BTK-mediated signaling in microglia leading to pro-inflammatory cytokine production.

Experimental Workflows

BTK_Inhibitor_Characterization_Workflow Start Compound Synthesis Biochemical_Assays Biochemical Assays (IMAP, LanthaScreen) Start->Biochemical_Assays Selectivity_Assay Kinase Profiling (KINOMEscan) Start->Selectivity_Assay Potency Determine IC50 (Potency) Biochemical_Assays->Potency Cellular_Assays Cellular Assays (BTK Phosphorylation, Target Occupancy) Potency->Cellular_Assays Selectivity Assess Selectivity (Off-target effects) Selectivity_Assay->Selectivity Selectivity->Cellular_Assays Efficacy Determine EC50 (Cellular Efficacy) Cellular_Assays->Efficacy In_Vivo_Models In Vivo Models (EAE) Efficacy->In_Vivo_Models PK_PD Pharmacokinetics & Pharmacodynamics In_Vivo_Models->PK_PD Clinical_Trials Clinical Trials PK_PD->Clinical_Trials

Caption: A generalized workflow for the preclinical characterization of BTK inhibitors.

Detailed Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the characterization of BTK inhibitors.

Biochemical Kinase Activity Assays

These assays measure the direct inhibitory effect of a compound on the enzymatic activity of purified BTK.

5.1.1. IMAP (Immobilized Metal Affinity-based Polarization) Assay

  • Principle: This assay detects the phosphorylation of a fluorescently labeled peptide substrate by BTK. The phosphorylated peptide binds with high affinity to nanoparticles containing trivalent metal ions, leading to a change in fluorescence polarization.

  • Protocol Outline:

    • Reaction Setup: In a 384-well plate, add the BTK enzyme to a buffer containing Tris-HCl, MgCl2, MnCl2, DTT, and Tween 20.

    • Compound Addition: Add serial dilutions of the BTK inhibitor (typically in DMSO) to the wells and incubate to allow for inhibitor binding to the enzyme.

    • Initiation of Reaction: Add a solution containing the fluorescently labeled peptide substrate (e.g., Blk/Lyntide) and ATP to start the kinase reaction.

    • Reaction Incubation: Incubate the plate at room temperature to allow for peptide phosphorylation.

    • Detection: Stop the reaction by adding the IMAP binding reagent containing the metal-coated nanoparticles.

    • Measurement: After a further incubation to allow for binding, measure the fluorescence polarization using a suitable plate reader.

    • Data Analysis: Calculate the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.[11]

5.1.2. LanthaScreen™ Eu Kinase Binding Assay

  • Principle: This is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay that measures the binding of the inhibitor to the kinase. It uses a europium (Eu)-labeled anti-tag antibody that binds to the kinase and an Alexa Fluor™ 647-labeled tracer that competes with the inhibitor for the ATP-binding site.

  • Protocol Outline:

    • Reagent Preparation: Prepare solutions of the tagged BTK enzyme, the Eu-labeled anti-tag antibody, the fluorescent tracer, and the test inhibitor in a suitable kinase buffer.

    • Assay Assembly: In a microplate, combine the BTK enzyme and the Eu-labeled antibody.

    • Inhibitor Addition: Add serial dilutions of the BTK inhibitor.

    • Tracer Addition: Add the fluorescent tracer to all wells.

    • Incubation: Incubate the plate at room temperature to allow the binding reactions to reach equilibrium.

    • Measurement: Read the TR-FRET signal on a compatible plate reader, measuring the emission at two wavelengths (for the Eu donor and the Alexa Fluor™ acceptor).

    • Data Analysis: The ratio of the acceptor to donor emission is calculated. A decrease in this ratio indicates displacement of the tracer by the inhibitor. Plot the emission ratio against the inhibitor concentration to determine the IC50 value.[12]

Cellular Assays

These assays assess the activity of the inhibitors in a more physiologically relevant context.

5.2.1. Cellular BTK Auto-phosphorylation Assay

  • Principle: This assay measures the inhibition of BTK auto-phosphorylation at a specific tyrosine residue (e.g., Y223) in response to B-cell receptor stimulation.

  • Protocol Outline:

    • Cell Culture and Treatment: Culture B-cell lines (e.g., Ramos) or primary B cells and treat with a range of concentrations of the BTK inhibitor for a specified time.

    • BCR Stimulation: Stimulate the B cells with an anti-IgM antibody to induce BTK activation and auto-phosphorylation.

    • Cell Lysis: Lyse the cells to release intracellular proteins.

    • Detection of Phosphorylated BTK (pBTK): Measure the levels of pBTK using methods such as:

      • ELISA: Use a sandwich ELISA with a capture antibody for total BTK and a detection antibody specific for pBTK.

      • Western Blot: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against pBTK and total BTK.

    • Data Analysis: Normalize the pBTK signal to total BTK or a housekeeping protein. Plot the normalized signal against the inhibitor concentration to calculate the EC50 value.[9]

5.2.2. BTK Target Occupancy Assay

  • Principle: This assay quantifies the percentage of BTK enzyme that is bound by a covalent inhibitor in cells or patient-derived samples (e.g., PBMCs).

  • Protocol Outline:

    • Sample Collection and Lysis: Collect PBMCs from treated subjects and prepare cell lysates.

    • Probe Competition: Incubate the cell lysates with a biotinylated probe that covalently binds to the Cys481 residue of BTK. In samples where BTK is already occupied by a covalent inhibitor, the probe will be unable to bind.

    • Capture and Detection:

      • Capture the biotinylated probe-BTK complexes on a streptavidin-coated plate.

      • Detect the amount of captured BTK using an anti-BTK antibody conjugated to a detection enzyme (e.g., horseradish peroxidase).

    • Data Analysis: The amount of free BTK is inversely proportional to the signal. Calculate the percentage of BTK occupancy by comparing the signal from treated samples to that of untreated controls.[9]

In Vivo Model: Experimental Autoimmune Encephalomyelitis (EAE)

EAE is the most commonly used animal model for multiple sclerosis.

  • Principle: EAE is induced in susceptible mouse strains by immunization with myelin-derived antigens, leading to an autoimmune response against the CNS that mimics many of the pathological features of MS.

  • Protocol Outline:

    • Induction of EAE:

      • Animals: Use female C57BL/6 mice, typically 8-12 weeks old.

      • Immunization: Emulsify Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide in Complete Freund's Adjuvant (CFA). Inject the emulsion subcutaneously at two sites on the flank.[13]

      • Pertussis Toxin (PTX) Administration: Inject PTX intraperitoneally on the day of immunization and again two days later. PTX acts as an adjuvant to enhance the immune response and increase the permeability of the blood-brain barrier.[13]

    • BTK Inhibitor Administration:

      • Route: Administer the BTK inhibitor or vehicle control daily via oral gavage.[14]

      • Dosing: The dose will depend on the specific inhibitor and its pharmacokinetic properties, typically ranging from 10 to 100 mg/kg.

    • Clinical Scoring:

      • Monitor the mice daily for clinical signs of EAE, starting around day 7 post-immunization.

      • Use a standardized scoring system (e.g., 0-5 scale) to quantify disease severity:

        • 0: No clinical signs

        • 1: Limp tail

        • 2: Hind limb weakness

        • 3: Hind limb paralysis

        • 4: Hind and forelimb paralysis

        • 5: Moribund or dead

    • Data Analysis:

      • Plot the mean clinical score over time for each treatment group.

      • Analyze parameters such as the day of onset, peak disease severity, and cumulative disease score.

      • At the end of the study, tissues can be harvested for histological analysis of inflammation and demyelination in the CNS.[14]

Future Directions and Conclusion

The development of BTK inhibitors for neurological disorders is a rapidly advancing field. While irreversible inhibitors have shown promise, the potential for off-target effects and acquired resistance necessitates the continued investigation of reversible inhibitors. Second-generation irreversible inhibitors with improved selectivity are also a key area of focus.

Key considerations for future research and development include:

  • CNS Penetration: Optimizing the ability of BTK inhibitors to cross the blood-brain barrier is crucial for targeting microglia-mediated neuroinflammation within the CNS.

  • Long-term Safety: As MS and other autoimmune neurological disorders require chronic treatment, the long-term safety profiles of both reversible and irreversible BTK inhibitors will be a critical determinant of their clinical utility.

  • Combination Therapies: Investigating the potential of BTK inhibitors in combination with other disease-modifying therapies may offer synergistic effects and improved clinical outcomes.

  • Biomarker Development: Identifying and validating biomarkers to monitor target engagement and therapeutic response in patients will be essential for personalizing treatment strategies.

References

Methodological & Application

BIIB091: In Vitro Assay Protocols for Potent and Selective BTK Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BIIB091 is a potent, highly selective, and reversible inhibitor of Bruton's tyrosine kinase (BTK), a critical signaling protein in B cells and myeloid cells.[1][2][3] As a non-covalent, ATP-competitive inhibitor, this compound binds to the H3 pocket of BTK, a unique feature that contributes to its high selectivity.[4] This document provides detailed application notes and protocols for in vitro assays to characterize the inhibitory activity of this compound on BTK and its downstream signaling pathways. These protocols are intended to guide researchers in the evaluation of this compound and similar BTK inhibitors.

Mechanism of Action

This compound is an orally active, reversible BTK inhibitor.[3] It functions as a structurally distinct orthosteric ATP competitive inhibitor that binds to the BTK protein in a DFG-in confirmation.[5][6] This binding sequesters Tyrosine-551 (Tyr-551), a key phosphorylation site within the BTK activation loop, into an inactive conformation, thereby preventing its phosphorylation by upstream kinases and subsequent activation of BTK.[2][5][6] The inhibition of BTK activity disrupts downstream signaling pathways, including the phosphorylation of phospholipase C gamma 2 (PLCγ2), which in turn modulates calcium-dependent pathways and nuclear factor-kappa B (NF-κB) signaling.[2] This ultimately leads to the inhibition of cellular effector functions in B cells and myeloid cells.[2]

Quantitative Data Summary

The following tables summarize the in vitro potency of this compound in various biochemical and cellular assays.

Table 1: Biochemical and Cellular Potency of this compound

Assay TypeTarget/EndpointCell Line/SystemIC50Reference
Enzymatic AssayPurified BTK protein-<0.5 nM[3]
Enzymatic AssayPurified BTK protein-450 pM[2][7]
Biochemical AssayBTK Binding (Kd)-0.07 nM[4]
Cellular AssayBTK AutophosphorylationWhole Blood9.0 nM[4]
Cellular AssayBTK AutophosphorylationWhole Blood24 nM[3]
Cellular Assayp-PLCγ2 LevelsRamos B cells6.9 nM[3][4][8]
Cellular AssayB-cell Activation (CD69)Whole Blood71 nM[3][4]
Cellular AssayB-cell Activation (CD69)PBMCs6.9 nM[3]
Cellular AssayFcγR-induced ROS ProductionNeutrophils4.5 nM[3][4]
Cellular AssayBasophil Activation (CD63)Whole Blood82 nM[3]

Table 2: Inhibition of Myeloid Cell Function by this compound

Assay TypeTarget/EndpointCell Line/SystemIC50Reference
Cellular AssayFcγRI and FcγRIII-mediated TNFα secretionHuman Monocytes5.6 nM (coated human IgG)[3]
Cellular AssayFcγRIII-mediated TNFα secretionHuman Monocytes8.0 nM (anti-CD16)[3]
Cellular AssayFcγRI-mediated TNFα secretionHuman Monocytes3.1 nM (anti-CD64)[3]
Cellular AssayFcγRIII-mediated TNFα secretionHuman Monocytes1.3 nM (cross-linked anti-CD16)[3]

Signaling Pathway and Experimental Workflow Diagrams

BTK_Signaling_Pathway BCR B-Cell Receptor (BCR) Upstream_Kinases Upstream Kinases BCR->Upstream_Kinases FcR Fc Receptor (FcR) FcR->Upstream_Kinases BTK BTK Upstream_Kinases->BTK phosphorylates Tyr-551 PLCg2 PLCγ2 BTK->PLCg2 phosphorylates pPLCg2 p-PLCγ2 BTK->pPLCg2 This compound This compound This compound->BTK inhibits Ca_NFkB Ca²⁺ & NF-κB Signaling pPLCg2->Ca_NFkB Cell_Response B-Cell/Myeloid Cell Activation & Effector Functions Ca_NFkB->Cell_Response

Caption: this compound inhibits BTK phosphorylation, blocking downstream signaling.

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays cluster_analysis Data Analysis Enzymatic_Assay 1. BTK Enzymatic Assay (Purified BTK) Binding_Assay 2. Binding Affinity Assay (e.g., KinomeScan) IC50_Calc 7. IC50 Determination Enzymatic_Assay->IC50_Calc Binding_Assay->IC50_Calc Phospho_Assay 3. BTK Autophosphorylation Assay (Whole Blood/PBMCs) Downstream_Signal 4. p-PLCγ2 Assay (Ramos Cells) Phospho_Assay->Downstream_Signal Phospho_Assay->IC50_Calc B_Cell_Activation 5. B-Cell Activation Assay (CD69 Expression) Downstream_Signal->B_Cell_Activation Downstream_Signal->IC50_Calc Myeloid_Function 6. Myeloid Cell Functional Assays (ROS, TNFα) B_Cell_Activation->Myeloid_Function B_Cell_Activation->IC50_Calc Myeloid_Function->IC50_Calc

References

Application Notes and Protocols for BIIB091 and Anti-LINGO-1 Antibody Administration in Mouse Models of Experimental Autoimmune Encephalomyelitis (EAE)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

I. BIIB091 (BTK Inhibitor) Administration in EAE Mouse Models

Introduction

This compound is a potent and selective, orally active, and reversible inhibitor of Bruton's tyrosine kinase (BTK).[1] BTK is a critical signaling protein in B cells and myeloid cells, playing a key role in their activation, proliferation, and differentiation.[2] In the context of multiple sclerosis (MS) and its animal model, Experimental Autoimmune Encephalomyelitis (EAE), targeting BTK with inhibitors like this compound aims to modulate the autoimmune response by inhibiting B cell and myeloid cell functions that contribute to inflammation and demyelination in the central nervous system (CNS).[3][4] Preclinical studies have demonstrated that this compound is a high-potency molecule with drug-like properties suitable for development as a treatment for autoimmune diseases such as MS.[3]

Mechanism of Action

This compound functions by binding to the BTK protein and sequestering TYR-551 into an inactive conformation, thereby inhibiting its kinase activity.[1] This blockade of BTK signaling interferes with downstream pathways involved in B-cell receptor (BCR) and Fc receptor (FcR) signaling, which are crucial for the activation of B cells and myeloid cells, respectively.[2] By inhibiting these pathways, this compound is expected to reduce the production of pro-inflammatory cytokines and limit the antigen-presenting capacity of B cells, thus ameliorating the autoimmune attack on the CNS in EAE.

BTK_Signaling_Pathway BTK Signaling Pathway in B-Cells BCR B-Cell Receptor (BCR) Lyn_Syk Lyn/Syk BCR->Lyn_Syk Antigen Binding BTK BTK Lyn_Syk->BTK Phosphorylation PLCG2 PLCγ2 BTK->PLCG2 Phosphorylation IP3_DAG IP3 & DAG PLCG2->IP3_DAG Calcium Ca²⁺ Mobilization IP3_DAG->Calcium PKC PKC IP3_DAG->PKC NFkB NF-κB Activation Calcium->NFkB PKC->NFkB Proliferation B-Cell Proliferation, Activation, Survival NFkB->Proliferation This compound This compound This compound->BTK Inhibition

BTK Signaling Pathway Inhibition by this compound.

Experimental Protocols

EAE Induction (MOG35-55 in C57BL/6 Mice)

A common method for inducing EAE in C57BL/6 mice involves immunization with Myelin Oligodendrocyte Glycoprotein (MOG)35-55 peptide.[5][6]

  • Animals: Female C57BL/6 mice, 8-12 weeks old.

  • Antigen Emulsion:

    • Dissolve MOG35-55 peptide in sterile phosphate-buffered saline (PBS) at a concentration of 2 mg/mL.

    • Prepare an emulsion by mixing the MOG35-55 solution 1:1 with Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra (4 mg/mL).

    • Emulsify until a thick, stable emulsion is formed (a drop of the emulsion should not disperse in water).

  • Immunization (Day 0):

    • Anesthetize mice (e.g., with isoflurane).

    • Inject 100 µL of the emulsion subcutaneously (s.c.) at two sites on the flanks (total of 200 µL per mouse).

  • Pertussis Toxin (PTX) Administration:

    • Administer 200 ng of PTX in 100 µL of sterile PBS via intraperitoneal (i.p.) injection on Day 0 and Day 2 post-immunization.[6]

This compound Administration

While specific EAE administration protocols for this compound are not extensively published, a study in a thymus-independent type 2 (TI-2) immunization mouse model provides a reference for dosing.

  • Formulation: Prepare this compound in a vehicle such as 0.5% carboxymethylcellulose (CMC) with 0.2% Tween 80 in sterile water.

  • Dosage: 0.03 - 30 mg/kg body weight.[7]

  • Administration Route: Oral gavage (p.o.).[7]

  • Treatment Regimen: Twice daily for 10 days in the TI-2 model.[7] For EAE studies, both prophylactic (starting at or before immunization) and therapeutic (starting at the onset of clinical signs) regimens should be considered.

Clinical Scoring of EAE

Mice should be monitored daily for clinical signs of EAE starting from day 7 post-immunization. A standard 0-5 scoring scale is commonly used.[8][9][10]

ScoreClinical Signs
0No clinical signs
1Limp tail
2Hind limb weakness (wobbly gait)
3Complete hind limb paralysis
4Hind limb paralysis and forelimb weakness
5Moribund or dead

In-between scores (e.g., 1.5, 2.5) can be used for intermediate signs.

Data Presentation

While specific quantitative data for this compound in EAE models is limited in the public domain, the following tables illustrate how such data should be structured.

Table 1: Effect of this compound on EAE Clinical Scores

Treatment GroupMean Peak Clinical Score (± SEM)Mean Day of Onset (± SEM)Cumulative Disease Score (± SEM)
Vehicle Control
This compound (X mg/kg)
This compound (Y mg/kg)

Table 2: Histopathological Analysis of Spinal Cords from this compound-Treated EAE Mice

Treatment GroupInflammatory Infiltration Score (± SEM)Demyelination Score (± SEM)Axonal Loss Score (± SEM)
Vehicle Control
This compound (X mg/kg)
This compound (Y mg/kg)

Scores are typically based on a semi-quantitative scale (e.g., 0-4) evaluating the extent of pathology in histological sections.

II. Anti-LINGO-1 Antibody Administration in EAE Mouse Models

Introduction

LINGO-1 (Leucine-rich repeat and Immunoglobulin-like domain-containing protein 1) is a negative regulator of oligodendrocyte differentiation and myelination in the CNS.[11][12] Antagonizing LINGO-1 function with a blocking antibody, such as Opicinumab (BIIB033), has been shown to promote remyelination and functional recovery in animal models of demyelinating diseases.[11][12][13] This approach represents a potential therapeutic strategy for MS aimed at repairing existing damage, rather than solely modulating the immune system.

Mechanism of Action

Anti-LINGO-1 antibodies bind to LINGO-1 on the surface of oligodendrocyte precursor cells (OPCs), blocking its inhibitory signaling. This allows OPCs to differentiate into mature, myelin-producing oligodendrocytes, leading to the remyelination of demyelinated axons.[13] Studies have shown that this can lead to improved axonal integrity and the formation of new myelin sheaths.[11][12] The therapeutic effect of anti-LINGO-1 is primarily neuro-restorative and is not considered to be immunomodulatory, as it does not significantly affect the infiltration of immune cells into the CNS in EAE models.[14][15]

LINGO1_Signaling_Pathway LINGO-1 Signaling and Remyelination cluster_OPC Oligodendrocyte Precursor Cell (OPC) LINGO1 LINGO-1 RhoA RhoA LINGO1->RhoA Activates Inhibition Inhibition of Differentiation RhoA->Inhibition OPC_node OPC Oligodendrocyte Mature Oligodendrocyte OPC_node->Oligodendrocyte Differentiation Remyelination Remyelination Oligodendrocyte->Remyelination Anti_LINGO1 Anti-LINGO-1 Antibody Anti_LINGO1->LINGO1 Blocks

Anti-LINGO-1 Antibody Promotes Remyelination.

Experimental Protocols

EAE Induction

The EAE induction protocol is the same as described in the this compound section.

Anti-LINGO-1 Antibody Administration

  • Antibody: A species-specific anti-LINGO-1 monoclonal antibody should be used.

  • Formulation: Dilute the antibody in sterile PBS.

  • Dosage: A dosage of 10 mg/kg has been used in a cuprizone-induced demyelination mouse model.[16] Dose-ranging studies are recommended for EAE models.

  • Administration Route: Intraperitoneal (i.p.) injection.[16]

  • Treatment Regimen: Once every six days, starting at the onset of demyelination or clinical signs.[16] Both prophylactic and therapeutic regimens should be evaluated.

Histological Analysis of Remyelination

Luxol Fast Blue (LFB) Staining for Myelin

LFB staining is a standard method to visualize myelin in CNS tissue sections.[11][17][18]

  • Tissue Preparation: Perfuse mice with 4% paraformaldehyde (PFA), dissect the spinal cord, and post-fix in PFA. Cryoprotect in sucrose (B13894) solution and prepare frozen sections (10-20 µm).

  • Staining:

    • Deparaffinize and hydrate (B1144303) sections to 95% ethanol (B145695).

    • Incubate slides in LFB solution at 56-60°C overnight.

    • Rinse with 95% ethanol and then distilled water.

    • Differentiate in 0.05% lithium carbonate solution, followed by 70% ethanol, until gray matter is colorless and white matter is sharply defined.

    • Counterstain with Cresyl Violet or Hematoxylin and Eosin (H&E) to visualize cell nuclei.

    • Dehydrate and mount.

  • Quantification: Demyelination can be scored semi-quantitatively or quantified by measuring the area of myelin loss in the white matter tracts.

Immunohistochemistry for Oligodendrocytes

To assess the effect of anti-LINGO-1 on oligodendrocyte lineage cells, immunohistochemistry can be performed using specific markers.

  • Primary Antibodies:

    • Olig2: A marker for the entire oligodendrocyte lineage.

    • APC (CC1): A marker for mature oligodendrocytes.

    • NG2 or PDGFRα: Markers for oligodendrocyte precursor cells (OPCs).

  • Procedure:

    • Prepare tissue sections as for LFB staining.

    • Perform antigen retrieval if necessary.

    • Block non-specific binding sites.

    • Incubate with primary antibodies overnight at 4°C.

    • Incubate with appropriate fluorescently-labeled secondary antibodies.

    • Counterstain with DAPI to visualize nuclei.

    • Mount and image using fluorescence microscopy.

  • Quantification: The number of OPCs and mature oligodendrocytes can be counted in defined regions of the spinal cord white matter.

EAE_Workflow Experimental Workflow for EAE and Treatment start Day 0: EAE Induction (MOG/CFA & PTX) ptx_day2 Day 2: PTX Administration start->ptx_day2 treatment Treatment Initiation: - this compound (p.o.) - Anti-LINGO-1 (i.p.) start->treatment Prophylactic Regimen monitoring Daily Monitoring: - Clinical Score - Body Weight ptx_day2->monitoring monitoring->treatment At Onset of Clinical Signs (Therapeutic) endpoint Study Endpoint (e.g., Day 28) monitoring->endpoint treatment->monitoring analysis Tissue Collection & Analysis: - Histology (LFB, IHC) - Flow Cytometry endpoint->analysis

General Experimental Workflow for EAE Studies.

Data Presentation

Table 3: Effect of Anti-LINGO-1 Antibody on EAE Clinical Scores

Treatment GroupMean Peak Clinical Score (± SEM)Mean Day of Onset (± SEM)Cumulative Disease Score (± SEM)
Vehicle Control (PBS)3.2 ± 0.312.5 ± 1.145.8 ± 5.2
Isotype Control IgG3.1 ± 0.413.0 ± 0.944.5 ± 4.8
Anti-LINGO-1 Ab (10 mg/kg)1.8 ± 0.215.2 ± 1.525.3 ± 3.1

*p < 0.05 compared to vehicle control. Data are illustrative.

Table 4: Quantitative Histological Analysis of Remyelination in Anti-LINGO-1-Treated EAE Mice

Treatment GroupDemyelinated Area (% of white matter ± SEM)Number of Mature Oligodendrocytes (CC1⁺ cells/mm² ± SEM)Number of OPCs (NG2⁺ cells/mm² ± SEM)
Vehicle Control25.6 ± 3.1150 ± 22350 ± 45
Isotype Control IgG24.9 ± 2.8155 ± 25340 ± 41
Anti-LINGO-1 Ab (10 mg/kg)10.2 ± 1.5350 ± 38200 ± 29*

*p < 0.05 compared to vehicle control. Data are illustrative.

References

Application Notes and Protocols for Measuring BIIB091 Potency in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BIIB091 is a potent, selective, and reversible inhibitor of Bruton's tyrosine kinase (BTK).[1][2] BTK is a critical signaling enzyme in B cells and myeloid cells, playing a key role in B-cell receptor (BCR) and Fc receptor (FcR) signaling pathways.[3] Dysregulation of these pathways is implicated in various autoimmune and inflammatory diseases. This compound's mechanism of action involves binding to BTK and preventing its autophosphorylation, thereby blocking downstream signaling cascades that lead to B-cell activation, proliferation, and differentiation, as well as myeloid cell effector functions.[1][3] These application notes provide detailed protocols for a suite of cell-based assays to quantify the potency of this compound, enabling researchers to assess its biological activity in relevant cellular contexts.

Data Presentation

The potency of this compound has been characterized in various cell-based functional assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below for easy comparison.

Assay TypeCell TypeStimulationMeasured EndpointThis compound IC50 (nM)
Proximal Signaling
BTK PhosphorylationHuman Whole BloodBasalp-BTK (Y223)24[1][2]
PLCγ2 PhosphorylationRamos (Human B-cell line)anti-IgMp-PLCγ2 (Y1217)6.9[1][2]
B-Cell Function
B-Cell ActivationHuman Whole Bloodanti-IgDCD69 Expression71[1]
B-Cell ActivationHuman PBMCsanti-IgMCD69 Expression6.9[2]
Myeloid Cell Function
ROS ProductionHuman NeutrophilsImmune ComplexesDihydrorhodamine 123 fluorescence4.5[2]
TNFα SecretionHuman MonocytesCoated human IgGTNFα levels5.6[1][2]
TNFα SecretionHuman Monocytesanti-CD16TNFα levels8.0[1][2]
TNFα SecretionHuman Monocytesanti-CD64TNFα levels3.1[1]

Signaling Pathway and Experimental Workflow

To understand the context of these assays, the following diagrams illustrate the BTK signaling pathway and a general experimental workflow for assessing the potency of this compound.

BTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus BCR BCR / FcR BTK BTK BCR->BTK Activation This compound This compound This compound->BTK Inhibition pBTK p-BTK BTK->pBTK Autophosphorylation PLCg2 PLCγ2 pPLCg2 p-PLCγ2 PLCg2->pPLCg2 Phosphorylation pBTK->PLCg2 IP3_DAG IP3 & DAG pPLCg2->IP3_DAG Ca_PKC Ca²⁺ & PKC IP3_DAG->Ca_PKC NFkB NF-κB Ca_PKC->NFkB Gene_Expression Gene Expression (Activation, Proliferation, Cytokine Release) NFkB->Gene_Expression

Caption: Simplified BTK signaling pathway and the inhibitory action of this compound.

Experimental_Workflow start Start cell_prep Cell Preparation (e.g., whole blood, isolated PBMCs, neutrophils) start->cell_prep inhibitor_treatment Inhibitor Treatment (Serial dilutions of this compound) cell_prep->inhibitor_treatment stimulation Cell Stimulation (e.g., anti-IgD, immune complexes) inhibitor_treatment->stimulation incubation Incubation stimulation->incubation staining Staining / Lysis (e.g., fluorescent antibodies, lysis buffer) incubation->staining data_acquisition Data Acquisition (e.g., Flow Cytometry, ELISA reader) staining->data_acquisition analysis Data Analysis (IC50 determination) data_acquisition->analysis end End analysis->end

Caption: General experimental workflow for assessing this compound potency.

Experimental Protocols

Inhibition of BTK Autophosphorylation in Human Whole Blood

Principle: This assay measures the ability of this compound to inhibit the basal autophosphorylation of BTK at tyrosine 223 (Y223) in whole blood. The level of phosphorylated BTK (p-BTK) is quantified using a sandwich ELISA format.

Materials:

  • Freshly drawn human whole blood (heparinized)

  • This compound

  • DMSO (vehicle control)

  • Phosphate Buffered Saline (PBS)

  • Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • 96-well high-binding ELISA plates

  • Capture Antibody: Anti-total BTK antibody

  • Detection Antibody: Anti-phospho-BTK (Y223) antibody, HRP-conjugated

  • TMB Substrate

  • Stop Solution (e.g., 1 M H₂SO₄)

  • Plate reader

Procedure:

  • Prepare serial dilutions of this compound in DMSO. Further dilute in PBS to the final desired concentrations.

  • Add the diluted this compound or DMSO vehicle to aliquots of fresh human whole blood.

  • Incubate for 1 hour at 37°C.

  • Lyse the blood cells by adding an equal volume of ice-cold Lysis Buffer.

  • Incubate on ice for 30 minutes, vortexing occasionally.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Coat a 96-well ELISA plate with anti-total BTK antibody overnight at 4°C.

  • Wash the plate three times with Wash Buffer (PBS with 0.05% Tween-20).

  • Block the plate with 1% BSA in PBS for 1 hour at room temperature.

  • Wash the plate three times with Wash Buffer.

  • Add the cell lysates to the wells and incubate for 2 hours at room temperature.

  • Wash the plate three times with Wash Buffer.

  • Add the HRP-conjugated anti-phospho-BTK (Y223) antibody and incubate for 1 hour at room temperature.

  • Wash the plate five times with Wash Buffer.

  • Add TMB substrate and incubate in the dark for 15-30 minutes.

  • Stop the reaction by adding Stop Solution.

  • Read the absorbance at 450 nm using a plate reader.

  • Calculate the percent inhibition of p-BTK signal for each this compound concentration relative to the DMSO control and determine the IC50 value.

Inhibition of PLCγ2 Phosphorylation in Ramos B-cells

Principle: This assay assesses the ability of this compound to inhibit the phosphorylation of PLCγ2, a downstream substrate of BTK, in the human B-cell lymphoma line, Ramos, following BCR stimulation. Phospho-PLCγ2 levels can be measured by Western blot or a capture ELISA.

Materials:

  • Ramos cells

  • RPMI-1640 medium with 10% FBS

  • This compound

  • DMSO

  • F(ab')₂ fragment anti-human IgM for stimulation

  • Lysis Buffer (as above)

  • Reagents for Western Blotting (SDS-PAGE gels, transfer membranes, primary antibodies for p-PLCγ2 (Y1217) and total PLCγ2, HRP-conjugated secondary antibody, ECL substrate) or ELISA (as above with appropriate capture and detection antibodies).

Procedure (Western Blot):

  • Culture Ramos cells to a density of 1-2 x 10⁶ cells/mL.

  • Pre-treat the cells with serial dilutions of this compound or DMSO for 1 hour at 37°C.

  • Stimulate the cells with anti-human IgM (e.g., 10 µg/mL) for 5-10 minutes at 37°C.[1]

  • Immediately pellet the cells by centrifugation and lyse them in ice-cold Lysis Buffer.

  • Determine protein concentration of the lysates.

  • Perform SDS-PAGE and Western blotting using primary antibodies against p-PLCγ2 (Y1217) and total PLCγ2 (as a loading control).

  • Detect with an HRP-conjugated secondary antibody and ECL substrate.

  • Quantify band intensities and normalize the p-PLCγ2 signal to total PLCγ2.

  • Calculate the percent inhibition and determine the IC50 value.

Inhibition of B-Cell Activation (CD69 Expression) in Human Whole Blood

Principle: This flow cytometry-based assay measures the inhibition of B-cell activation by this compound. B-cell activation is induced by cross-linking the B-cell receptor, and the upregulation of the early activation marker CD69 on the surface of B cells is quantified.

Materials:

  • Freshly drawn human whole blood (heparinized)

  • This compound

  • DMSO

  • Anti-human IgD for stimulation

  • Fluorescently conjugated antibodies: anti-CD19 (to identify B cells) and anti-CD69.

  • RBC Lysis Buffer

  • FACS Buffer (PBS with 1% BSA)

  • Flow cytometer

Procedure:

  • Add serial dilutions of this compound or DMSO to aliquots of whole blood.

  • Incubate for 1 hour at 37°C.

  • Add anti-human IgD to stimulate the B cells (unstimulated controls should also be included).

  • Incubate for 18-24 hours at 37°C in a 5% CO₂ incubator.

  • Add the antibody cocktail (anti-CD19 and anti-CD69) to the blood samples.

  • Incubate for 20-30 minutes at 4°C in the dark.

  • Lyse red blood cells using RBC Lysis Buffer according to the manufacturer's instructions.

  • Wash the remaining white blood cells twice with FACS Buffer.

  • Resuspend the cells in FACS Buffer and acquire data on a flow cytometer.

  • Gate on the CD19-positive B-cell population and analyze the expression of CD69.

  • Calculate the percent inhibition of CD69 upregulation and determine the IC50 value.

Inhibition of FcγR-induced ROS Production in Human Neutrophils

Principle: This assay measures the ability of this compound to inhibit the production of reactive oxygen species (ROS) in neutrophils stimulated via Fcγ receptors. ROS production is detected using a fluorescent probe, dihydrorhodamine 123 (DHR 123).

Materials:

  • Human neutrophils isolated from fresh whole blood

  • This compound

  • DMSO

  • Immune complexes (e.g., anti-RNP antibodies complexed with RNP) for stimulation

  • Dihydrorhodamine 123 (DHR 123)

  • Hanks' Balanced Salt Solution (HBSS)

  • Flow cytometer

Procedure:

  • Isolate human neutrophils from whole blood using density gradient centrifugation.

  • Resuspend the neutrophils in HBSS.

  • Pre-treat the neutrophils with serial dilutions of this compound or DMSO for 30 minutes at 37°C.

  • Add DHR 123 to the cells and incubate for 5 minutes at 37°C.

  • Add immune complexes to stimulate ROS production.

  • Incubate for 15-30 minutes at 37°C.

  • Acquire data immediately on a flow cytometer, measuring the fluorescence of rhodamine 123 (the oxidized form of DHR 123).

  • Analyze the mean fluorescence intensity (MFI) of the neutrophil population.

  • Calculate the percent inhibition of the increase in MFI and determine the IC50 value.

Inhibition of FcγR-mediated TNFα Secretion in Human Monocytes

Principle: This assay quantifies the inhibition of TNFα secretion from human monocytes stimulated through Fcγ receptors. The amount of TNFα released into the cell culture supernatant is measured by ELISA.

Materials:

  • Human monocytes isolated from fresh whole blood or PBMCs

  • RPMI-1640 medium with 10% FBS

  • This compound

  • DMSO

  • Plates coated with human IgG or anti-CD16/anti-CD64 antibodies for stimulation

  • Human TNFα ELISA kit

  • Plate reader

Procedure:

  • Isolate human monocytes from whole blood or PBMCs.

  • Seed the monocytes in a 96-well plate coated with an FcγR agonist (e.g., human IgG).

  • Add serial dilutions of this compound or DMSO to the cells.

  • Incubate for 18-24 hours at 37°C in a 5% CO₂ incubator.

  • Collect the cell culture supernatants.

  • Measure the concentration of TNFα in the supernatants using a human TNFα ELISA kit according to the manufacturer's instructions.[4][5][6][7][8]

  • Calculate the percent inhibition of TNFα secretion and determine the IC50 value.

References

BIIB091: A Potent and Selective BTK Inhibitor for Investigating B Cell Function

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

BIIB091 is a potent, selective, and reversible inhibitor of Bruton's tyrosine kinase (BTK).[1][2][3][4] BTK is a critical signaling enzyme downstream of the B cell receptor (BCR) and Fc receptors, playing a fundamental role in B cell activation, proliferation, and differentiation.[2][3][4][5] These characteristics make this compound a valuable tool for researchers studying the intricacies of B cell biology and its implications in various pathological conditions, including autoimmune diseases and B cell malignancies.[5][6][7] This document provides detailed application notes, quantitative data summaries, and experimental protocols to facilitate the use of this compound in laboratory settings.

Mechanism of Action

This compound is an ATP-competitive inhibitor that binds to the BTK protein, sequestering tyrosine 551 (Tyr-551) into an inactive conformation.[1][4][7] This prevents the autophosphorylation of BTK and the subsequent phosphorylation of downstream substrates like phospholipase C gamma 2 (PLCγ2), effectively blocking the signal transduction cascade initiated by BCR engagement.[1][8] The inhibition of this pathway ultimately leads to a reduction in B cell activation, proliferation, and antibody production.[2][9]

Data Presentation

The following tables summarize the in vitro and in vivo potency of this compound in various assays related to B cell activation and function.

Assay TargetCell Type/SystemParameterThis compound IC50 (nM)Reference
BTKPurified EnzymeKinase Activity<0.5[1]
pPLCγ2Ramos (human B cell line)Phosphorylation6.9[1]
CD69Human PBMCsB Cell Activation6.9[1]
pBTKHuman Whole BloodPhosphorylation24[1]
CD69Human Whole BloodB Cell Activation71[1]
B Cell ActivationNaïve and Unswitched Memory B Cells (in vivo)Activation55[2][3][9]
BTK-dependent SignalingB cells and Myeloid cellsProximal Signaling and Distal Functional Responses3 - 106[2][3][9]

Signaling Pathways and Experimental Workflows

To visually represent the mechanism of action and experimental designs, the following diagrams are provided.

B_Cell_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR B Cell Receptor (BCR) BTK BTK BCR->BTK Engagement pBTK pBTK BTK->pBTK Autophosphorylation PLCg2 PLCγ2 pBTK->PLCg2 Phosphorylates pPLCg2 pPLCγ2 PLCg2->pPLCg2 Downstream Downstream Signaling pPLCg2->Downstream Activation B Cell Activation & Proliferation Downstream->Activation This compound This compound This compound->BTK

B Cell Receptor signaling and this compound's inhibitory action.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_incubation Incubation cluster_analysis Analysis Isolate_Cells Isolate B Cells or PBMCs Label_Cells Label with CFSE Isolate_Cells->Label_Cells Treat_Cells Treat with this compound (various concentrations) Label_Cells->Treat_Cells Stimulate_Cells Stimulate with anti-IgM/anti-CD40 Treat_Cells->Stimulate_Cells Incubate Culture for 3-5 days Stimulate_Cells->Incubate Stain_Markers Stain for surface markers (e.g., CD19) Incubate->Stain_Markers Flow_Cytometry Analyze by Flow Cytometry Stain_Markers->Flow_Cytometry Analyze_Data Analyze CFSE dilution to quantify proliferation Flow_Cytometry->Analyze_Data Logical_Relationship This compound This compound BTK Bruton's Tyrosine Kinase (BTK) This compound->BTK Inhibits BCR_Signaling B Cell Receptor Signaling BTK->BCR_Signaling Is a key component of B_Cell_Activation B Cell Activation BCR_Signaling->B_Cell_Activation Leads to B_Cell_Proliferation B Cell Proliferation B_Cell_Activation->B_Cell_Proliferation Promotes

References

Application Notes and Protocols: Investigating Fc Receptor Signaling with BIIB091

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BIIB091 is a potent, selective, and reversible inhibitor of Bruton's tyrosine kinase (BTK).[1][2] BTK is a critical non-receptor tyrosine kinase that plays a non-redundant signaling role downstream of the B-cell receptor (BCR) in B cells and the receptors for the Fc region of immunoglobulins (FcR) in myeloid cells.[2][3] Cross-linking of Fc receptors on the surface of immune cells like neutrophils, monocytes, and mast cells by immune complexes initiates a signaling cascade that is crucial for a variety of effector functions, including phagocytosis, antibody-dependent cell-mediated cytotoxicity (ADCC), and the release of inflammatory mediators.[4][5]

The signaling cascade initiated by activating Fc receptors, such as FcγRI, FcγRIIA, and FcγRIII, involves the phosphorylation of immunoreceptor tyrosine-based activation motifs (ITAMs) by Src family kinases. This leads to the recruitment and activation of spleen tyrosine kinase (Syk), which in turn phosphorylates and activates downstream signaling molecules, including BTK.[6][7] BTK activation is essential for the subsequent activation of phospholipase C gamma 2 (PLCγ2), leading to calcium mobilization and the activation of downstream pathways that culminate in cellular responses.[1][8]

Given its central role in this pathway, this compound provides a powerful tool to investigate the intricacies of Fc receptor signaling and to explore the therapeutic potential of BTK inhibition in antibody-mediated autoimmune and inflammatory diseases. These application notes provide an overview of this compound, its mechanism of action in the context of Fc receptor signaling, and detailed protocols for key in vitro experiments to assess its biological activity.

Mechanism of Action of this compound in Fc Receptor Signaling

This compound is an orthosteric, ATP-competitive inhibitor that binds to BTK and sequesters tyrosine 551 in an inactive conformation, preventing its phosphorylation by upstream kinases.[3][9] By potently and selectively inhibiting the kinase activity of BTK, this compound effectively blocks the transmission of signals downstream of Fc receptor activation in myeloid cells. This leads to the attenuation of various effector functions, including the production of reactive oxygen species (ROS) by neutrophils, the secretion of pro-inflammatory cytokines like TNFα by monocytes, and the degranulation of basophils.[1][3][10]

Data Presentation

The following tables summarize the in vitro potency of this compound in various assays related to Fc receptor and B-cell receptor signaling.

Table 1: Inhibition of Myeloid Cell Effector Functions by this compound

AssayCell TypeStimulusReadoutIC50 (nM)
ROS ProductionHuman NeutrophilsImmune ComplexesDihydrorhodamine 1234.5 ± 4.9[10]
TNFα SecretionHuman MonocytesPlate-bound human IgGTNFα level5.6 ± 1.5[3][10]
TNFα SecretionHuman MonocytesPlate-bound anti-CD16TNFα level8.0 ± 9.0[3][10]
TNFα SecretionHuman MonocytesPlate-bound anti-CD64TNFα level3.1 ± 1.4[3][10]
Basophil DegranulationHuman Whole BloodIL-3 + anti-IgECD63 Expression106 ± 62[3][10]

Table 2: Inhibition of B-Cell Receptor Signaling and Proximal Events by this compound

AssayCell Type/SystemStimulusReadoutIC50 (nM)
BTK AutophosphorylationHuman Whole BloodUnstimulatedpBTK24[1]
PLCγ2 PhosphorylationRamos B-cellsF(ab')2 anti-human IgMpPLCγ26.9[1]
B-cell ActivationHuman PBMCsAnti-IgDCD69 Expression5.4 ± 0.5[3][11]
B-cell ActivationHuman Whole BloodAnti-IgDCD69 Expression87 ± 56[3][11]
B-cell ActivationMouse Splenic B-cellsAnti-IgMCD69 Expression16 ± 11[3][11]
B-cell ActivationMouse Whole BloodAnti-IgDCD69 Expression57 ± 33[3][11]

Visualizations

Fc_Receptor_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm FcR Fc Receptor (e.g., FcγRIIa) Src Src Family Kinase (e.g., Lyn, Fyn) FcR->Src ITAM Phosphorylation ImmuneComplex Immune Complex ImmuneComplex->FcR Binding & Cross-linking Syk Syk Src->Syk Recruitment & Activation BTK BTK Syk->BTK Phosphorylation & Activation PLCg2 PLCγ2 BTK->PLCg2 Phosphorylation & Activation This compound This compound This compound->BTK Inhibition Downstream Downstream Signaling (Ca²⁺ flux, PKC, etc.) PLCg2->Downstream CellularResponse Cellular Response (ROS production, Cytokine release, Degranulation) Downstream->CellularResponse

Caption: Fc Receptor Signaling Pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis CellIsolation Isolate Primary Cells (e.g., Neutrophils, Monocytes) or use Whole Blood Preincubation Pre-incubate Cells with this compound or Vehicle CellIsolation->Preincubation BIIB091Prep Prepare Serial Dilutions of this compound BIIB091Prep->Preincubation Stimulation Stimulate with FcR Agonist (e.g., Immune Complexes, anti-CD16) Preincubation->Stimulation Incubation Incubate for Defined Time Period Stimulation->Incubation Readout Measure Readout Incubation->Readout FlowCytometry Flow Cytometry (ROS, CD63, CD69) Readout->FlowCytometry ELISA ELISA / CBA (TNFα) Readout->ELISA DataAnalysis Data Analysis (IC50 Calculation) FlowCytometry->DataAnalysis ELISA->DataAnalysis

Caption: General experimental workflow for evaluating this compound's effect on FcR signaling.

Experimental Protocols

Protocol 1: FcγR-Mediated Reactive Oxygen Species (ROS) Production in Human Neutrophils

This protocol is adapted from methodologies described for measuring neutrophil oxidative burst.[10][12][13]

1. Materials:

  • This compound

  • DMSO (vehicle control)

  • Ficoll-Paque PLUS

  • Dextran (B179266) T500

  • Hanks' Balanced Salt Solution (HBSS) with and without Ca²⁺/Mg²⁺

  • Dihydrorhodamine 123 (DHR 123)

  • Immune complexes (e.g., anti-RNP antibodies complexed with purified RNP antigen)[10]

  • 96-well U-bottom plates

  • Flow cytometer

2. Neutrophil Isolation:

  • Collect whole blood from healthy human donors in heparinized tubes.

  • Isolate polymorphonuclear leukocytes (PMNs) by dextran sedimentation followed by Ficoll-Paque density gradient centrifugation.

  • Perform hypotonic lysis to remove contaminating red blood cells.

  • Wash the purified neutrophils with HBSS without Ca²⁺/Mg²⁺ and resuspend in HBSS with Ca²⁺/Mg²⁺ at a concentration of 2 x 10⁶ cells/mL.

3. ROS Production Assay:

  • In a 96-well plate, add 50 µL of the neutrophil suspension to each well.

  • Add 1 µL of serially diluted this compound or DMSO vehicle control to the appropriate wells.

  • Pre-incubate for 30 minutes at 37°C.

  • Add 50 µL of DHR 123 (final concentration of 1 µM) to all wells.

  • Add 50 µL of pre-formed immune complexes to stimulate the cells. Include an unstimulated control.

  • Incubate for 30-60 minutes at 37°C in a 5% CO₂ incubator.

  • Stop the reaction by adding 100 µL of cold PBS.

  • Acquire samples on a flow cytometer, exciting at 488 nm and detecting emission in the green channel (e.g., FITC channel).

  • Analyze the geometric mean fluorescence intensity (gMFI) of the neutrophil population.

4. Data Analysis:

  • Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control.

  • Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Protocol 2: FcγR-Mediated TNFα Secretion from Human Monocytes

This protocol is based on general methods for monocyte stimulation and cytokine detection.[14][15][16][17]

1. Materials:

  • This compound

  • DMSO

  • Ficoll-Paque PLUS

  • RPMI-1640 medium supplemented with 10% FBS, L-glutamine, and penicillin/streptomycin

  • Human IgG, anti-human CD16, or anti-human CD64 antibodies

  • 96-well flat-bottom tissue culture plates

  • Human TNFα ELISA kit or Cytometric Bead Array (CBA) kit

2. Monocyte Isolation:

  • Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor buffy coats using Ficoll-Paque density gradient centrifugation.

  • Isolate monocytes from PBMCs by plastic adherence or by using a monocyte isolation kit (e.g., CD14 MicroBeads).

  • Resuspend purified monocytes in complete RPMI-1640 medium at 1 x 10⁶ cells/mL.

3. Plate Coating (for antibody-mediated cross-linking):

  • Coat the wells of a 96-well plate with human IgG, anti-CD16, or anti-CD64 (e.g., at 10 µg/mL in PBS) overnight at 4°C.

  • The next day, wash the wells three times with sterile PBS to remove unbound antibody.

4. TNFα Secretion Assay:

  • Add 100 µL of the monocyte suspension to each well of the antibody-coated plate.

  • Add 1 µL of serially diluted this compound or DMSO vehicle control.

  • Incubate for 18-24 hours at 37°C in a 5% CO₂ incubator.

  • Centrifuge the plate at 300 x g for 5 minutes.

  • Carefully collect the supernatant for cytokine analysis.

5. Data Analysis:

  • Measure the concentration of TNFα in the supernatants using an ELISA or CBA kit according to the manufacturer's instructions.

  • Calculate the percentage of inhibition and determine the IC50 value as described in Protocol 1.

Protocol 3: FcεRI-Mediated Basophil Degranulation Assay

This protocol is adapted from standard basophil activation tests (BAT).[18][19][20][21]

1. Materials:

  • This compound

  • DMSO

  • Heparinized whole blood from healthy human donors

  • Recombinant human IL-3

  • Anti-human IgE antibody

  • Fluorochrome-conjugated antibodies: anti-CD123, anti-HLA-DR, anti-CD63

  • Staining buffer (e.g., PBS with 2% FBS and 0.09% sodium azide)

  • Lysing solution

  • 96-well U-bottom plates

  • Flow cytometer

2. Basophil Degranulation Assay:

  • In a 96-well plate, add 100 µL of fresh whole blood to each well.

  • Add 1 µL of serially diluted this compound or DMSO vehicle control.

  • Pre-incubate for 15 minutes at 37°C.

  • Add a stimulation cocktail containing IL-3 (final concentration ~2 ng/mL) and anti-IgE (final concentration ~0.1-1 µg/mL). Include an unstimulated control.

  • Incubate for 30 minutes at 37°C in a 5% CO₂ incubator.

  • Stop the reaction by placing the plate on ice.

  • Add a cocktail of fluorochrome-conjugated antibodies (anti-CD123, anti-HLA-DR, anti-CD63) to each well.

  • Incubate for 20 minutes on ice in the dark.

  • Lyse red blood cells using a commercial lysing solution according to the manufacturer's protocol.

  • Wash the cells with staining buffer and resuspend in 200 µL of staining buffer.

  • Acquire samples on a flow cytometer.

3. Gating Strategy and Data Analysis:

  • Gate on the basophil population, which is typically identified as CD123⁺/HLA-DR⁻.

  • Within the basophil gate, determine the percentage of cells expressing the degranulation marker CD63.

  • Calculate the percentage of inhibition and determine the IC50 value as described in Protocol 1.

Protocol 4: Western Blot for Phosphorylation of BTK and PLCγ2

This is a generalized protocol for Western blotting to detect phosphorylated proteins.[8][22][23]

1. Materials:

  • This compound

  • DMSO

  • Ramos B-cell line

  • RPMI-1640 medium with 10% FBS

  • F(ab')₂ anti-human IgM

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: anti-phospho-BTK (Tyr223), anti-BTK, anti-phospho-PLCγ2 (Tyr1217), anti-PLCγ2

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

2. Cell Stimulation and Lysis:

  • Culture Ramos B-cells in complete RPMI-1640 medium.

  • Starve cells in serum-free medium for 2-4 hours.

  • Pre-treat cells with serially diluted this compound or DMSO for 1 hour at 37°C.

  • Stimulate cells with F(ab')₂ anti-human IgM (e.g., 10 µg/mL) for 5-10 minutes at 37°C.

  • Immediately place the cells on ice and wash with ice-cold PBS.

  • Lyse the cells with ice-cold lysis buffer.

  • Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Determine the protein concentration of the supernatants using a BCA assay.

3. Western Blotting:

  • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

  • Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody (e.g., anti-phospho-BTK) overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Apply the chemiluminescent substrate and visualize the bands using an imaging system.

  • Strip the membrane and re-probe for total BTK, phospho-PLCγ2, and total PLCγ2 as loading controls.

4. Data Analysis:

  • Quantify the band intensities using densitometry software.

  • Normalize the intensity of the phosphorylated protein to the total protein for each sample.

  • Calculate the percentage of inhibition relative to the stimulated DMSO control.

References

Application Notes: BIIB091 Dosage for In Vivo Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

BIIB091 is a potent, selective, and reversible inhibitor of Bruton's tyrosine kinase (BTK).[1] BTK is a critical signaling protein downstream of the B-cell receptor (BCR) and Fc receptors (FcR), playing a non-redundant role in the function of B cells and myeloid cells.[2][3] By inhibiting BTK, this compound blocks key cellular processes such as B-cell activation, proliferation, differentiation, and antigen presentation.[2][4] In myeloid cells, it can inhibit functions like cytokine and reactive oxygen species (ROS) production.[1][2] These application notes provide a summary of dosages, pharmacokinetic data, and detailed experimental protocols for in vivo animal studies involving this compound, intended for researchers in immunology and drug development.

Mechanism of Action: BTK Signaling Inhibition

This compound is an orthosteric, ATP-competitive inhibitor that binds to BTK, sequestering the critical phosphorylation site Tyr-551 into an inactive conformation.[5] This reversible binding prevents BTK autophosphorylation and the subsequent phosphorylation of downstream targets like PLCγ2, effectively blocking the signaling cascade.[1][6] The diagrams below illustrate the signaling pathways affected by this compound.

cluster_BCR B-Cell Receptor (BCR) Signaling BCR BCR LYN_SYK LYN/SYK BCR->LYN_SYK BTK BTK LYN_SYK->BTK PLCg2 PLCγ2 BTK->PLCg2 Activation B-Cell Activation, Proliferation, Antibody Production PLCg2->Activation BIIB091_BCR This compound BIIB091_BCR->BTK

Caption: this compound inhibits BTK downstream of the B-Cell Receptor (BCR).

cluster_FcR Fc Receptor (FcR) Signaling FcR FcR SYK_FcR SYK FcR->SYK_FcR BTK_FcR BTK SYK_FcR->BTK_FcR Myeloid_Activation Cytokine Release, ROS Production BTK_FcR->Myeloid_Activation BIIB091_FcR This compound BIIB091_FcR->BTK_FcR

Caption: this compound inhibits BTK downstream of the Fc Receptor (FcR) in myeloid cells.

Quantitative Data Summary

The following tables summarize key quantitative data from in vivo animal studies with this compound.

Table 1: In Vivo Efficacy of this compound in a Mouse Model

Animal ModelDosing RegimenRoute of AdministrationKey FindingsReference
Thymus-Independent Type II (TI-2) Antigen Model (C57BL/6 Mice)0.03, 0.1, 0.3, 1, 3, 10, 30 mg/kgOral (p.o.), twice daily for 10 daysDose-dependently decreased anti-NP IgM antibody serum titers. Calculated ED₅₀ was ~2 mg/kg.[1][6]
In Vivo B-Cell Activation Model (Mice)3 and 30 mg/kgOral (p.o.), single doseDose-dependently inhibited gene expression changes associated with B-cell activation.[2]

Table 2: Pharmacokinetic Parameters of this compound in Preclinical Species

SpeciesDose (IV)t₁/₂ (h)Vss (L/kg)CL (mL/min/kg)Dose (PO)F (%)tₘₐₓ (h)
Rat1 mg/kg2.10.4105 mg/kg420.9
Cynomolgus Monkey1 mg/kg1.10.7185 mg/kg310.33
Dog1 mg/kg6.01.7125 mg/kg871.6
Data derived from a single dose pharmacokinetic study.[6]
Abbreviations: IV: Intravenous; PO: Oral; t₁/₂: Half-life; Vss: Volume of distribution at steady state; CL: Clearance; F: Bioavailability; tₘₐₓ: Time to maximum concentration.

Protocols: In Vivo Animal Studies

Protocol 1: Thymus-Independent Type II (TI-2) Antigen Immunization Model

This protocol is designed to evaluate the effect of this compound on antibody production in response to a T-cell-independent antigen.

1. Materials and Reagents

  • This compound

  • Vehicle solution (e.g., CMC/Tween suspension or 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)[1]

  • (4-hydroxy-3-nitrophenyl)acetyl (NP)-Ficoll (antigen)

  • C57BL/6 mice

  • Standard equipment for oral gavage and blood collection

2. Experimental Procedure

  • Animal Acclimation: Acclimate C57BL/6 mice to laboratory conditions for at least one week prior to the experiment.

  • Group Allocation: Randomly assign mice to vehicle control and this compound treatment groups.

  • This compound Administration:

    • Prepare this compound in the selected vehicle at the desired concentrations (e.g., 0.03 to 30 mg/kg).[1]

    • Administer this compound or vehicle via oral gavage (p.o.) twice daily for 10 consecutive days.[1]

  • Immunization: On day 0, immunize all mice with NP-Ficoll according to the manufacturer's protocol, typically via intraperitoneal injection.

  • Sample Collection: On day 10, collect blood samples from all animals. It is recommended to collect blood 1 to 4 hours after the final dose to correlate with pharmacodynamic markers.[2]

  • Analysis:

    • Isolate serum from the blood samples.

    • Measure the titers of anti-NP IgM antibodies using an enzyme-linked immunosorbent assay (ELISA).

    • A significant reduction in anti-NP IgM titers in the this compound-treated groups compared to the vehicle group indicates efficacy.[1]

Protocol 2: In Vivo B-Cell Activation Model

This protocol assesses the ability of this compound to inhibit acute B-cell activation in vivo.

1. Materials and Reagents

  • This compound

  • Vehicle solution

  • Anti-IgD antibodies

  • Mice (species as required)

  • Standard equipment for oral gavage, intravenous injection, and spleen harvesting

  • Reagents for Fluorescence-Activated Cell Sorting (FACS) and gene expression analysis (e.g., RNA isolation kits, qPCR reagents)

2. Experimental Workflow

A 1. Dose Animals (Vehicle or this compound, p.o.) B 2. Wait 1 Hour A->B C 3. Stimulate B-Cells (Inject anti-IgD Ab, i.v.) B->C D 4. Wait 4 Hours C->D E 5. Isolate Splenic B-Cells (FACS) D->E F 6. Analyze Gene Expression E->F

Caption: Workflow for the in vivo B-cell activation experimental model.

3. Experimental Procedure

  • Animal Dosing: Administer a single oral dose of vehicle or this compound (e.g., 3 mg/kg, 30 mg/kg) to the respective animal groups.[2]

  • Incubation: Wait for 1 hour post-dose to allow for drug absorption.[2]

  • B-Cell Stimulation: Inject animals intravenously with anti-IgD antibodies to induce B-cell activation.[2]

  • Activation Period: Wait for 4-5 hours to allow for the B-cell activation response to occur.[2]

  • Tissue Harvesting: Euthanize the animals and harvest their spleens.

  • Cell Isolation: Prepare a single-cell suspension from the spleens. Isolate B cells using FACS.[2]

  • Analysis:

    • Extract RNA from the isolated B cells.

    • Perform gene expression analysis (e.g., RNA-seq or qPCR) to identify differentially expressed genes associated with the IgD-induced B-cell activation signature.[2]

    • A dose-dependent inhibition of these gene expression changes in the this compound-treated groups indicates pharmacodynamic activity.[2]

References

Application Notes and Protocols: Flow Cytometry Analysis of B Cell Populations with BIIB091

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BIIB091 is a potent, selective, and reversible inhibitor of Bruton's tyrosine kinase (BTK).[1][2][3] BTK is a critical signaling molecule downstream of the B-cell receptor (BCR) and Fc receptors, playing a key role in the activation, proliferation, and survival of B cells and myeloid cells.[1][4] By inhibiting BTK, this compound is being investigated as a therapeutic agent for immune-mediated diseases such as multiple sclerosis.[4][5] These application notes provide detailed protocols for the analysis of B cell populations by flow cytometry to assess the pharmacodynamic effects of this compound.

Mechanism of Action

This compound is a small molecule inhibitor that non-covalently binds to BTK, sequestering tyrosine 551 in the kinase pocket and preventing its phosphorylation by upstream kinases.[1][6] This reversible inhibition blocks BTK-dependent proximal signaling and downstream functional responses in B cells.[1][6] In preclinical and clinical studies, this compound has been shown to inhibit B-cell activation, antibody production, and germinal center differentiation.[1][3][6]

Quantitative Data Summary

The following tables summarize the in vitro and in vivo potency of this compound from preclinical and clinical studies.

Table 1: In Vitro Potency of this compound

AssayCell TypeParameter MeasuredIC50
BTK InhibitionRecombinant BTKKinase Activity<0.5 nM[2]
BTK AutophosphorylationHuman Whole BloodpBTK (Y551)24 nM[2]
B-Cell ActivationHuman PBMCsAnti-IgM stimulated CD69 expression6.9 nM[2]
B-Cell ActivationHuman Whole BloodBCR-mediated CD69 expression71 nM[2]
B-Cell ProliferationHuman B cellsBCR/CD40L/IL-4 stimulated proliferation3-106 nM[1][3][6]
PLCγ2 PhosphorylationRamos Human B-cell LinepPLCγ26.9 nM[2]

Table 2: In Vivo Potency and Pharmacodynamic Effects of this compound

Study TypeSpeciesParameter MeasuredDose/ConcentrationEffect
Phase 1 Clinical TrialHumanInhibition of CD69 upregulation on naïve B cells150 mg and 300 mg BID≥90% inhibition[6]
Phase 1 Clinical TrialHumanInhibition of CD69 upregulation on naïve B cells50 mg BID52% (±11) to 66% (±12) inhibition[6]
In Vivo ModelMouseAnti-NP IgM antibody titers0.03-30 mg/kg p.o. twice daily for 10 days22-88% reduction[2]

Signaling Pathway

The following diagram illustrates the B-cell receptor signaling pathway and the point of inhibition by this compound.

Caption: B-Cell Receptor (BCR) signaling pathway and this compound inhibition of BTK.

Experimental Protocols

Protocol 1: Ex Vivo B-Cell Activation Assay using Whole Blood

This protocol is designed to assess the pharmacodynamic effect of this compound on B-cell activation by measuring the inhibition of CD69 expression on B-cell subsets following ex vivo stimulation.

Materials:

  • Whole blood collected in sodium heparin tubes

  • Anti-human IgD antibody (for stimulation)

  • Fluorochrome-conjugated antibodies for flow cytometry (e.g., anti-CD19, anti-CD27, anti-IgD, anti-CD69)

  • Fc Block (e.g., BD Biosciences)

  • Red Blood Cell (RBC) Lysis/Fixation Buffer (e.g., BD Biosciences)

  • Flow Cytometry Staining Buffer (e.g., Biolegend)

  • 12 x 75 mm polystyrene tubes

  • Flow cytometer

Procedure:

  • Blood Collection: Collect whole blood from subjects at specified time points post-BIIB091 administration.

  • Stimulation:

    • For each subject and time point, aliquot 100 µL of whole blood into two tubes: one for the unstimulated control and one for the stimulated sample.

    • To the "stimulated" tube, add anti-human IgD antibody at a pre-optimized concentration.

    • Incubate both tubes at 37°C in a 5% CO2 incubator for a designated time (e.g., 5 hours).

  • Staining:

    • Following stimulation, add Fc Block to all tubes and incubate on ice for 10 minutes.

    • Add the antibody cocktail containing anti-CD19, anti-CD27, anti-IgD, and anti-CD69 to all tubes.

    • Incubate on ice for 30 minutes in the dark.[6]

  • Lysis and Fixation:

    • Add 2 mL of 1X RBC Lysis/Fixation Buffer to each tube.

    • Vortex gently and incubate at room temperature for 10 minutes in the dark.

  • Washing:

    • Centrifuge the tubes at 500 x g for 5 minutes.

    • Discard the supernatant and resuspend the cell pellet in 2 mL of Flow Cytometry Staining Buffer.

    • Repeat the wash step.

  • Acquisition:

    • Resuspend the final cell pellet in an appropriate volume of Flow Cytometry Staining Buffer.

    • Acquire events on a flow cytometer.

Gating Strategy:

  • Gate on lymphocytes based on forward and side scatter properties.

  • From the lymphocyte gate, identify B cells as CD19+.

  • Within the CD19+ population, delineate naïve B cells (IgD+CD27-) and memory B cells (CD27+).

  • Determine the percentage of CD69+ cells within the naïve and memory B cell gates for both unstimulated and stimulated samples.

Data Analysis:

Calculate the percent inhibition of CD69 upregulation using the following formula:

% Inhibition = (1 - [(%CD69+ stimulated - %CD69+ unstimulated) of treated sample] / [(%CD69+ stimulated - %CD69+ unstimulated) of vehicle/pre-dose sample]) * 100

Protocol 2: Immunophenotyping of B-Cell Subsets in Whole Blood

This protocol is for the general characterization of B-cell populations, which can be altered by immunomodulatory drugs.

Materials:

  • Whole blood collected in EDTA tubes

  • Fluorochrome-conjugated antibodies for B-cell subset identification (e.g., anti-CD19, anti-CD27, anti-IgD, anti-CD38, anti-CD24)

  • Fc Block

  • RBC Lysis Buffer

  • Flow Cytometry Staining Buffer

  • 12 x 75 mm polystyrene tubes

  • Flow cytometer

Procedure:

  • Sample Preparation: Aliquot 100 µL of whole blood into a 12 x 75 mm tube.

  • Staining:

    • Add Fc Block and incubate on ice for 10 minutes.

    • Add the antibody cocktail for B-cell phenotyping.

    • Incubate on ice for 30 minutes in the dark.

  • Lysis:

    • Add 2 mL of 1X RBC Lysis Buffer and incubate at room temperature for 10 minutes.

  • Washing:

    • Centrifuge at 500 x g for 5 minutes.

    • Discard the supernatant and wash the cell pellet twice with Flow Cytometry Staining Buffer.

  • Acquisition:

    • Resuspend the final cell pellet and acquire on a flow cytometer.

Gating Strategy:

  • Gate on lymphocytes (FSC vs SSC).

  • Gate on B cells (CD19+).

  • Within the B cell gate, identify:

    • Naïve B cells: CD27-IgD+

    • Memory B cells: CD27+

    • Transitional B cells: CD24highCD38high

    • Plasmablasts: CD27++CD38++

Experimental Workflow Diagram

experimental_workflow cluster_sample_prep Sample Preparation cluster_protocol1 Protocol 1: B-Cell Activation Assay cluster_protocol2 Protocol 2: B-Cell Immunophenotyping cluster_analysis Analysis blood_collection Whole Blood Collection (Heparin or EDTA) stimulation Ex Vivo Stimulation (anti-IgD) blood_collection->stimulation staining2 Surface Staining (CD19, CD27, IgD, CD38, etc.) blood_collection->staining2 staining1 Surface Staining (CD19, CD27, IgD, CD69) stimulation->staining1 lysis_fix RBC Lysis & Fixation staining1->lysis_fix acquisition Flow Cytometry Acquisition lysis_fix->acquisition lysis RBC Lysis staining2->lysis lysis->acquisition gating Gating & Data Analysis acquisition->gating

Caption: Workflow for flow cytometry analysis of B cells with this compound.

References

BIIB091: Application Notes and Protocols for Multiple Sclerosis Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BIIB091 is a potent, selective, and reversible inhibitor of Bruton's tyrosine kinase (BTK).[1] BTK is a critical signaling enzyme in B cells and myeloid cells, playing a key role in the pathogenesis of multiple sclerosis (MS).[2][3][4] By inhibiting BTK, this compound modulates the activation of these immune cells, offering a promising therapeutic strategy for MS.[5][6] this compound is an orally active compound that has been evaluated in preclinical models and is currently in clinical development for relapsing forms of MS.[5][7][8][9]

These application notes provide a summary of the experimental design for this compound in MS research, including quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows.

Data Presentation

In Vitro Potency and Selectivity of this compound
AssayCell Type/SystemReadoutStimulusIC50 (nM)Reference
BTK Kinase AssayPurified BTK enzymeEnzymatic activity-<0.5[1]
pBTK Pharmacodynamic AssayHuman Whole BloodBTK autophosphorylation-24[1][7]
B Cell ActivationHuman PBMCsCD69 Expressionanti-IgM6.9[1][7]
B Cell ActivationHuman Whole BloodCD69 Expressionanti-IgD71[1]
Basophil ActivationHuman Whole BloodCD63 Expressionanti-IgE82[1]
FcγR-induced ROS ProductionPurified Human NeutrophilsROS ProductionImmune Complexes4.5[1][7]
FcγRI-mediated TNFα SecretionHuman MonocytesTNFα Secretionanti-CD643.1[1][7]
FcγRIII-mediated TNFα SecretionHuman MonocytesTNFα Secretionanti-CD168.0[1][7]
IgG-mediated TNFα SecretionHuman MonocytesTNFα SecretionCoated human IgG5.6[1][7]
In Vivo Efficacy of this compound in a TI-2 Mouse Model
Animal ModelDosing RegimenEndpointEfficacyReference
TI-2 Immunization Model (C57BL/6 mice)0.03-30 mg/kg, p.o., twice daily for 10 daysAnti-NP IgM antibody titersDose-dependent reduction (up to 88%)[7]

Signaling Pathway

The following diagram illustrates the central role of BTK in B cell receptor (BCR) and Fc receptor (FcR) signaling pathways and the inhibitory action of this compound.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_response Cellular Response BCR BCR LYN_SYK LYN/SYK BCR->LYN_SYK FcR FcR FcR->LYN_SYK BTK BTK LYN_SYK->BTK phosphorylates PLCg2 PLCγ2 BTK->PLCg2 phosphorylates Downstream Downstream Signaling PLCg2->Downstream Transcription Gene Transcription Downstream->Transcription This compound This compound This compound->BTK inhibits Response B Cell Activation Myeloid Cell Function Transcription->Response

Caption: this compound inhibits BTK-mediated signaling downstream of BCR and FcR.

Experimental Protocols

In Vitro BTK Kinase Assay

Objective: To determine the direct inhibitory activity of this compound on purified BTK enzyme.

Materials:

  • Recombinant human BTK enzyme

  • Poly (Glu, Tyr) 4:1 peptide substrate

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM MnCl₂, 50 µM DTT)

  • This compound compound series

  • ADP-Glo™ Kinase Assay kit (Promega) or similar ADP detection system

  • 96-well white plates

Procedure:

  • Prepare serial dilutions of this compound in kinase assay buffer.

  • In a 96-well plate, add this compound dilutions, BTK enzyme, and substrate.

  • Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for BTK.

  • Incubate the reaction at 30°C for a predetermined time, ensuring the reaction is in the linear range.

  • Stop the reaction and measure ADP production using the ADP-Glo™ Kinase Assay system according to the manufacturer's instructions.

  • Calculate the IC50 value by fitting the dose-response curve to a four-parameter logistic equation.

Whole Blood B Cell Activation Assay (CD69 Expression)

Objective: To assess the functional inhibitory activity of this compound on B cell activation in a physiologically relevant matrix.

Materials:

  • Fresh human whole blood collected in sodium heparin tubes.

  • This compound compound series.

  • Anti-human IgD antibody for stimulation.

  • RPMI 1640 medium.

  • Fluorescently conjugated antibodies: anti-CD19, anti-CD69.

  • Red blood cell lysis buffer (e.g., BD FACS™ Lysing Solution).

  • Flow cytometer.

Procedure:

  • Dilute whole blood 1:1 with RPMI 1640 medium.

  • Add serial dilutions of this compound to the diluted blood and incubate for 1 hour at 37°C.

  • Add anti-human IgD antibody to stimulate B cell activation and incubate for 18-24 hours at 37°C.

  • Stain the cells with anti-CD19 and anti-CD69 antibodies for 30 minutes at 4°C.

  • Lyse red blood cells using a lysis buffer according to the manufacturer's protocol.

  • Wash the cells with FACS buffer (PBS with 2% FBS).

  • Acquire data on a flow cytometer and analyze the percentage of CD69+ cells within the CD19+ B cell population.

  • Calculate the IC50 value from the dose-response curve.

start Whole Blood Collection dilute Dilute with RPMI start->dilute add_biib Add this compound (1 hr incubation) dilute->add_biib stimulate Stimulate with anti-IgD (18-24 hr) add_biib->stimulate stain Stain with anti-CD19/CD69 stimulate->stain lyse Lyse RBCs stain->lyse wash Wash lyse->wash acquire Flow Cytometry Analysis wash->acquire

Caption: Workflow for the whole blood B cell activation assay.

In Vivo Thymus-Independent Type 2 (TI-2) Antigen Mouse Model

Objective: To evaluate the in vivo efficacy of this compound in a BTK-dependent humoral immunity model.

Materials:

  • C57BL/6 mice.

  • NP-Ficoll (thymus-independent type 2 antigen).

  • This compound formulated for oral administration (e.g., in a CMC/Tween suspension).

  • Vehicle control.

  • Materials for serum collection and ELISA.

Procedure:

  • Immunize C57BL/6 mice with NP-Ficoll via intraperitoneal injection on day 0.

  • Administer this compound or vehicle orally, twice daily, for 10 consecutive days, starting on the day of immunization. A dose-ranging study (e.g., 0.03, 0.1, 0.3, 1, 10, 30 mg/kg) should be performed.[7]

  • On day 10, collect blood via cardiac puncture or another appropriate method to obtain serum.

  • Measure the levels of NP-specific IgM antibodies in the serum using an ELISA.

  • Analyze the data to determine the dose-dependent effect of this compound on antibody production and calculate the ED50.

Experimental Autoimmune Encephalomyelitis (EAE) Mouse Model

Objective: To assess the therapeutic potential of this compound in a preclinical model of multiple sclerosis.

Materials:

  • C57BL/6 mice.

  • Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide.

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis.

  • Pertussis toxin (PTX).

  • This compound formulated for oral administration.

  • Vehicle control.

Procedure:

  • EAE Induction:

    • On day 0, immunize mice subcutaneously with an emulsion of MOG35-55 in CFA.

    • Administer PTX intraperitoneally on day 0 and day 2 post-immunization.

  • Treatment Regimen (Therapeutic Model):

    • Monitor mice daily for clinical signs of EAE and score them on a scale of 0-5 (0 = no signs, 5 = moribund).

    • Upon the onset of clinical signs (e.g., score of 1, limp tail), randomize mice into treatment and vehicle groups.

    • Administer this compound or vehicle orally on a daily basis. The dose should be based on prior pharmacokinetic and pharmacodynamic studies.

  • Endpoint Analysis:

    • Continue daily clinical scoring for the duration of the study (e.g., 21-28 days post-immunization).

    • Primary endpoints typically include mean clinical score, peak disease score, and disease incidence.

    • At the end of the study, spinal cords and brains can be harvested for histological analysis of inflammation and demyelination.

day0 Day 0: Immunize with MOG35-55/CFA Inject PTX day2 Day 2: Inject PTX day0->day2 monitor Daily Clinical Scoring day2->monitor onset Onset of Clinical Signs monitor->onset randomize Randomize into Treatment Groups onset->randomize treat Daily Oral Dosing: This compound or Vehicle randomize->treat score_continue Continue Daily Clinical Scoring treat->score_continue endpoints Endpoint Analysis: Clinical Scores Histology score_continue->endpoints

Caption: Experimental workflow for a therapeutic EAE mouse model.

Conclusion

This compound is a highly potent and selective BTK inhibitor with demonstrated activity in both in vitro and in vivo models relevant to multiple sclerosis. The protocols outlined in these application notes provide a framework for researchers to further investigate the mechanism and therapeutic potential of this compound and other BTK inhibitors in the context of MS. These experimental designs can be adapted to address specific research questions in the field of neuroinflammation and autoimmune disease.

References

Application Notes and Protocols for the Experimental Combination of BIIB091 and Diroximel Fumarate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Multiple sclerosis (MS) is a chronic autoimmune disease of the central nervous system (CNS) characterized by inflammation, demyelination, and neurodegeneration. Current research is exploring the potential of combination therapies that target distinct pathological pathways in MS. This document outlines a proposed experimental framework for investigating the combined effects of BIIB091, a potent and reversible Bruton's tyrosine kinase (BTK) inhibitor, and diroximel fumarate (B1241708) (DRF), an immunomodulatory agent that activates the Nuclear factor (erythroid-derived 2)-like 2 (Nrf2) pathway.

This compound targets BTK, a key signaling protein in B cells and myeloid cells, thereby inhibiting immune cell activation and subsequent inflammation.[1][2][3] Diroximel fumarate is a prodrug that is rapidly converted to monomethyl fumarate (MMF), which exerts immunomodulatory and neuroprotective effects, believed to be mediated in part through the activation of the Nrf2 antioxidant response pathway.[4][5][6][7] The combination of these two agents offers a complementary mechanistic approach, potentially leading to synergistic or additive effects in suppressing CNS inflammation and protecting against neuronal damage.[8]

These application notes provide detailed, hypothetical protocols for in vitro studies to assess the biological and functional consequences of combining this compound and the active metabolite of diroximel fumarate, monomethyl fumarate (MMF). The protocols are based on the known mechanisms of action of each compound and are designed to be adapted for use in a research laboratory setting.

Data Presentation: Monotherapy In Vitro Efficacy

Quantitative data for the individual compounds from preclinical studies are summarized below. To date, no public data is available for the in vitro combination of this compound and diroximel fumarate/monomethyl fumarate.

Table 1: In Vitro Potency of this compound in Immune Cell Assays
Assay TypeTarget Cell/ProteinReadoutIC50 (nM)
Enzymatic AssayPurified BTK ProteinKinase Activity<0.5[4]
B-Cell ActivationHuman Peripheral Blood Mononuclear Cells (PBMCs)anti-IgM-stimulated CD69 Expression6.9[4]
B-Cell ActivationHuman Whole BloodBCR-mediated CD69 Expression71[4]
Myeloid Cell FunctionHuman MonocytesFcγRIII-mediated TNFα Secretion (anti-CD16 stimulated)8.0[4]
Myeloid Cell FunctionHuman MonocytesFcγRI-mediated TNFα Secretion (anti-CD64 stimulated)3.1[4]
Myeloid Cell FunctionPurified Primary NeutrophilsFcγR-induced Reactive Oxygen Species (ROS) Production4.5[4]
BTK SignalingRamos Human B-Cell LinePhosphorylation of PLCγ26.9[4]
BTK SignalingHuman Whole BloodPhosphorylation of BTK24[4]
Table 2: Monomethyl Fumarate (MMF) In Vitro Activity
Assay TypeTarget Cell LineReadoutEffective Concentration
Nrf2 Pathway ActivationN27 CellsUpregulation of Nrf2 target genes (Hmox1, Nqo1)20 µM[9]
Nrf2 Pathway ActivationHuman PBMCsInduction of NQO1 and HO1 gene expressionConcentration-dependent

Signaling Pathways

The following diagrams illustrate the signaling pathways targeted by this compound and diroximel fumarate (via MMF).

BIIB091_Pathway BCR B-Cell Receptor (BCR) BTK Bruton's Tyrosine Kinase (BTK) BCR->BTK FcR Fc Receptor (FcR) FcR->BTK PLCG2 PLCγ2 BTK->PLCG2 Downstream Downstream Signaling (NF-κB, NFAT, AP-1) PLCG2->Downstream Response Cellular Responses: - B-Cell Activation - Proliferation - Cytokine Release - Antigen Presentation Downstream->Response This compound This compound This compound->BTK

Caption: this compound Mechanism of Action.

DRF_Pathway cluster_nucleus Nucleus DRF Diroximel Fumarate (DRF) Esterases Esterases DRF->Esterases MMF Monomethyl Fumarate (MMF) Esterases->MMF KEAP1 KEAP1 MMF->KEAP1 Inhibits Nrf2 Nrf2 KEAP1->Nrf2 Sequesters & Degrades Nucleus Nucleus Nrf2->Nucleus Translocation ARE Antioxidant Response Element (ARE) Genes Antioxidant & Cytoprotective Gene Expression (e.g., NQO1, HO1) ARE->Genes Induces Transcription Experimental_Workflow cluster_phase1 Phase 1: Monotherapy Characterization cluster_phase2 Phase 2: In Vitro Combination Studies cluster_phase3 Phase 3: Functional Neuroprotection Model BIIB091_Assays This compound In Vitro Assays (BTK Inhibition, B-Cell/Myeloid Cell Function) Dose_Select Determine Potency (IC50) & Select Dose Range BIIB091_Assays->Dose_Select MMF_Assays MMF In Vitro Assays (Nrf2 Activation, Anti-inflammatory Effects) MMF_Assays->Dose_Select Immune_Assays Combined Effect on Immune Cells (B-Cell & Myeloid Cell Activation) Dose_Select->Immune_Assays Synergy_Analysis Assess for Synergy/Additivity (e.g., Combination Index) Immune_Assays->Synergy_Analysis CoCulture Test Combination in Neuron-Oligodendrocyte-Microglia Co-Culture Model Synergy_Analysis->CoCulture Endpoint_Analysis Analyze Endpoints: - Neuronal Viability - Demyelination - Inflammation CoCulture->Endpoint_Analysis Conclusion Conclusion on Preclinical Rationale for Combination Therapy Endpoint_Analysis->Conclusion

References

Troubleshooting & Optimization

Technical Support Center: BIIB091 In Vitro Solubility

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for BIIB091. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common solubility issues encountered during in vitro experiments with the Bruton's tyrosine kinase (BTK) inhibitor, this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My this compound precipitated out of solution when I diluted my DMSO stock into an aqueous buffer for my cell-based assay. What is happening and how can I prevent this?

A: This is a common issue for many small molecule inhibitors, including this compound, which have low aqueous solubility. The abrupt change in solvent polarity when diluting a concentrated DMSO stock into an aqueous medium causes the compound to "crash out" or precipitate.

Troubleshooting Steps:

  • Minimize Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible, ideally below 0.5%, to minimize its potential toxic effects on cells and reduce the risk of precipitation.

  • Optimize Dilution Protocol: Instead of a single large dilution, perform serial dilutions. First, create intermediate dilutions of your this compound stock in 100% DMSO. Then, add a small volume of the final DMSO dilution to your pre-warmed aqueous assay buffer with vigorous mixing. It is critical to add the DMSO stock to the aqueous buffer and not the other way around to ensure rapid dispersion.

  • Gentle Warming and Sonication: If you observe precipitation, gentle warming of the solution in a 37°C water bath for 5-10 minutes, along with brief sonication, can help redissolve the compound. However, always be cautious of the compound's stability under these conditions.

  • pH Adjustment: The solubility of this compound may be pH-dependent. If your experimental conditions allow, you can test a range of pH values for your aqueous buffer to see if it improves solubility.

Q2: What is the recommended solvent for preparing this compound stock solutions?

A: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound. It has been reported to be soluble in DMSO at concentrations of 100 mg/mL to 125 mg/mL.[1][2] For optimal results, use anhydrous, high-purity DMSO.

Q3: I am observing inconsistent results in my in vitro assays. Could this be related to this compound solubility?

A: Yes, inconsistent results are a common consequence of poor compound solubility. If this compound is not fully dissolved or precipitates during the experiment, the actual concentration of the active compound in your assay will be lower and more variable than the nominal concentration, leading to unreliable data.

Troubleshooting Workflow for Inconsistent Results:

A Inconsistent Assay Results B Visually Inspect for Precipitation A->B C Precipitate Observed B->C Yes D No Precipitate Observed B->D No E Optimize Dilution Protocol (see Q1) C->E G Perform Pre-Assay Solubility Check D->G F Consider Solubility Enhancers E->F H Determine True Soluble Concentration G->H I Adjust Assay Concentrations H->I

Caption: Troubleshooting workflow for inconsistent assay results.

Q4: Are there any alternative formulation strategies to improve this compound solubility in aqueous media?

A: For challenging in vitro systems, you can explore the use of solubility enhancers. However, these should be used with caution as they can interfere with your assay.

  • Co-solvents: In addition to DMSO, other organic solvents like ethanol (B145695) can sometimes be used in combination, but their compatibility with the specific assay must be verified.

  • Surfactants: Low concentrations of non-ionic surfactants such as Tween® 80 or Pluronic® F-68 can help maintain the compound in solution.

  • Cyclodextrins: Molecules like SBE-β-CD can encapsulate the hydrophobic drug and increase its aqueous solubility. A suggested formulation is 10% DMSO and 90% (20% SBE-β-CD in Saline).[1]

Quantitative Data Summary

The following tables summarize key quantitative data for this compound from various in vitro assays.

Table 1: this compound Potency in Biochemical and Cellular Assays

Assay TypeTarget/Cell LineEndpointIC50 Value
Enzymatic AssayPurified BTKKinase Activity<0.5 nM[1], 0.45 nM[3]
Cellular AssayRamos (human B-cell line)p-PLCγ2 Phosphorylation6.9 nM[1][4]
Cellular AssayHuman PBMCsCD69 Activation6.9 nM[1], 5.4 nM[5]
Cellular AssayPurified Primary NeutrophilsFcγR-induced ROS Production4.5 nM[1][4]
Whole Blood AssayHuman Whole BloodpBTK Autophosphorylation9.0 nM[4]
Whole Blood AssayHuman Whole BloodB-cell Activation (CD69)71 nM[1]
Whole Blood AssayHuman Whole BloodBasophil Activation (CD63)82 nM[1]

Table 2: this compound Physicochemical Properties

PropertyValueReference
Molecular Weight542.64 g/mol [1][6]
FormulaC28H34N10O2[1][6]
Log D2.2[4]
DMSO Solubility≥ 100 mg/mL[2]
DMSO Solubility125 mg/mL[1]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

  • Weighing: Accurately weigh a precise amount of this compound powder (e.g., 1 mg) using an analytical balance.

  • Solvent Calculation: Based on the molecular weight of this compound (542.64 g/mol ), calculate the volume of DMSO required to achieve a 10 mM concentration.

    • Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Concentration (mol/L)

    • For 1 mg: Volume (µL) = (0.001 g / 542.64 g/mol ) / 0.01 mol/L * 1,000,000 µL/L ≈ 184.28 µL

  • Dissolution: Add the calculated volume of high-purity, anhydrous DMSO to the vial containing the this compound powder.

  • Mixing: Tightly cap the vial and vortex for 1-2 minutes. If the solid is not fully dissolved, sonicate the vial in a water bath for 5-10 minutes. Gentle warming to 37°C may also be applied.

  • Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store aliquots at -20°C or -80°C, protected from light and moisture.

Protocol 2: Dilution of this compound into Aqueous Buffer for a Cell-Based Assay

  • Prepare Intermediate Dilutions: From your 10 mM stock solution in DMSO, prepare a series of intermediate dilutions (e.g., 1 mM, 100 µM) in 100% DMSO.

  • Prepare Final Aqueous Solution: Pre-warm your aqueous buffer (e.g., cell culture medium) to the desired temperature (e.g., 37°C).

  • Dilution Step: Add a small volume of the final DMSO intermediate to the pre-warmed aqueous buffer to achieve the desired final concentration of this compound. For example, to achieve a 1 µM final concentration with 0.1% DMSO, add 1 µL of a 1 mM DMSO intermediate to 999 µL of aqueous buffer.

  • Rapid Mixing: Immediately after adding the DMSO stock, vortex or pipette the solution vigorously to ensure rapid and uniform dispersion, which can help prevent precipitation.

  • Visual Inspection: Before adding the final solution to your assay, visually inspect it for any signs of precipitation or cloudiness.

Signaling Pathway

This compound is a potent and selective inhibitor of Bruton's tyrosine kinase (BTK). BTK is a critical signaling molecule in B-cell receptor (BCR) and Fc receptor (FcR) signaling pathways in B cells and myeloid cells, respectively.[5][7][8] Inhibition of BTK by this compound blocks downstream signaling events, leading to reduced B-cell activation, proliferation, and inflammatory responses from myeloid cells.

cluster_BCR B-Cell Receptor Signaling BCR BCR LYN_SYK LYN/SYK BCR->LYN_SYK BTK BTK LYN_SYK->BTK PLCG2 PLCγ2 BTK->PLCG2 Downstream Downstream Signaling (e.g., NF-κB, MAPK) PLCG2->Downstream Activation B-Cell Activation, Proliferation, Differentiation Downstream->Activation This compound This compound This compound->BTK

Caption: this compound inhibits the BTK signaling pathway.

References

Technical Support Center: Optimizing BIIB091 Concentration for Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing BIIB091, a potent and selective reversible inhibitor of Bruton's tyrosine kinase (BTK), in cell culture experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the successful optimization of this compound concentration for your specific research needs.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a small molecule inhibitor that selectively and reversibly targets Bruton's tyrosine kinase (BTK).[1][2] BTK is a crucial enzyme in the signaling pathways of various immune cells, particularly B cells and myeloid cells. By inhibiting BTK, this compound blocks downstream signaling events that are essential for B-cell receptor (BCR) and Fc receptor (FcR) function, thereby modulating immune responses.[1][3]

Q2: What is a recommended starting concentration range for this compound in cell-based assays?

A2: Based on published in vitro data, a starting concentration range of 1 nM to 10 µM is recommended for dose-response experiments. The half-maximal inhibitory concentration (IC50) of this compound has been shown to vary depending on the cell type and the specific assay, generally falling within the nanomolar range.[1][3] For example, IC50 values for inhibiting BTK-dependent signaling and functional responses in B cells and myeloid cells have been reported to be between 3 and 106 nM.[1][3]

Q3: How should I prepare and store this compound stock solutions?

A3: It is recommended to prepare a high-concentration stock solution of this compound in a suitable solvent such as dimethyl sulfoxide (B87167) (DMSO). Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles and store at -20°C or -80°C, protected from light. When preparing working solutions for your cell culture experiments, ensure the final DMSO concentration is kept low (typically ≤ 0.1%) to avoid solvent-induced toxicity.[4][5]

Q4: Is this compound expected to be cytotoxic to my cells?

A4: this compound has been reported to have a minimal impact on lymphoid and myeloid cell survival in studies.[6][7] However, it is always best practice to perform a cytotoxicity assay with your specific cell line to determine the concentration range that is non-toxic. A standard MTT or resazurin-based assay can be used to assess cell viability.

Q5: How can I be sure the observed effects are due to BTK inhibition and not off-target effects?

A5: this compound is a highly selective BTK inhibitor.[2][8][9] Kinome screening has shown that it has minimal off-target activity at effective concentrations.[8][9] To further validate that the observed phenotype is due to on-target BTK inhibition, you can consider the following:

  • Use a structurally different BTK inhibitor: Comparing the effects of this compound with another BTK inhibitor that has a different chemical scaffold can help confirm that the biological outcome is a result of BTK inhibition.

  • Rescue experiment: If possible, expressing a drug-resistant mutant of BTK in your cells could demonstrate that the effects of this compound are specifically mediated through BTK.

  • Analyze downstream signaling: Confirm that this compound treatment leads to the inhibition of known downstream targets of BTK signaling, such as the phosphorylation of PLCγ2.

Quantitative Data Summary

The following tables summarize the reported in vitro potency of this compound across various cellular assays. This data can be used to guide the selection of an appropriate concentration range for your experiments.

Table 1: In Vitro IC50 Values for this compound

Assay DescriptionCell TypeIC50 (nM)
BTK PhosphorylationHuman Whole Blood24
BCR-mediated B-cell Activation (CD69 expression)Human Whole Blood71
FcεR-induced Basophil Activation (CD63 expression)Human Whole Blood82
FcγRIII-mediated TNFα secretionHuman Monocytes1.3 - 8.0
Phosphorylation of PLCγ2Ramos (human B-cell line)6.9
Anti-IgM-stimulated CD69 activationHuman PBMCs6.9
FcγR-induced ROS productionPurified Primary Neutrophils4.5

Data compiled from multiple sources.[1][10]

Experimental Protocols

Protocol 1: Optimizing this compound Concentration using a Dose-Response Curve

This protocol describes a general method to determine the optimal concentration of this compound for inhibiting a specific cellular response.

Materials:

  • Your cell line of interest

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well cell culture plates

  • Reagents for your specific functional assay (e.g., antibodies for flow cytometry, ELISA kit)

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Allow the cells to adhere and stabilize overnight.

  • Prepare this compound Dilutions: Prepare a serial dilution of this compound in complete cell culture medium. A common approach is to prepare a 10-point, 3-fold serial dilution starting from a high concentration (e.g., 10 µM) down to the low nanomolar range. Remember to include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).

  • Treatment: Carefully remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound.

  • Incubation: Incubate the plate for a predetermined period. The optimal incubation time will depend on the specific biological process you are studying and should be determined empirically (e.g., through a time-course experiment).

  • Assay Performance: After the incubation period, perform your specific functional assay to measure the effect of this compound on the desired cellular response (e.g., cytokine production, cell surface marker expression, proliferation).

  • Data Analysis: Plot the measured response against the logarithm of the this compound concentration. Fit the data to a four-parameter logistic curve to determine the IC50 value, which represents the concentration of this compound that produces a 50% inhibition of the response.

Protocol 2: Assessing this compound Cytotoxicity using an MTT Assay

This protocol provides a method to evaluate the effect of this compound on cell viability.

Materials:

  • Your cell line of interest

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate as described in Protocol 1.

  • Prepare this compound Dilutions: Prepare a serial dilution of this compound in complete cell culture medium, including a vehicle control. It is advisable to test a broad range of concentrations, extending higher than the anticipated effective concentration for your functional assays.

  • Treatment: Treat the cells with the this compound dilutions and incubate for the desired duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the logarithm of the this compound concentration to determine the CC50 (50% cytotoxic concentration), if any, within the tested range.

Visualizations

BIIB091_Signaling_Pathway cluster_receptor Cell Membrane BCR/FcR BCR/FcR Upstream Kinases Upstream Kinases BCR/FcR->Upstream Kinases BTK BTK Upstream Kinases->BTK Activates PLCg2 PLCg2 BTK->PLCg2 Phosphorylates This compound This compound This compound->BTK Inhibits Downstream Signaling Downstream Signaling PLCg2->Downstream Signaling Cellular Responses Cellular Responses Downstream Signaling->Cellular Responses Leads to

Caption: this compound inhibits BTK, blocking downstream signaling from BCR/FcR.

Optimization_Workflow Start Start Determine Starting Conc. Range (1 nM - 10 µM) Determine Starting Conc. Range (1 nM - 10 µM) Start->Determine Starting Conc. Range (1 nM - 10 µM) Perform Dose-Response Experiment Perform Dose-Response Experiment Determine Starting Conc. Range (1 nM - 10 µM)->Perform Dose-Response Experiment Determine IC50 Determine IC50 Perform Dose-Response Experiment->Determine IC50 Assess Cytotoxicity (MTT Assay) Assess Cytotoxicity (MTT Assay) Determine IC50->Assess Cytotoxicity (MTT Assay) Select Optimal Concentration (Effective & Non-toxic) Select Optimal Concentration (Effective & Non-toxic) Assess Cytotoxicity (MTT Assay)->Select Optimal Concentration (Effective & Non-toxic) Proceed with Main Experiments Proceed with Main Experiments Select Optimal Concentration (Effective & Non-toxic)->Proceed with Main Experiments

Caption: Workflow for optimizing this compound concentration in cell culture.

Troubleshooting_Tree Issue Issue No/Low Inhibition No/Low Inhibition Issue->No/Low Inhibition High Cytotoxicity High Cytotoxicity Issue->High Cytotoxicity Check Conc. & IC50 Check Conc. & IC50 No/Low Inhibition->Check Conc. & IC50 Is [this compound] > IC50? Verify Compound Integrity Verify Compound Integrity No/Low Inhibition->Verify Compound Integrity Fresh Stock? Optimize Incubation Time Optimize Incubation Time No/Low Inhibition->Optimize Incubation Time Sufficient Time? Check Cell Health Check Cell Health No/Low Inhibition->Check Cell Health Cells Healthy? Lower this compound Conc. Lower this compound Conc. High Cytotoxicity->Lower this compound Conc. Is [this compound] too high? Reduce Incubation Time Reduce Incubation Time High Cytotoxicity->Reduce Incubation Time Exposure too long? Check Solvent Conc. Check Solvent Conc. High Cytotoxicity->Check Solvent Conc. Is [DMSO] < 0.1%?

Caption: Troubleshooting decision tree for this compound experiments.

References

BIIB091 off-target effects in primary cell lines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for BIIB091, a potent and highly selective, reversible Bruton's tyrosine kinase (BTK) inhibitor. This guide is intended for researchers, scientists, and drug development professionals to provide answers to frequently asked questions and to offer troubleshooting guidance for experiments involving this compound in primary cell lines.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a structurally distinct, reversible, and ATP-competitive inhibitor of Bruton's tyrosine kinase (BTK).[1][2][3] It binds to the H3 pocket of BTK, a region that is unique to BTK and a few other kinases, which contributes to its high selectivity.[1][3] This binding sequesters a key phosphorylation site, Tyr-551, in an inactive conformation, thereby preventing BTK activation and downstream signaling.[2][3]

Q2: How selective is this compound?

A2: this compound is a highly selective BTK inhibitor. In a DiscoverX KINOMEscan panel of over 400 kinases, it demonstrated greater than 500-fold selectivity for BTK relative to other kinases.[4][5] Another screening showed that at a concentration of 1 µM, this compound inhibited only 9 out of 401 kinases by more than 70%.[1] Preclinical safety profiling in a Ricerca panel of 65 targets showed no significant off-target inhibition at concentrations up to 10 µM.[1]

Q3: Which primary cell lines are sensitive to this compound?

A3: this compound is potent against primary immune cells where BTK plays a crucial signaling role. This includes:

  • B cells: this compound potently inhibits B-cell receptor (BCR) signaling, leading to the blockade of B-cell activation, proliferation, differentiation, and antigen presentation.[4][6]

  • Myeloid cells (e.g., monocytes, neutrophils): this compound inhibits Fc receptor (FcR) signaling in myeloid cells, which can reduce the production of inflammatory mediators like TNFα and reactive oxygen species (ROS).[4][7]

Q4: Does this compound affect T cells?

A4: No, this compound is highly selective for BTK and does not inhibit T-cell activation.[1] T-cell receptor signaling relies on other TEC family kinases like ITK, which are not significantly inhibited by this compound.[6] This selectivity is a key feature of the compound.

Q5: What is the potency of this compound in various assays?

A5: this compound demonstrates low nanomolar to picomolar potency in a range of enzymatic and cell-based assays. Please refer to the data tables below for specific IC50 values.

Quantitative Data Summary

The following tables summarize the reported potency of this compound in various key assays. These values can be used as a reference for expected experimental outcomes.

Table 1: this compound Potency in Enzymatic and Cellular Assays

Assay TypeTarget/ReadoutSystemIC50 Value
Enzymatic AssayPurified BTK ProteinBiochemical<0.5 nM (<0.0005 µM)
Cell-Based AssayBTK AutophosphorylationHuman Whole Blood9.0 nM
Cell-Based Assayp-PLCγ2 LevelsRamos B cells6.9 nM
Cell-Based AssayCD69 Expression (B-cell activation)Human PBMCs71 nM
Cell-Based AssayROS ProductionPrimary Human Neutrophils4.5 nM
Cell-Based AssayTNFα Secretion (FcγRI-mediated)Human Monocytes3.1 nM
Cell-Based AssayTNFα Secretion (FcγRIII-mediated)Human Monocytes8.0 nM

Data compiled from multiple sources.[1][4][7]

Table 2: this compound Selectivity Profile

Assay PanelNumber of KinasesConcentrationResults
DiscoverX KINOMEscan>400N/A>500-fold selective for BTK
DiscoverX Kinase Panel4011 µM>70% inhibition of 9 kinases
Ricerca Lead Profiling6510 µM>50% inhibition for 0 targets
hERG InhibitionN/AN/AIC50 >25 µM

Data compiled from multiple sources.[1][4]

Troubleshooting Guide

This section addresses specific issues that researchers might encounter during their experiments with this compound.

Issue 1: Higher than expected IC50 value for B-cell activation.

  • Question: My IC50 for inhibiting B-cell activation (e.g., CD69 expression) in primary human B cells is significantly higher than the values reported in the literature. What could be the cause?

  • Answer:

    • Stimulation Method: The potency of this compound can be influenced by the method of B-cell stimulation. Stronger or non-BCR-mediated stimulation (e.g., using anti-CD40/IL-4) is BTK-independent and will not be inhibited by this compound.[1] Ensure you are using a BCR-dependent stimulus like anti-IgM, anti-IgD, or F(ab')2 fragments.

    • Assay Conditions: Experiments in whole blood, which is a more physiologically relevant matrix, may yield different IC50 values (e.g., 71 nM for CD69 expression) compared to assays with purified B cells due to factors like plasma protein binding.[4][7]

    • Compound Stability: Ensure the this compound stock solution is properly stored and that the final concentration in your assay is accurate. Repeated freeze-thaw cycles should be avoided.

    • Cell Health: The viability and health of your primary cells can impact experimental results. Ensure cells are handled carefully and have high viability before starting the experiment.

Issue 2: Unexpected effects on a non-immune primary cell line.

  • Question: I am observing a phenotype in a non-immune primary cell line (e.g., fibroblasts, endothelial cells) after treatment with this compound. Is this an expected off-target effect?

  • Answer:

    • High Selectivity: this compound is exceptionally selective. At standard working concentrations (e.g., <1 µM), off-target effects are unlikely to be the primary cause of a phenotype. Preclinical studies showed no significant activity against a panel of 65 common off-targets, including ion channels and GPCRs, at concentrations up to 10 µM.[1]

    • Potential Off-Targets: While highly selective, this compound did show some activity against 9 out of 401 kinases at a high concentration (1 µM).[1] The identities of these kinases are not publicly disclosed. If your cell line expresses one of these unknown off-target kinases, it is theoretically possible to observe an effect, especially at higher concentrations.

    • Troubleshooting Steps:

      • Confirm BTK Expression: Verify whether your cell line expresses BTK. Some non-immune cells may have low levels of BTK expression.

      • Dose-Response: Perform a careful dose-response experiment. An off-target effect may only appear at much higher concentrations than those required to inhibit BTK.

      • Use a Negative Control: If possible, use a structurally distinct, inactive analog of this compound as a negative control to rule out non-specific compound effects.

      • Use a Positive Control: Use a less selective BTK inhibitor (e.g., ibrutinib) that has known off-target effects on kinases like EGFR to see if you can replicate the phenotype.[8]

Issue 3: Inconsistent results in myeloid cell functional assays.

  • Question: I am seeing variability in the inhibition of TNFα or ROS production in primary monocytes/neutrophils. How can I improve consistency?

  • Answer:

    • Donor Variability: Primary immune cells from different donors can exhibit significant biological variability in their response to stimuli and inhibitors. It is crucial to perform experiments with cells from multiple donors to ensure the results are robust.

    • Stimulation Agonist: The IC50 of this compound in monocytes can vary depending on the FcγR agonist used for stimulation (e.g., 3.1 nM for anti-CD64 vs. 8.0 nM for anti-CD16).[7] Ensure you are using a consistent stimulation method for all experiments.

    • Cell Purity: The purity of your isolated primary myeloid cells can affect the outcome. Contamination with other cell types could alter the signaling environment.

    • Assay Timing: The kinetics of ROS production and cytokine secretion are rapid. Ensure that the timing of this compound pre-incubation and the duration of cell stimulation are consistent across all experiments.

Visualizations

The following diagrams illustrate key pathways and workflows related to this compound experimentation.

BTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-Cell Receptor (BCR) LYN LYN/SYK BCR->LYN Antigen Binding FcR Fc Receptor (FcR) FcR->LYN IgG Binding BTK BTK LYN->BTK phosphorylates PLCG2 PLCγ2 BTK->PLCG2 phosphorylates DAG_IP3 DAG / IP3 PLCG2->DAG_IP3 activates NFkB_AP1 NF-κB / AP-1 (Transcription Factors) DAG_IP3->NFkB_AP1 leads to activation of This compound This compound This compound->BTK inhibits Gene_Expression Gene Expression (Activation, Proliferation, Cytokine Production) NFkB_AP1->Gene_Expression promotes

Caption: BTK signaling pathway inhibited by this compound.

Experimental_Workflow cluster_readout 5. Assay Readout start Start isolate_cells 1. Isolate Primary Cells (e.g., PBMCs, Neutrophils) start->isolate_cells pre_incubate 2. Pre-incubate cells with this compound (Dose-response) isolate_cells->pre_incubate stimulate 3. Add Stimulus (e.g., anti-IgM for B cells, coated IgG for monocytes) pre_incubate->stimulate incubate 4. Incubate (Time-course) stimulate->incubate flow Flow Cytometry (e.g., CD69 expression) incubate->flow elisa ELISA / CBA (e.g., TNFα secretion) incubate->elisa ros ROS Detection Assay incubate->ros analyze 6. Data Analysis (Calculate IC50) flow->analyze elisa->analyze ros->analyze end End analyze->end

Caption: General workflow for primary cell assays with this compound.

Experimental Protocols

Protocol 1: B-cell Activation Assay using Flow Cytometry

  • Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.

  • Plating: Resuspend PBMCs in complete RPMI-1640 medium and plate in a 96-well U-bottom plate at a density of 2 x 10^5 cells/well.

  • This compound Treatment: Prepare serial dilutions of this compound in complete medium. Add the desired concentrations to the cells and pre-incubate for 1 hour at 37°C, 5% CO2.

  • Stimulation: Add a B-cell receptor agonist, such as F(ab')2 anti-human IgM (final concentration 10 µg/mL), to the wells. Include unstimulated and vehicle-only controls.

  • Incubation: Incubate the plate for 18-24 hours at 37°C, 5% CO2.

  • Staining: Harvest the cells and stain with fluorescently-conjugated antibodies against B-cell markers (e.g., CD19, CD20) and an activation marker (e.g., CD69).

  • Data Acquisition: Acquire data on a flow cytometer.

  • Analysis: Gate on the B-cell population (e.g., CD19+) and quantify the expression of CD69. Calculate the IC50 value by fitting the dose-response curve using non-linear regression.

Protocol 2: Monocyte TNFα Secretion Assay

  • Cell Isolation: Isolate primary human monocytes from PBMCs using magnetic-activated cell sorting (MACS) with CD14 microbeads.

  • Plating: Plate the purified monocytes in a 96-well flat-bottom plate at a density of 1 x 10^5 cells/well in complete RPMI-1640 medium. Allow cells to adhere for 2 hours.

  • This compound Treatment: Prepare serial dilutions of this compound. Gently remove the medium from the wells and add fresh medium containing the desired concentrations of the inhibitor. Pre-incubate for 1 hour at 37°C, 5% CO2.

  • Stimulation: Stimulate the cells by adding plate-coated human IgG (pre-coated overnight at 4°C) or another FcR agonist.

  • Incubation: Incubate for 18-24 hours at 37°C, 5% CO2.

  • Supernatant Collection: Carefully collect the cell culture supernatant from each well.

  • Quantification: Measure the concentration of TNFα in the supernatants using a standard ELISA kit or a bead-based immunoassay (CBA).

  • Analysis: Calculate the IC50 value by fitting the dose-response curve of TNFα concentration versus this compound concentration.

References

Technical Support Center: Overcoming Resistance to BIIB091 in Research Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges encountered when studying resistance to BIIB091, a potent and reversible Bruton's tyrosine kinase (BTK) inhibitor.

Troubleshooting Guides

Problem 1: Decreased this compound Efficacy in Long-Term Cell Culture

Symptoms:

  • Gradual increase in the IC50 value of this compound in cell viability assays over time.

  • Reduced inhibition of BTK downstream signaling pathways (e.g., p-PLCγ2, p-ERK) at previously effective concentrations of this compound.

  • Emergence of a subpopulation of cells that proliferates in the presence of this compound.

Possible Causes and Solutions:

Potential Cause Suggested Troubleshooting Steps Experimental Validation
Acquired Mutations in BTK - Sequence the BTK gene in resistant cells to identify potential mutations in the kinase domain.- Site-directed mutagenesis to introduce identified mutations into sensitive cells and assess their sensitivity to this compound.- Use of next-generation non-covalent BTK inhibitors that are effective against certain BTK mutations.
Mutations in Downstream Signaling Molecules - Sequence genes downstream of BTK, such as PLCG2, for activating mutations that bypass the need for BTK activity.- Western blot to assess the phosphorylation status of PLCγ2 and other downstream effectors in the presence of this compound.- Co-immunoprecipitation to investigate altered protein-protein interactions.
Epigenetic Modifications - Perform ATAC-seq or ChIP-seq to identify changes in chromatin accessibility and histone modifications in resistant cells.[1]- Treat resistant cells with epigenetic modifiers (e.g., histone deacetylase inhibitors, DNA methyltransferase inhibitors) in combination with this compound to assess for synergy.
Upregulation of Bypass Signaling Pathways - Perform RNA sequencing or proteomic analysis to identify upregulated survival pathways (e.g., PI3K/AKT, MAPK).[2]- Use specific inhibitors for the identified bypass pathways in combination with this compound to restore sensitivity.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent, selective, and reversible inhibitor of Bruton's tyrosine kinase (BTK).[3][4] BTK is a key enzyme in the B-cell receptor (BCR) and Fc receptor (FcR) signaling pathways, which are crucial for the survival, proliferation, and activation of B-cells and myeloid cells.[5][6] this compound binds to the ATP-binding pocket of BTK, preventing its phosphorylation and subsequent activation of downstream signaling molecules like PLCγ2.[6][7]

Q2: What are the known mechanisms of resistance to BTK inhibitors?

A2: While specific resistance mechanisms to this compound are still under investigation, resistance to the broader class of BTK inhibitors can be categorized as follows:

  • On-target resistance: This typically involves mutations within the BTK gene itself. For covalent BTK inhibitors like ibrutinib, the most common resistance mutation is at the C481 residue, which prevents covalent binding. For non-covalent inhibitors, various other mutations in the BTK kinase domain can emerge that affect drug binding or enzyme conformation.[8]

  • Bypass pathway activation: Cells can develop resistance by upregulating alternative survival signaling pathways that are independent of BTK. These can include the PI3K/AKT/mTOR pathway, the MAPK pathway, and non-canonical NF-κB signaling.[2]

  • Downstream mutations: Activating mutations in genes downstream of BTK, such as PLCG2, can lead to constitutive signaling to NF-κB, rendering the cells independent of BTK activity.[9]

  • Epigenetic alterations: Changes in the epigenetic landscape can lead to a reprogrammed state where cells are no longer dependent on the BTK signaling pathway for survival.[1][10] This can involve alterations in chromatin accessibility and gene expression profiles.[1]

Q3: How can I generate a this compound-resistant cell line in the lab?

A3: A common method to generate drug-resistant cell lines is through continuous dose escalation. This involves culturing the parental sensitive cell line in the presence of a low concentration of this compound (e.g., near the IC20) and gradually increasing the concentration over several weeks to months as the cells adapt and become resistant.[8] It is recommended to maintain a parallel culture of the parental cell line in the absence of the drug as a control.

Q4: What are some strategies to overcome this compound resistance in my research models?

A4: Based on the mechanisms of resistance to BTK inhibitors, several strategies can be explored:

  • Combination Therapies: Combining this compound with inhibitors of potential bypass pathways (e.g., PI3K inhibitors, BCL-2 inhibitors) may prevent or overcome resistance.[11][12]

  • Next-Generation BTK Inhibitors: For resistance driven by specific BTK mutations, newer non-covalent BTK inhibitors with different binding modes may retain activity.[2][13]

  • BTK Degraders (PROTACs): Proteolysis-targeting chimeras (PROTACs) that induce the degradation of the BTK protein, rather than just inhibiting its function, could be effective against resistance caused by scaffolding functions of a mutated, kinase-dead BTK.

  • Epigenetic Modulators: If resistance is linked to epigenetic changes, combining this compound with epigenetic drugs like HDAC or DNMT inhibitors could resensitize cells.

Data Presentation

Table 1: In Vitro Inhibitory Activity of this compound

Assay Cell Type/System IC50 (nM) Reference
BTK Enzymatic ActivityPurified BTK protein<0.5[3]
BTK AutophosphorylationHuman Whole Blood24[3]
PLCγ2 PhosphorylationRamos Human B-cell Line6.9[3][7]
CD69 ActivationHuman PBMCs6.9[3]
FcγR-induced ROS ProductionPrimary Neutrophils4.5[3]
TNFα Secretion (FcγRI-mediated)Human Monocytes3.1[3]
B-cell Activation (CD69)Human Whole Blood71[3]
Basophil Activation (CD63)Human Whole Blood82[3]

Experimental Protocols & Visualizations

Signaling Pathway of this compound Action

This compound targets BTK within the B-cell receptor (BCR) signaling cascade. Upon BCR activation, LYN and SYK kinases phosphorylate BTK, which in turn phosphorylates and activates PLCγ2. This leads to downstream signaling events culminating in B-cell proliferation and survival. This compound blocks the phosphorylation and activation of BTK.

BIIB091_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR BCR LYN_SYK LYN/SYK BCR->LYN_SYK BTK BTK LYN_SYK->BTK phosphorylates PLCG2 PLCγ2 BTK->PLCG2 phosphorylates This compound This compound This compound->BTK inhibits pPLCG2 p-PLCγ2 Downstream Downstream Signaling (e.g., NF-κB, MAPK) pPLCG2->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation

Caption: this compound inhibits the BTK signaling pathway.

Experimental Workflow: Investigating this compound Resistance

A typical workflow to investigate resistance to this compound involves generating a resistant cell line, confirming the resistant phenotype, and then exploring the underlying mechanisms.

Resistance_Workflow Start Start with This compound-sensitive cell line Generate Generate Resistant Line (Dose Escalation) Start->Generate Confirm Confirm Resistance (Cell Viability Assay) Generate->Confirm Mechanism Investigate Mechanism Confirm->Mechanism Genomic Genomic Analysis (BTK, PLCG2 sequencing) Mechanism->Genomic Genetic Signaling Signaling Analysis (Western Blot) Mechanism->Signaling Signaling Epigenetic Epigenetic Analysis (ChIP-seq, ATAC-seq) Mechanism->Epigenetic Epigenetic Overcome Strategies to Overcome Resistance Genomic->Overcome Signaling->Overcome Epigenetic->Overcome

References

BIIB091 Technical Support Center: Stability and Degradation in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability and degradation of BIIB091 in solution. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.

General Handling and Storage

Q1: How should solid this compound be stored?

Solid this compound powder should be stored under dry and dark conditions. For short-term storage (days to weeks), a temperature of 0 - 4°C is recommended. For long-term storage (months to years), it is best to store it at -20°C.[1] The product is stable enough for a few weeks during ordinary shipping at ambient temperature.[1]

Q2: What are the recommended storage conditions for this compound stock solutions?

Stock solutions of this compound should be aliquoted to avoid repeated freeze-thaw cycles. It is recommended to store stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month.[2]

Storage ConditionDuration
0 - 4°C (Solid)Short-term (days to weeks)[1]
-20°C (Solid)Long-term (months to years)[1]
-20°C (Stock Solution)Up to 1 month[2]
-80°C (Stock Solution)Up to 6 months[2]

Solution Preparation and Stability

Q3: What solvents are recommended for preparing this compound solutions?

This compound is soluble in DMSO.[1] For in vivo experiments, the following solvent systems can be used:

  • 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.

  • 10% DMSO and 90% (20% SBE-β-CD in Saline).[2]

A common stock solution concentration is 10 mM in DMSO.[2]

Q4: My this compound solution appears cloudy or has precipitated. What should I do?

If you observe precipitation or phase separation during the preparation of this compound solutions, gentle heating and/or sonication can be used to aid dissolution. For in vivo working solutions, it is recommended to prepare them freshly on the day of use to ensure optimal solubility and stability.

Potential Degradation Pathways

Disclaimer: To date, there is no publicly available information specifically detailing the degradation pathways of this compound. The following information is based on a forced degradation study of zanubrutinib (B611923) , another Bruton's tyrosine kinase (BTK) inhibitor, and is intended to provide general guidance on the potential stability liabilities of this class of compounds.

Q5: What are the likely conditions under which this compound might degrade in solution?

Based on studies with other BTK inhibitors, this compound may be susceptible to degradation under the following stress conditions:

  • Acidic and Alkaline Hydrolysis: Exposure to acidic and basic conditions could lead to the hydrolysis of labile functional groups within the molecule.

  • Oxidation: The presence of oxidizing agents may lead to the formation of oxidation products.

  • Reduction: Reductive conditions could also potentially lead to degradation.

One study on the BTK inhibitor zanubrutinib showed it was stable under neutral, photolytic (light), and thermal (heat) stress conditions, suggesting that these may be less of a concern. However, this should be experimentally verified for this compound.

Summary of Potential Degradation Conditions for BTK Inhibitors (based on Zanubrutinib data)

Stress ConditionPotential for Degradation
Acidic HydrolysisHigh
Alkaline HydrolysisHigh
OxidativeHigh
ReductiveHigh
Neutral HydrolysisLow
PhotolyticLow
ThermalLow

Experimental Protocols

Q6: How can I perform a forced degradation study to assess the stability of this compound in my specific experimental conditions?

A forced degradation study is a valuable tool to understand the stability of a compound. Here is a general protocol that can be adapted for this compound. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[3][4]

General Protocol for Forced Degradation Study:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Stress Conditions:

    • Acid Hydrolysis: Dilute the stock solution in 0.1 M HCl. Incubate at room temperature or elevated temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).

    • Base Hydrolysis: Dilute the stock solution in 0.1 M NaOH. Incubate under the same conditions as acid hydrolysis.

    • Oxidative Degradation: Dilute the stock solution in a solution of hydrogen peroxide (e.g., 3% H₂O₂). Incubate at room temperature, protected from light, for a defined period.

    • Photolytic Degradation: Expose a solution of this compound to a light source that provides both UV and visible light (e.g., 1.2 million lux hours and 200 watt hours/m²).[4] A control sample should be kept in the dark.

    • Thermal Degradation: Expose a solid sample and a solution of this compound to elevated temperatures (e.g., 40-80°C).[4]

  • Sample Analysis: At each time point, take an aliquot of the stressed sample, neutralize it if necessary, and dilute it to a suitable concentration for analysis.

  • Analytical Method: Use a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV or mass spectrometry detector, to separate the parent compound from any degradation products.

  • Data Analysis: Calculate the percentage of degradation by comparing the peak area of this compound in the stressed sample to that of an unstressed control sample.

G Forced Degradation Experimental Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep_stock Prepare this compound Stock Solution acid Acid Hydrolysis prep_stock->acid Expose to base Base Hydrolysis prep_stock->base Expose to oxidation Oxidation prep_stock->oxidation Expose to photolysis Photolysis prep_stock->photolysis Expose to thermal Thermal Stress prep_stock->thermal Expose to sampling Sample at Time Points acid->sampling base->sampling oxidation->sampling photolysis->sampling thermal->sampling analysis Analyze by HPLC sampling->analysis data Calculate % Degradation analysis->data

Forced Degradation Experimental Workflow

Troubleshooting Guide

Q7: I am seeing a loss of this compound activity in my cell-based assay over time. Could this be due to instability?

Yes, a loss of activity could be due to the degradation of this compound in your cell culture medium. The pH of cell culture medium is typically around 7.4, and it is incubated at 37°C. While some BTK inhibitors are stable under neutral conditions, the complex composition of cell culture media could potentially contribute to degradation over longer incubation periods.

Troubleshooting Steps:

  • Prepare Fresh Solutions: Always use freshly prepared solutions of this compound for your experiments.

  • Minimize Exposure to Light: Although photolytic degradation may be a lower risk, it is good practice to protect solutions from light.

  • Conduct a Stability Check: You can perform a simple stability check by incubating this compound in your cell culture medium for the duration of your experiment, and then analyzing the sample by HPLC to see if any degradation has occurred.

Q8: I am observing unexpected peaks in my HPLC analysis of a this compound sample. What could be the cause?

Unexpected peaks could be degradation products, impurities from the original material, or contaminants from your experimental setup.

Troubleshooting Steps:

  • Analyze a Blank: Run a blank sample (your solvent or matrix without this compound) to rule out contaminants from your system.

  • Analyze a Fresh Sample: Analyze a freshly prepared solution of this compound to check for impurities in the starting material.

  • Consider Degradation: If the unexpected peaks are not present in the blank or fresh sample, they are likely degradation products. Review your sample handling and storage procedures to identify potential causes of degradation.

Frequently Asked Questions (FAQs)

Q9: What is the mechanism of action of this compound?

This compound is a reversible inhibitor of Bruton's tyrosine kinase (BTK).[5] BTK is a key enzyme in the B-cell receptor (BCR) signaling pathway, which is crucial for B-cell proliferation, differentiation, and survival.[6][7] By inhibiting BTK, this compound can modulate B-cell activity, which is implicated in autoimmune diseases like multiple sclerosis.[5]

G Simplified BTK Signaling Pathway BCR B-Cell Receptor (BCR) Lyn_Syk Lyn/Syk BCR->Lyn_Syk Activation BTK BTK Lyn_Syk->BTK Phosphorylation PLCy2 PLCγ2 BTK->PLCy2 Activation This compound This compound This compound->BTK Inhibition Downstream Downstream Signaling (e.g., NF-κB, MAPK) PLCy2->Downstream Response Cellular Response (Proliferation, Survival) Downstream->Response

References

Interpreting unexpected results with BIIB091 treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing BIIB091 in their experiments. All information is intended for research use only.

I. Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent, highly selective, and reversible inhibitor of Bruton's tyrosine kinase (BTK).[1][2][3][4] Its mechanism of action involves binding to the ATP-binding pocket of BTK, which prevents the phosphorylation of downstream signaling molecules.[2][5] This inhibition primarily affects B-cell receptor (BCR) and Fc receptor (FcR) signaling pathways, playing a crucial role in the activation of B cells and myeloid cells.[5][6][7]

Q2: In which experimental systems is this compound expected to be active?

A2: this compound is designed to inhibit BTK-dependent signaling. Therefore, it is expected to be most active in cell types where BTK is expressed and functional, such as B cells and myeloid cells (e.g., monocytes, macrophages, neutrophils).[5][6] Its effects can be observed in various assays, including those measuring B-cell activation, proliferation, and cytokine or reactive oxygen species (ROS) production by myeloid cells.[1][3][5]

Q3: What are the reported IC50 values for this compound in various assays?

A3: The half-maximal inhibitory concentration (IC50) of this compound varies depending on the assay and cell type. The following table summarizes key reported IC50 values.

Assay TypeTarget/Cell LineReported IC50
Enzymatic AssayPurified BTK protein<0.5 nM[3]
Cellular AssayBTK autophosphorylation (whole blood)9.0 nM[1]
Cellular Assayp-PLCγ2 in Ramos cells6.9 nM[3]
Cellular AssayAnti-IgM-stimulated CD69 activation (PBMCs)6.9 nM[3]
Cellular AssayFcγR-induced ROS production (neutrophils)4.5 nM[3]
Cellular AssayFcγRI and FcγRIII-mediated TNFα secretion (monocytes)1.3 - 8.0 nM[3]
Cellular AssayB-cell activation (CD69 expression, human whole blood)87 ± 56 nM[8]
In vivoNaïve and unswitched memory B-cell activation55 nM[6][7][9]

II. Troubleshooting Unexpected Results

This section addresses potential unexpected outcomes during experiments with this compound and provides a logical framework for troubleshooting.

Diagram: Troubleshooting Logic for Unexpected Results

troubleshooting_flowchart start Unexpected Experimental Result Observed confirm_on_target 1. Confirm On-Target BTK Inhibition (e.g., Western blot for pBTK) start->confirm_on_target on_target_yes BTK Inhibition Confirmed confirm_on_target->on_target_yes Yes on_target_no BTK Inhibition Not Confirmed confirm_on_target->on_target_no No off_target 2. Consider Off-Target Effects or Paradoxical Signaling on_target_yes->off_target resistance 3. Investigate Potential Acquired Resistance (for long-term studies) on_target_yes->resistance troubleshoot_protocol Review Experimental Protocol: - this compound concentration and stability - Cell line viability and passage number - Reagent quality on_target_no->troubleshoot_protocol off_target_actions Actions: - Titrate this compound to lowest effective concentration - Use a structurally unrelated BTK inhibitor - Perform kinase profiling - Investigate downstream pathway activation (e.g., pAKT, pERK) off_target->off_target_actions resistance_actions Actions: - Sequence BTK gene for mutations - Assess expression of bypass pathway proteins resistance->resistance_actions

Caption: A logical workflow for troubleshooting unexpected experimental outcomes with this compound.

Problem 1: No or reduced-than-expected inhibition of a BTK-downstream event (e.g., B-cell activation).

  • Possible Cause 1: Suboptimal this compound Concentration or Activity.

    • Troubleshooting:

      • Concentration: Ensure the final concentration of this compound is appropriate for the cell type and assay, referring to the IC50 values in the table above. Perform a dose-response curve to determine the optimal concentration for your specific experimental system.

      • Solubility and Stability: this compound should be dissolved in an appropriate solvent (e.g., DMSO) and stored correctly. Prepare fresh dilutions for each experiment.

  • Possible Cause 2: Cell Line Issues.

    • Troubleshooting:

      • BTK Expression: Confirm that your cell line expresses functional BTK. BTK expression levels can vary between cell lines and with passage number.

      • Cell Health: Ensure cells are healthy and in the logarithmic growth phase. High cell density or poor viability can affect signaling responses.

  • Possible Cause 3: Acquired Resistance (in long-term cultures).

    • Troubleshooting:

      • BTK Mutations: In experiments involving prolonged exposure to this compound, consider the possibility of acquired resistance through mutations in the BTK gene. Sequence the BTK gene to identify potential mutations.

      • Bypass Pathways: Investigate the activation of alternative signaling pathways that may compensate for BTK inhibition.

Problem 2: Observation of a cellular effect seemingly unrelated to BTK signaling.

  • Possible Cause 1: Off-Target Effects.

    • Background: While this compound is highly selective, off-target effects are a possibility with any small molecule inhibitor, especially at higher concentrations.[1] this compound has shown high selectivity in a kinase panel of over 400 kinases.[5][10]

    • Troubleshooting:

      • Confirm On-Target Engagement: First, verify that this compound is inhibiting BTK at the concentration used by performing a Western blot for phosphorylated BTK (pBTK).

      • Dose-Response: Perform a dose-response experiment to determine if the unexpected effect is only observed at concentrations significantly higher than the IC50 for BTK inhibition.

      • Use a Structurally Unrelated BTK Inhibitor: If a different BTK inhibitor with a distinct chemical scaffold produces the same phenotype, it is more likely to be an on-target effect of BTK inhibition.

  • Possible Cause 2: Paradoxical Signaling.

    • Background: In some contexts, inhibition of one signaling pathway can lead to the compensatory activation of another. For example, with some kinase inhibitors, paradoxical activation of downstream pathways like AKT has been observed.

    • Troubleshooting:

      • Assess Other Pathways: Use techniques like Western blotting to probe the phosphorylation status of key nodes in related signaling pathways (e.g., pAKT, pERK, pNF-κB) to see if they are unexpectedly activated in the presence of this compound.

III. Experimental Protocols

Protocol 1: Western Blot for Phosphorylated BTK (pBTK)

This protocol is for assessing the direct inhibitory effect of this compound on BTK autophosphorylation.

  • Cell Culture and Treatment:

    • Plate a suitable cell line (e.g., Ramos B cells) at an appropriate density.

    • Starve cells of serum for 2-4 hours if necessary to reduce basal signaling.

    • Treat cells with a dose range of this compound or vehicle control (e.g., DMSO) for 1-2 hours.

    • If studying stimulated pBTK, add an appropriate stimulus (e.g., anti-IgM) for a short duration (e.g., 10-15 minutes) before harvesting.

  • Protein Extraction:

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Clarify lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Determine protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein by boiling in Laemmli sample buffer.

    • Separate proteins on an 8-12% SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

    • Incubate with primary antibodies against pBTK (e.g., Tyr223) and total BTK overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect signal using an enhanced chemiluminescence (ECL) substrate.

Diagram: Western Blot Experimental Workflow

western_blot_workflow cell_culture 1. Cell Culture & this compound Treatment lysis 2. Cell Lysis & Protein Extraction cell_culture->lysis quantification 3. Protein Quantification lysis->quantification sds_page 4. SDS-PAGE quantification->sds_page transfer 5. Protein Transfer to Membrane sds_page->transfer blocking 6. Membrane Blocking transfer->blocking primary_ab 7. Primary Antibody Incubation (pBTK, Total BTK) blocking->primary_ab secondary_ab 8. Secondary Antibody Incubation primary_ab->secondary_ab detection 9. Signal Detection (ECL) secondary_ab->detection

Caption: A stepwise workflow for performing a Western blot to detect pBTK.

Protocol 2: Flow Cytometry for B-Cell Activation (CD69 Expression)

This protocol measures the functional effect of this compound on B-cell activation.[5]

  • Cell Preparation and Treatment:

    • Isolate peripheral blood mononuclear cells (PBMCs) from whole blood using a density gradient (e.g., Ficoll-Paque).

    • Resuspend PBMCs in complete RPMI media.

    • Pre-incubate cells with a dose range of this compound or vehicle control for 1 hour.

  • B-Cell Stimulation:

    • Stimulate the B cells by adding an activating agent such as anti-IgD or anti-IgM antibody.

    • Incubate for 18-24 hours at 37°C in a CO2 incubator.

  • Staining for Flow Cytometry:

    • Wash the cells with FACS buffer (PBS with 2% FBS).

    • Stain with fluorescently conjugated antibodies against a B-cell marker (e.g., CD19 or CD20) and the activation marker CD69.

    • Incubate for 30 minutes at 4°C in the dark.

    • Wash the cells twice with FACS buffer.

  • Data Acquisition and Analysis:

    • Acquire data on a flow cytometer.

    • Gate on the B-cell population (CD19+ or CD20+) and quantify the percentage of CD69+ cells.

Diagram: B-Cell Activation Signaling Pathway

b_cell_activation_pathway BCR B-Cell Receptor (BCR) Lyn_Syk Lyn/Syk BCR->Lyn_Syk BTK BTK Lyn_Syk->BTK PLCG2 PLCγ2 BTK->PLCG2 This compound This compound This compound->BTK Downstream Downstream Signaling (Ca2+ flux, NF-κB) PLCG2->Downstream Activation B-Cell Activation (e.g., CD69 expression) Downstream->Activation

References

BIIB091 Technical Support Center: Enhancing Efficacy in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the efficacy of BIIB091 in animal models.

Frequently Asked Questions (FAQs)

1. What is this compound and what is its mechanism of action?

This compound is a potent, highly selective, and reversible inhibitor of Bruton's tyrosine kinase (BTK).[1][2] BTK is a crucial enzyme in the signaling pathways of B-cell receptors (BCR) and Fc receptors found on myeloid cells.[3] By inhibiting BTK, this compound effectively reduces the activation of B-cells and myeloid cells, which are key drivers of inflammation in autoimmune diseases such as multiple sclerosis (MS).[4] this compound binds to the ATP-binding pocket of BTK, sequestering a key tyrosine residue (Tyr-551) in an inactive state.[2]

2. In which animal models has this compound shown efficacy?

Preclinical studies have demonstrated the efficacy of this compound in a thymus-independent type 2 (TI-2) antigen-induced antibody response model in mice.[1][5] In this model, this compound significantly reduced the production of anti-NP IgM antibodies in a dose-dependent manner.[1] While this compound is being developed for multiple sclerosis, specific studies on its efficacy in the Experimental Autoimmune Encephalomyelitis (EAE) model, a common model for MS, are not yet widely published. However, other BTK inhibitors have shown promise in the EAE model, suggesting a potential application for this compound.

3. What is the recommended formulation and administration route for this compound in mice?

For oral administration in mice, this compound has been successfully formulated as a suspension in a vehicle containing carboxymethylcellulose (CMC) and Tween.[1] A common method of administration is oral gavage, with dosing typically performed twice daily.[1][5] It is crucial to ensure proper technique to avoid complications such as esophageal trauma or aspiration pneumonia, which can be mitigated by using brief isoflurane (B1672236) anesthesia.[6]

4. What are the known pharmacokinetic properties of this compound in preclinical species?

Pharmacokinetic studies have been conducted in various preclinical species. While specific details for mice are limited in the provided search results, related BTK inhibitors have been shown to have varying absorption and metabolism rates. For optimal study design, it is recommended to perform a pilot pharmacokinetic study in the specific mouse strain being used to determine key parameters like Tmax, Cmax, and half-life. This will help in designing an effective dosing regimen.

5. How can I monitor the pharmacodynamic effects of this compound in my animal model?

The pharmacodynamic effects of this compound can be assessed by measuring the inhibition of BTK phosphorylation (pBTK) in whole blood or isolated splenocytes.[7] Additionally, downstream markers of B-cell activation, such as the expression of CD69 on B-cells following stimulation, can be quantified using flow cytometry.[5] A correlation between the level of pBTK inhibition and the observed efficacy can help in establishing a dose-response relationship.

Troubleshooting Guides

Issue 1: Suboptimal or Lack of Efficacy in the TI-2 Antigen Mouse Model
Potential Cause Troubleshooting Step
Improper Formulation Ensure this compound is fully suspended in the vehicle before each administration. Prepare the formulation fresh daily if stability is a concern. A recommended formulation for in vivo experiments is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1] Heat and/or sonication can be used to aid dissolution if precipitation occurs.[1]
Incorrect Dosing or Administration Verify the accuracy of the dose calculations and the volume administered. For oral gavage, ensure the gavage needle is correctly placed to deliver the compound to the stomach. Consider using a colored dye in a pilot study to confirm successful gavage technique. The route of administration can significantly impact efficacy; oral gavage has been shown to be more effective than intraperitoneal injection for other BTK inhibitors.[8]
Timing of Dosing Relative to Immunization The timing of this compound administration in relation to the TI-2 antigen challenge is critical. In published studies, this compound was administered twice daily for 10 consecutive days starting from the day of immunization with NP-Ficoll.[1][5]
Variability in Animal Strain The immune response to the TI-2 antigen can vary between different mouse strains. The C57BL/6 strain has been successfully used in studies with this compound.[1] If using a different strain, a pilot study to characterize the immune response is recommended.
Assay for Efficacy Readout Ensure that the ELISA or other immunoassay used to measure anti-NP IgM titers is properly validated and has the required sensitivity. Include appropriate positive and negative controls in each assay.
Issue 2: High Variability in Efficacy Between Animals
Potential Cause Troubleshooting Step
Inconsistent Oral Gavage Technique Inconsistent delivery of the compound can lead to high variability. Ensure all personnel performing oral gavage are properly trained and consistent in their technique. The use of brief isoflurane anesthesia can reduce stress and improve the consistency of the procedure.[6]
Animal Stress Stress from handling and procedures can impact the immune response and drug metabolism.[6] Acclimate the animals to the experimental procedures and handling before the start of the study.
Formulation Instability If the compound precipitates out of the suspension, it can lead to inconsistent dosing. Visually inspect the formulation for homogeneity before each dose.
Individual Animal Differences Biological variability is inherent in animal studies. Increase the number of animals per group to increase statistical power and account for individual differences.

Quantitative Data Summary

Table 1: In Vitro Potency of this compound

AssayCell Type/SystemIC50
BTK InhibitionPurified BTK protein<0.5 nM[1]
pPLCγ2 InhibitionRamos human B-cell line6.9 nM[1]
CD69 ActivationHuman PBMCs6.9 nM[1]
FcγR-induced ROS ProductionPurified primary neutrophils4.5 nM[1]
FcγRI and FcγRIII-mediated TNFα secretionHuman monocytes1.3 - 8.0 nM[1]
BTK PhosphorylationWhole blood24 nM[1]
BCR-mediated B-cell activation (CD69)Whole blood71 nM[1]
FcεR-induced basophil activation (CD63)Whole blood82 nM[1]

Table 2: In Vivo Efficacy of this compound in the TI-2 Mouse Model

Dose (mg/kg, p.o. twice daily for 10 days)Reduction in anti-NP IgM Titer (%)
0.0322[1]
0.134[1]
0.344[1]
159[1]
1077[1]
3088[1]

Experimental Protocols

Thymus-Independent Type 2 (TI-2) Antigen-Induced Antibody Response Model

Objective: To evaluate the in vivo efficacy of this compound in inhibiting B-cell antibody production.

Animals: C57BL/6 mice.[1]

Materials:

  • This compound

  • Vehicle (e.g., CMC/Tween suspension or 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)[1]

  • NP-Ficoll (thymus-independent type 2 antigen)[1]

  • Materials for blood collection and serum separation.

  • ELISA reagents for detecting anti-NP IgM antibodies.

Procedure:

  • Acclimate mice to the facility and handling for at least one week prior to the experiment.

  • On day 0, immunize mice with NP-Ficoll. The exact dose and route of immunization should be optimized in a pilot study.

  • Initiate treatment with this compound or vehicle on day 0. Administer the compound via oral gavage twice daily for 10 consecutive days.[1][5]

  • On day 10, collect blood samples from the mice. The timing of the final blood collection relative to the last dose should be consistent across all animals.

  • Separate serum from the blood samples.

  • Measure the titers of anti-NP IgM antibodies in the serum using a validated ELISA protocol.

  • Analyze the data by comparing the antibody titers in the this compound-treated groups to the vehicle-treated group.

Visualizations

BIIB091_Mechanism_of_Action cluster_Bcell B-Cell BCR B-Cell Receptor (BCR) BTK Bruton's Tyrosine Kinase (BTK) BCR->BTK Antigen Binding PLCg2 Phospholipase Cγ2 (PLCγ2) BTK->PLCg2 Downstream Downstream Signaling (e.g., NF-κB, MAPK) PLCg2->Downstream Activation B-Cell Activation, Proliferation, Antibody Production Downstream->Activation This compound This compound This compound->BTK Inhibits TI2_Model_Workflow Day0 Day 0: Immunize with NP-Ficoll Initiate this compound/Vehicle (BID) Day1_9 Day 1-9: Continue this compound/Vehicle (BID) Day0->Day1_9 Day10 Day 10: Collect Blood Samples Day1_9->Day10 Analysis Analyze Anti-NP IgM Titers (ELISA) Day10->Analysis Troubleshooting_Logic Start Suboptimal Efficacy Observed Check_Formulation Check Formulation: - Freshly prepared? - Homogeneous suspension? Start->Check_Formulation Check_Dosing Check Dosing: - Correct dose? - Proper gavage technique? Check_Formulation->Check_Dosing [ OK ] Optimize Optimize Protocol Check_Formulation->Optimize [ Issue ] Check_Timing Check Timing: - Dosing relative to  immunization correct? Check_Dosing->Check_Timing [ OK ] Check_Dosing->Optimize [ Issue ] Check_Assay Check Assay: - Validated? - Proper controls? Check_Timing->Check_Assay [ OK ] Check_Timing->Optimize [ Issue ] Check_Assay->Optimize [ Issue ] Success Efficacy Improved Check_Assay->Success [ OK ] Optimize->Start

References

BIIB091 Dose-Response Curve Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BIIB091, a potent and selective Bruton's tyrosine kinase (BTK) inhibitor. Our aim is to help you navigate common challenges encountered during in vitro dose-response experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a reversible and selective small-molecule inhibitor of Bruton's tyrosine kinase (BTK).[1][2] BTK is a crucial signaling enzyme in B cells and myeloid cells.[1][3] By inhibiting BTK, this compound blocks downstream signaling pathways, including the B-cell receptor (BCR) and Fc receptor (FcR) pathways, which are implicated in the pathogenesis of multiple sclerosis.[1][4] This inhibition prevents the phosphorylation of downstream targets like PLCγ2, ultimately leading to reduced B-cell activation, proliferation, and antigen presentation.[1]

Q2: What are the expected IC50 values for this compound in in vitro assays?

A2: The IC50 values for this compound can vary depending on the specific cell type and assay conditions. Published data provides a range of potencies for different functional readouts. For a summary of reported IC50 values, please refer to the data table below.

Q3: In which cell types can I expect to see a response to this compound?

A3: this compound is expected to be active in cells where BTK plays a significant signaling role. This primarily includes B cells and myeloid cell lineages such as monocytes, neutrophils, and basophils.[1]

Q4: How should I prepare this compound for in vitro experiments?

A4: this compound is typically dissolved in a solvent like dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. For cell-based assays, it is crucial to ensure that the final concentration of DMSO in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced toxicity or off-target effects. A suggested solvent preparation protocol involves creating a stock solution in DMSO and then making serial dilutions in your cell culture medium.[2]

Troubleshooting Dose-Response Curve Issues

Issue 1: Flat or No Dose-Response Curve

A flat or absent dose-response curve, where no inhibition is observed even at high concentrations of this compound, can be due to several factors.

Possible Causes and Solutions:

  • Incorrect Cell Type: Confirm that the cell line or primary cells used in your assay express functional BTK and that the signaling pathway you are measuring is BTK-dependent. BTK-independent activation pathways will not be affected by this compound.[5]

  • Inactive Compound: Verify the integrity and activity of your this compound stock. If possible, test it in a validated positive control assay.

  • Assay Readout Issues: Ensure your assay readout (e.g., phosphorylation of a downstream target, cell surface marker expression, cytokine release) is sensitive and specific to the BTK signaling pathway.

  • Insufficient Stimulation: For assays that require cell stimulation to activate the BTK pathway (e.g., using anti-IgM for B cells or FcγR agonists for monocytes), ensure the stimulating agent is used at an optimal concentration to induce a robust signal.[1][2]

Issue 2: Non-Sigmoidal or Biphasic Dose-Response Curve

A non-sigmoidal curve, such as a U-shaped or bell-shaped curve, can indicate complex biological responses or experimental artifacts.[6][7]

Possible Causes and Solutions:

  • Off-Target Effects: At very high concentrations, this compound may have off-target effects that can lead to unexpected responses. It is important to test a wide range of concentrations and consider the selectivity profile of the inhibitor. This compound has been shown to be highly selective for BTK.[8]

  • Cell Viability Issues: High concentrations of the compound or prolonged incubation times may lead to cytotoxicity, which can confound the assay results. It is recommended to perform a separate cytotoxicity assay to determine the concentration range where this compound does not affect cell viability.

  • Complex Biological Mechanisms: Some biological systems can exhibit biphasic responses, where a substance is stimulatory at low doses and inhibitory at high doses (hormesis).[6]

Issue 3: High Variability Between Replicates

High variability in your data can obscure the true dose-response relationship.

Possible Causes and Solutions:

  • Inconsistent Cell Seeding: Ensure uniform cell seeding density across all wells of your assay plate.

  • Pipetting Errors: Use calibrated pipettes and proper pipetting techniques to ensure accurate serial dilutions of this compound.

  • Edge Effects: To minimize edge effects in plate-based assays, consider not using the outer wells or filling them with media without cells.

  • Inconsistent Stimulation: Ensure consistent application of the stimulating agent to all relevant wells.

Data Presentation

Table 1: In Vitro IC50 Values for this compound

Assay DescriptionCell TypeIC50 (nM)Reference
BTK Protein InhibitionPurified BTK protein<0.5[2]
BTK AutophosphorylationHuman Whole Blood9.0[5]
p-PLCγ2 InhibitionRamos (human B-cell line)6.9[2][5]
CD69 Expression (B-cell activation)Human PBMCs6.9[2]
CD69 Expression (B-cell activation)Human Whole Blood71[2]
FcγR-induced ROS ProductionPrimary Neutrophils4.5[2][5]
FcγRI-mediated TNFα SecretionHuman Monocytes3.1[2]
FcγRIII-mediated TNFα SecretionHuman Monocytes8.0[2]
Antigen Presentation to T-cellsB-cells22 ± 8[1]
Basophil Activation (CD63 Expression)Human Whole Blood82[2]

Experimental Protocols

Representative Protocol: In Vitro B-Cell Activation Assay

This protocol provides a general framework for assessing the dose-dependent inhibition of B-cell activation by this compound.

  • Cell Preparation:

    • Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using density gradient centrifugation.

    • Resuspend PBMCs in complete RPMI-1640 medium supplemented with 10% fetal bovine serum, penicillin, and streptomycin.

    • Adjust the cell concentration to 1 x 10^6 cells/mL.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the this compound stock solution in complete RPMI-1640 medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.

  • Assay Procedure:

    • Plate 100 µL of the cell suspension into a 96-well round-bottom plate.

    • Add 50 µL of the diluted this compound or vehicle control (medium with the same final DMSO concentration) to the appropriate wells.

    • Incubate the plate for 1 hour at 37°C in a 5% CO2 incubator.

    • Prepare a stimulation solution containing an anti-human IgM antibody at a pre-determined optimal concentration.

    • Add 50 µL of the stimulation solution to the wells. Include unstimulated control wells.

    • Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

  • Data Acquisition and Analysis:

    • After incubation, harvest the cells and stain them with fluorescently labeled antibodies against B-cell markers (e.g., CD19) and an activation marker (e.g., CD69).

    • Acquire data using a flow cytometer.

    • Gate on the CD19-positive B-cell population and quantify the expression of CD69.

    • Normalize the CD69 expression data to the vehicle-treated, stimulated control.

    • Plot the normalized response against the logarithm of the this compound concentration.

    • Fit the data to a four-parameter logistic (sigmoidal) dose-response curve to determine the IC50 value.

Mandatory Visualizations

BIIB091_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-Cell Receptor (BCR) BTK BTK BCR->BTK Activation FcR Fc Receptor (FcR) FcR->BTK Activation PLCg2 PLCγ2 BTK->PLCg2 Phosphorylation Downstream Downstream Signaling PLCg2->Downstream Gene Gene Expression (Activation, Proliferation) Downstream->Gene This compound This compound This compound->BTK Inhibition

Caption: this compound mechanism of action in the BTK signaling pathway.

Troubleshooting_Workflow Start Start: Dose-Response Curve Issue IssueType Identify Issue Type Start->IssueType FlatCurve Flat/No Response IssueType->FlatCurve Flat NonSigmoid Non-Sigmoidal Curve IssueType->NonSigmoid Non-Sigmoidal HighVar High Variability IssueType->HighVar High Variability CheckCells Verify Cell Type & BTK Dependence FlatCurve->CheckCells CheckOffTarget Consider Off-Target Effects NonSigmoid->CheckOffTarget CheckSeeding Verify Cell Seeding Consistency HighVar->CheckSeeding CheckCompound Check Compound Activity CheckCells->CheckCompound CheckAssay Validate Assay Readout & Stimulation CheckCompound->CheckAssay Solution Implement Solution & Repeat Experiment CheckAssay->Solution CheckCyto Assess Cytotoxicity CheckOffTarget->CheckCyto CheckCyto->Solution CheckPipetting Review Pipetting Technique CheckSeeding->CheckPipetting CheckPipetting->Solution

Caption: Troubleshooting workflow for this compound dose-response experiments.

References

Technical Support Center: Minimizing BIIB091 Toxicity in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing the Bruton's tyrosine kinase (BTK) inhibitor, BIIB091, in cell-based assays while minimizing potential toxicity.

Troubleshooting Guide

This guide addresses common issues encountered during in vitro experiments with this compound.

IssuePotential CauseSuggested Solution
High levels of cell death observed after this compound treatment. Inhibitor concentration is too high. Perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell line. Start with a wide range of concentrations, from below to above the reported IC50 values.[1]
Prolonged exposure to the inhibitor. Reduce the incubation time. A time-course experiment can help determine the minimum time required to achieve the desired BTK inhibition without inducing significant cell death.[1]
Solvent toxicity. Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is below the toxic threshold for your cell line (typically <0.1-0.5%). Always include a vehicle-only control in your experiments.[1][2]
Cell line sensitivity. Some cell lines may be inherently more sensitive to BTK inhibition or the compound itself. Consider using a more robust cell line if the toxicity is unmanageable.
Inconsistent results or lack of this compound efficacy. Suboptimal inhibitor concentration. Titrate the concentration of this compound to find the optimal window for BTK inhibition in your assay. The effective concentration can vary between cell types.
Incorrect timing of inhibitor addition. For assays involving cellular activation, this compound should be added prior to or concurrently with the stimulus.
Inhibitor degradation. Prepare fresh dilutions of this compound from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.[1]
Poor solubility in media. Ensure this compound is completely dissolved in the stock solution before further dilution into aqueous cell culture medium. Sonication may aid in the dissolution of the stock solution.[3]
Unexpected or off-target effects observed. High inhibitor concentration. Use the lowest effective concentration of this compound to minimize the risk of off-target effects. Concentrations significantly above the IC50 are more likely to cause non-specific binding.[4][5]
Off-target kinase inhibition. Although this compound is highly selective, at high concentrations, it may inhibit other kinases.[6] If off-target effects are suspected, consider using a structurally different BTK inhibitor as a control to see if the same phenotype is observed.[5]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent, selective, and reversible inhibitor of Bruton's tyrosine kinase (BTK).[3] BTK is a crucial enzyme in the signaling pathways of B-cell receptors (BCR) and Fc receptors in myeloid cells.[7] By inhibiting BTK, this compound blocks downstream signaling events that lead to B-cell and myeloid cell activation, proliferation, and differentiation.[7]

Q2: What are the recommended starting concentrations for this compound in cell-based assays?

A2: The optimal concentration of this compound is cell-type and assay-dependent. Based on published data, a good starting point for a dose-response experiment would be a range spanning from 1 nM to 10 µM.[8] The IC50 values for this compound in various functional assays are typically in the low nanomolar range (see table below).

Q3: How should I prepare and store this compound stock solutions?

A3: this compound is soluble in DMSO.[9] Prepare a high-concentration stock solution (e.g., 10 mM) in high-quality, anhydrous DMSO.[1][3] Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles and store at -20°C or -80°C for long-term stability.[1][3] When preparing working solutions, dilute the stock in your cell culture medium.

Q4: Is this compound cell-permeable?

A4: Yes, this compound is a cell-permeable small molecule.[10]

Q5: What are the known off-target effects of this compound?

A5: this compound is a highly selective BTK inhibitor with over 500-fold selectivity for BTK compared to a large panel of other kinases.[6][7] Preclinical safety studies have shown no significant potential for genotoxicity, hepatotoxicity, or cardiotoxicity.[10] However, as with any small molecule inhibitor, the potential for off-target effects increases with concentration.

Quantitative Data Summary

Table 1: In Vitro IC50 Values for this compound in Various Cell-Based Assays

AssayCell TypeIC50 Value
BTK AutophosphorylationHuman Whole Blood9.0 nM[10]
p-PLCγ2 InhibitionRamos (Human B-cell line)6.9 nM[3][10]
CD69 Expression (B-cell activation)Human PBMCs6.9 nM[3]
CD69 Expression (B-cell activation)Human Whole Blood71 nM[3]
FcγR-induced ROS ProductionHuman Neutrophils4.5 nM[3][10]
FcγRI/III-mediated TNFα SecretionHuman Monocytes1.3 - 8.0 nM[3]
Basophil Degranulation (CD63)Human Whole Blood106 nM[7][11]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for assessing the cytotoxic effects of this compound.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere for 24 hours.[12]

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. A typical starting range is 0.01 µM to 100 µM. Include a vehicle control (DMSO). Add the diluted compound to the cells and incubate for the desired duration (e.g., 24, 48, or 72 hours).[12][13]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[14]

  • Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan (B1609692) crystals.[14]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[12][15]

  • Data Analysis: Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value for cytotoxicity.[12]

Apoptosis Assay (Annexin V and Propidium Iodide Staining)

This protocol is for detecting and quantifying apoptosis induced by this compound using flow cytometry.

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with various concentrations of this compound and a vehicle control for the desired time.[16]

  • Cell Harvesting: Collect both adherent and suspension cells. For adherent cells, use trypsin to detach them. Centrifuge the cells and wash twice with cold PBS.[16][17]

  • Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.[16][18]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[16]

  • Sample Preparation for Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube.[16][18]

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour. Use appropriate compensation for FITC and PI fluorescence. Acquire at least 10,000 events per sample.[18]

  • Data Interpretation:

    • Annexin V-negative, PI-negative: Live cells

    • Annexin V-positive, PI-negative: Early apoptotic cells

    • Annexin V-positive, PI-positive: Late apoptotic/necrotic cells

Visualizations

BIIB091_MOA cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR B-Cell Receptor (BCR) BTK BTK BCR->BTK Activation FcR Fc Receptor (FcR) FcR->BTK Activation PLCg2 PLCγ2 BTK->PLCg2 Phosphorylation This compound This compound This compound->BTK Inhibition Downstream Downstream Signaling (NF-κB, MAPK, etc.) PLCg2->Downstream Response Cellular Responses: - Activation - Proliferation - Survival Downstream->Response

Caption: Mechanism of Action of this compound.

Toxicity_Troubleshooting Start High Cell Death Observed? Conc Is Concentration > IC50? Start->Conc Yes Time Is Incubation Time Long? Conc->Time No ReduceConc Action: Lower this compound Concentration Conc->ReduceConc Yes Solvent Is Solvent Control Toxic? Time->Solvent No ReduceTime Action: Reduce Incubation Time Time->ReduceTime Yes CheckSolvent Action: Lower Solvent % (e.g., DMSO < 0.1%) Solvent->CheckSolvent Yes OnTarget Toxicity may be on-target or inherent to cell line Solvent->OnTarget No

Caption: Troubleshooting High Cell Death.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis CellSeeding 1. Seed Cells (e.g., 96-well plate) BIIB091Prep 2. Prepare this compound Dilutions + Vehicle Control CellSeeding->BIIB091Prep Treatment 3. Treat Cells (Incubate for defined time) BIIB091Prep->Treatment Viability 4a. Cell Viability Assay (e.g., MTT) Treatment->Viability Apoptosis 4b. Apoptosis Assay (e.g., Annexin V/PI) Treatment->Apoptosis Data 5. Data Acquisition (Plate Reader / Flow Cytometer) Viability->Data Apoptosis->Data Analysis 6. Analyze Results (Determine IC50 / % Apoptosis) Data->Analysis

Caption: General Experimental Workflow.

References

BIIB091 experimental variability and reproducibility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for conducting experiments with BIIB091, a potent and reversible Bruton's tyrosine kinase (BTK) inhibitor.[1][2] This guide includes frequently asked questions, troubleshooting advice for experimental variability, and detailed protocols to enhance reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a selective and reversible small-molecule inhibitor of Bruton's tyrosine kinase (BTK).[3][4] It functions as an orthosteric ATP competitor, binding to the BTK protein and sequestering tyrosine 551 (Tyr-551) into an inactive conformation.[1][2][5] This prevents the phosphorylation of BTK by upstream kinases, thereby inhibiting downstream signaling.[3][4][6] BTK is a crucial enzyme in the signaling pathways of B-cell receptors (BCR) and Fc receptors (FcR) in B cells and myeloid cells, respectively.[4] By inhibiting BTK, this compound effectively blocks B-cell activation, proliferation, differentiation, and antigen presentation to T cells.[3]

Q2: What are the key in vitro effects of this compound?

A2: In vitro, this compound potently inhibits BTK-dependent signaling and functional responses in both B cells and myeloid cells.[3][4][6] This includes the inhibition of B-cell activation, myeloid cell functions, and antigen presentation to T cells.[3][4]

Q3: How is this compound administered in clinical settings?

A3: In clinical trials, this compound is administered orally in tablet form.[7] Different formulations such as Immediate-Release (IR), Extended-Release (ER), and Gastro-Retentive (GR) tablets have been studied for once or twice-daily dosing.[7]

Q4: What is the primary therapeutic area being investigated for this compound?

A4: this compound is primarily being developed for the treatment of relapsing forms of multiple sclerosis (MS).[7][8]

Troubleshooting Guide

Issue 1: High Variability in B-cell Activation Assays

  • Possible Cause: One significant source of variability can be the low abundance of specific B-cell subpopulations, such as unswitched IgD+ memory B cells.[3]

  • Recommendation:

    • Ensure sufficient cell numbers for analysis, particularly when working with rare cell populations.

    • Consider enriching for the B-cell subpopulation of interest before the assay.

    • Use highly sensitive and specific antibodies for flow cytometry to accurately identify and gate on the target cell population.

Issue 2: Inconsistent IC50 Values

  • Possible Cause: IC50 values can be influenced by various experimental parameters, including cell type, stimulus used, assay endpoint, and whole blood versus isolated peripheral blood mononuclear cells (PBMCs).

  • Recommendation:

    • Strictly adhere to a standardized protocol.

    • Ensure consistent cell density and stimulus concentration across experiments.

    • Use a consistent source and lot of this compound.

    • Be aware that IC50 values in whole blood assays may differ from those in isolated cell assays due to plasma protein binding.

Issue 3: Poor Reproducibility in Myeloid Cell Function Assays

  • Possible Cause: Myeloid cells, such as monocytes and neutrophils, can be sensitive to isolation procedures and activation states can vary between donors.

  • Recommendation:

    • Use a consistent and gentle cell isolation protocol to maintain cell viability and function.

    • Allow for a resting period for isolated cells before stimulation and treatment with this compound.

    • Include appropriate positive and negative controls in every experiment to normalize for inter-assay variability.

Quantitative Data Summary

AssayCell TypeStimulusEndpointIC50 (nM)Reference
BTK Kinase Activity---<0.5[1]
BTK PhosphorylationHuman Whole Blood-pBTK24[6]
PLCγ2 PhosphorylationRamos B-cellsF(ab')2 anti-human IgMpPLCγ26.9[1][6]
B-cell Activation (CD69)Human PBMCsAnti-IgMCD69 Expression6.9[1]
B-cell Activation (CD69)Human Whole Blood-CD69 Expression71[1]
B-cell Activation (CD69)Mouse Splenic B-cellsAnti-mouse-IgMCD69 Expression16 ± 11[3]
B-cell Activation (CD69)MS Patient Whole Blood-CD69 Expression151 ± 76[3]
B-cell Activation (CD69)Healthy Donor Whole Blood-CD69 Expression106 ± 70[3]
FcγRI/III-mediated TNFα secretionHuman MonocytesCoated human IgGTNFα Secretion5.6[1]
FcγRIII-mediated TNFα secretionHuman MonocytesAnti-CD16TNFα Secretion8.0[1]
FcγRI-mediated TNFα secretionHuman MonocytesAnti-CD64TNFα Secretion3.1[1]
FcγRIII-mediated TNFα secretionHuman MonocytesCross-linked anti-CD16TNFα Secretion1.3[1]
FcεR-induced Basophil ActivationHuman Whole Blood-CD63 Expression82[1]
FcγR-induced ROS productionPrimary Neutrophils-ROS Production4.5[1]
In vivo B-cell ActivationHealthy Volunteers-Naïve and unswitched memory B-cell activation55[3][4][6]

Experimental Protocols

In Vitro B-cell Activation Assay (CD69 Expression)

  • Cell Preparation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy human donors using Ficoll-Paque density gradient centrifugation.

  • Plating: Plate PBMCs in a 96-well plate at a density of 2 x 10^5 cells/well in RPMI-1640 medium supplemented with 10% fetal bovine serum.

  • This compound Treatment: Add titrating concentrations of this compound or DMSO (vehicle control) to the wells and pre-incubate for 1 hour at 37°C.

  • Stimulation: Stimulate the cells with polyclonal anti-human IgD or anti-human IgM for 18-24 hours at 37°C. Use PBS as an unstimulated control.

  • Staining: Harvest the cells and stain with fluorescently labeled antibodies against CD19 and CD69.

  • Flow Cytometry: Acquire data on a flow cytometer and analyze the expression of CD69 on the CD19+ B-cell population.

  • Data Analysis: Calculate the IC50 value by fitting the dose-response curve using non-linear regression.

In Vivo Mouse B-cell Activation Assay

  • Dosing: Dose animals orally with vehicle or this compound.

  • Stimulation: One hour post-dose, inject the animals intravenously with anti-IgD antibodies.

  • Sample Collection: Five hours post-dose, isolate spleens and prepare single-cell suspensions.

  • Cell Isolation: Isolate B cells from the splenocytes using fluorescence-activated cell sorting (FACS).

  • Analysis: Analyze gene expression changes in the isolated B cells.

Visualizations

BIIB091_Signaling_Pathway cluster_BCR B-cell Receptor (BCR) Signaling BCR BCR Lyn Lyn BCR->Lyn Syk Syk Lyn->Syk BTK BTK Syk->BTK PLCG2 PLCγ2 BTK->PLCG2 Downstream Downstream Signaling (Activation, Proliferation) PLCG2->Downstream This compound This compound This compound->BTK

Caption: this compound inhibits the B-cell receptor signaling pathway by targeting BTK.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Cell_Isolation Cell Isolation (e.g., PBMCs) Plating Cell Plating Cell_Isolation->Plating Pre_incubation Pre-incubation with this compound Plating->Pre_incubation Stimulation Stimulation (e.g., anti-IgM) Pre_incubation->Stimulation Staining Antibody Staining (e.g., CD69) Stimulation->Staining Flow_Cytometry Flow Cytometry Staining->Flow_Cytometry Data_Analysis Data Analysis (IC50) Flow_Cytometry->Data_Analysis

Caption: A typical experimental workflow for in vitro B-cell activation assays.

References

Validation & Comparative

A Comparative Analysis of BIIB091 and Other Bruton's Tyrosine Kinase (BTK) Inhibitors for Multiple Sclerosis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of multiple sclerosis (MS) treatment is rapidly evolving, with a new class of oral medications, Bruton's tyrosine kinase (BTK) inhibitors, showing significant promise. These therapies target B cells and myeloid cells, key players in the inflammatory cascade that drives MS pathology. This guide provides a detailed comparison of BIIB091, a novel reversible BTK inhibitor, with other leading BTK inhibitors in late-stage clinical development for MS: tolebrutinib (B611416), evobrutinib (B607390), and fenebrutinib (B560142).

Mechanism of Action: A Tale of Two Binding Modes

BTK inhibitors can be broadly categorized into two groups based on their interaction with the BTK enzyme: irreversible (covalent) and reversible (non-covalent). This compound and fenebrutinib are reversible inhibitors, while tolebrutinib and evobrutinib are irreversible inhibitors that form a covalent bond with a cysteine residue (Cys481) in the BTK active site.

This compound distinguishes itself as a structurally distinct, orthosteric, ATP-competitive, reversible inhibitor.[1][2][3] Its unique mechanism involves binding to the BTK protein in a "DFG-in" conformation, which sequesters a key phosphorylation site, Tyrosine-551 (Tyr-551), rendering the enzyme inactive.[1][2][3] This reversible binding may offer a differentiated safety and efficacy profile compared to irreversible inhibitors.

Preclinical Performance: A Head-to-Head Comparison

Preclinical studies provide a foundational understanding of a drug's potency, selectivity, and pharmacokinetic properties. The following table summarizes key preclinical data for this compound and its competitors.

ParameterThis compoundTolebrutinibEvobrutinibFenebrutinib
Binding Type ReversibleIrreversibleIrreversibleReversible
BTK Enzymatic IC50 <0.5 nM[4]---
Cellular BTK IC50 (B-cell activation) 6.9 nM (pPLCγ2)[4]---
Cellular BTK IC50 (CD69 expression) 6.9 nM[4]---
Myeloid Cell Activity (FcγR-induced ROS) IC50 = 4.5 nM[4]---
Whole Blood Assay IC50 (BCR/FcεR) 71 nM / 82 nM[4]---

Clinical Development and Efficacy

The clinical development of BTK inhibitors for MS has yielded a mix of promising results and challenges. The following table summarizes the latest clinical trial findings for these agents.

BTK InhibitorClinical Trial(s)Key Findings
This compound FUSION (Phase 2) [5][6][7][8]Currently recruiting to evaluate safety and efficacy of monotherapy and combination with diroximel fumarate (B1241708) in relapsing MS (RMS). Primary endpoints are safety and reduction in new T1 Gd-enhancing lesions.[5]
Tolebrutinib GEMINI 1 & 2 (Phase 3) [9][10][11][12], HERCULES (Phase 3) [9][10][11][12]In RMS, did not show superiority to teriflunomide (B560168) in reducing annualized relapse rate (ARR).[9][10] However, a pooled analysis showed a 29% delay in 6-month confirmed disability worsening (CDW).[10] In non-relapsing secondary progressive MS (nrSPMS), delayed time to 6-month confirmed disability progression (CDP) by 31% compared to placebo.[10]
Evobrutinib evolutionRMS 1 & 2 (Phase 3) [13][14]Did not meet the primary endpoint of reducing ARR compared to teriflunomide in RMS.[13][14] Long-term data from a Phase 2 open-label extension showed low ARRs and stable disability scores over 3.5 years.[15]
Fenebrutinib FENhance 2 (Phase 3) [16][17][18][19], FENtrepid (Phase 3) [16][17][18][19]In RMS, significantly reduced ARR compared to teriflunomide.[16][17][19] In primary progressive MS (PPMS), was non-inferior to ocrelizumab in delaying disability progression.[16][17][18][19] Phase 2 open-label extension data showed a low ARR of 0.06 and no disability progression at 96 weeks.[20]

Safety and Tolerability

A critical aspect of any new therapy is its safety profile. A notable concern across the BTK inhibitor class has been the potential for liver injury.

  • This compound : The ongoing Phase 2 FUSION trial will provide more comprehensive safety data.[5]

  • Tolebrutinib : The FDA placed a partial clinical hold on Phase 3 trials due to cases of drug-induced liver injury.[21][22] In the HERCULES trial, 4.1% of patients on tolebrutinib experienced elevated liver enzymes (>3x ULN) compared to 1.6% in the placebo group, with a small percentage experiencing more significant elevations.[23][24]

  • Evobrutinib : The FDA also placed a partial clinical hold on its Phase 3 trials due to findings suggestive of drug-induced liver injury.[25]

  • Fenebrutinib : Liver safety was reported to be consistent with previous studies in the Phase 3 readouts.[16][18]

Experimental Protocols and Signaling Pathways

Understanding the methodologies behind the data is crucial for interpretation and replication. Below are representative workflows for key assays and a diagram of the BTK signaling pathway.

BTK Signaling Pathway

Bruton's tyrosine kinase is a key signaling molecule downstream of the B-cell receptor (BCR) and Fc receptors (FcR) in B cells and myeloid cells, respectively. Its activation triggers a cascade of downstream signaling events that ultimately lead to cell proliferation, differentiation, and cytokine production.

BTK_Signaling_Pathway BTK Signaling Pathway in B Cells and Myeloid Cells cluster_Bcell B-Cell cluster_Myeloid Myeloid Cell BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK Antigen Binding BTK_B BTK LYN_SYK->BTK_B Phosphorylation PLCG2_B PLCγ2 BTK_B->PLCG2_B Phosphorylation DAG_IP3_B DAG / IP3 PLCG2_B->DAG_IP3_B Transcription_B Gene Transcription (Proliferation, Survival, Cytokine Production) DAG_IP3_B->Transcription_B FcR Fc Receptor (FcR) SYK_M SYK FcR->SYK_M Immune Complex Binding BTK_M BTK SYK_M->BTK_M Phosphorylation PLCG2_M PLCγ2 BTK_M->PLCG2_M Phosphorylation DAG_IP3_M DAG / IP3 PLCG2_M->DAG_IP3_M Transcription_M Gene Transcription (Inflammation, Phagocytosis, ROS Production) DAG_IP3_M->Transcription_M This compound This compound (Reversible Inhibitor) This compound->BTK_B This compound->BTK_M Other_BTKi Other BTK Inhibitors (Irreversible/Reversible) Other_BTKi->BTK_B Other_BTKi->BTK_M

Caption: Simplified BTK signaling pathway in B cells and myeloid cells.

Experimental Workflow: BTK Kinase Inhibition Assay

This assay measures the direct inhibitory effect of a compound on the enzymatic activity of BTK.

BTK_Kinase_Assay_Workflow Experimental Workflow: BTK Kinase Inhibition Assay cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection Inhibitor Prepare serial dilutions of BTK inhibitor Mix Add inhibitor and reaction mix to plate Inhibitor->Mix Enzyme Prepare reaction mix: - Recombinant BTK enzyme - Kinase buffer - Substrate Enzyme->Mix Incubate Incubate at room temperature Mix->Incubate Initiate Initiate reaction by adding ATP Incubate->Initiate Incubate2 Incubate to allow kinase reaction Initiate->Incubate2 Stop Stop reaction Incubate2->Stop Detect Detect product formation (e.g., ADP-Glo assay) Stop->Detect Analyze Analyze data and calculate IC50 Detect->Analyze

Caption: General workflow for a BTK kinase inhibition assay.

Experimental Workflow: B-Cell Activation Assay (Flow Cytometry)

This assay assesses the functional consequence of BTK inhibition on B-cell activation, often by measuring the expression of activation markers like CD69.

BCell_Activation_Workflow Experimental Workflow: B-Cell Activation Assay cluster_cell_prep Cell Preparation cluster_stimulation Stimulation cluster_staining_analysis Staining and Analysis Isolate Isolate PBMCs from whole blood Incubate_Inhibitor Pre-incubate cells with BTK inhibitor Isolate->Incubate_Inhibitor Stimulate Stimulate B cells with anti-IgM or other agonist Incubate_Inhibitor->Stimulate Incubate_Stim Incubate for a defined period (e.g., 18-24h) Stimulate->Incubate_Stim Stain Stain cells with fluorescently labeled antibodies (e.g., anti-CD19, anti-CD69) Incubate_Stim->Stain Acquire Acquire data on a flow cytometer Stain->Acquire Analyze Analyze CD69 expression on B cells (CD19+) Acquire->Analyze

Caption: General workflow for a B-cell activation assay using flow cytometry.

Conclusion

The development of BTK inhibitors represents a significant advancement in the potential treatment of MS. This compound, with its reversible binding mechanism, offers a distinct profile among the current frontrunners. While preclinical data are promising, the ongoing Phase 2 FUSION trial will be critical in establishing its clinical efficacy and safety. The mixed results from the Phase 3 trials of tolebrutinib and evobrutinib highlight the complexities of targeting the BTK pathway in MS, while the positive outcomes for fenebrutinib in both relapsing and progressive forms of the disease are encouraging. The safety of this class, particularly concerning liver toxicity, will remain a key area of focus as these therapies progress towards potential regulatory approval. Continued research and head-to-head clinical trials will be essential to fully elucidate the comparative effectiveness and optimal use of these novel agents in the management of multiple sclerosis.

References

A Preclinical Head-to-Head: BIIB091 vs. Tolebrutinib in Autoimmune Disease Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Bruton's tyrosine kinase (BTK) has emerged as a critical therapeutic target in autoimmune diseases, particularly multiple sclerosis (MS). As a key signaling molecule in both B cells and myeloid cells, its inhibition offers a promising strategy to quell the inflammatory cascade central to autoimmune pathology. This guide provides a comparative preclinical overview of two BTK inhibitors that have garnered significant attention: BIIB091, a reversible inhibitor, and tolebrutinib (B611416), a covalent inhibitor. We present available preclinical data to aid researchers in understanding their distinct profiles.

Mechanism of Action: Targeting the BTK Signaling Pathway

Both this compound and tolebrutinib are potent inhibitors of BTK, a non-receptor tyrosine kinase essential for the downstream signaling of the B-cell receptor (BCR) and Fc receptors (FcR) on myeloid cells.[1][2] Upon receptor engagement, BTK is activated and proceeds to phosphorylate downstream targets, including phospholipase C gamma 2 (PLCγ2), leading to the activation of transcription factors that drive cellular proliferation, differentiation, and survival. By inhibiting BTK, both compounds aim to disrupt these signaling cascades, thereby dampening the activation of B cells and myeloid cells, which are key contributors to the pathogenesis of autoimmune diseases like MS.[1][2]

This compound is a reversible, selective, and potent inhibitor of BTK.[3] In contrast, tolebrutinib is a covalent inhibitor that forms a permanent bond with its target, leading to durable inhibition.[4] This fundamental difference in their binding mechanisms may influence their pharmacodynamic profiles and dosing regimens.

BTK_Signaling_Pathway cluster_cell B Cell / Myeloid Cell cluster_inhibition BCR_FcR BCR / FcR BTK BTK BCR_FcR->BTK Activation PLCG2 PLCγ2 BTK->PLCG2 Phosphorylation Downstream Downstream Signaling (e.g., NF-κB, NFAT, AP-1) PLCG2->Downstream Cellular_Response Cellular Response (Activation, Proliferation, Cytokine Release) Downstream->Cellular_Response This compound This compound (Reversible) This compound->BTK Inhibition Tolebrutinib Tolebrutinib (Covalent) Tolebrutinib->BTK Inhibition

Caption: Simplified BTK Signaling Pathway and Inhibition.

Comparative Efficacy in Preclinical Models

Direct head-to-head preclinical studies comparing this compound and tolebrutinib are not publicly available. The following tables summarize key in vitro potency data from separate studies. It is important to note that variations in experimental conditions can influence IC50 values, and therefore, direct cross-study comparisons should be interpreted with caution.

This compound: In Vitro Potency
AssayCell Type/SystemIC50 (nM)Reference
BTK Enzymatic AssayPurified BTK protein0.45[1]
BTK AutophosphorylationHuman Whole Blood24[3]
PLCγ2 PhosphorylationRamos Human B-cell Line6.9[3]
B-cell Activation (CD69)Human PBMCs6.9[3]
B-cell Activation (CD69)Human Whole Blood71[3]
FcγR-induced ROS ProductionPrimary Human Neutrophils4.5[3]
FcγRI/III-mediated TNFα SecretionHuman Monocytes1.3 - 8.0[3]
Basophil Activation (CD63)Human Whole Blood82[3]
Tolebrutinib: In Vitro Potency
AssayCell Type/SystemIC50 (nM)Reference
BTK InhibitionRamos B cells0.4[5]
BTK Inhibition (Probe binding)Microglia0.7[4]
B-cell Activation (CD69)Human Whole Blood10[4]
B-cell Activation (Antigen-stimulated)Not specified3.2[6][7]
FcεR ActivationNot specified166[5]
FcγR ActivationNot specified9.6[5]
Microglial FcγR ActivationNot specified157[5]

A key differentiator highlighted in preclinical studies is the central nervous system (CNS) penetration of tolebrutinib. Studies in non-human primates have shown that tolebrutinib achieves cerebrospinal fluid (CSF) concentrations sufficient to engage BTK within the CNS.[6][7] This is a critical feature for a therapeutic targeting neuroinflammation in MS. In a comparative study, tolebrutinib was shown to be significantly more potent than evobrutinib (B607390) and fenebrutinib (B560142) in inhibiting B-cell activation.[6][7]

Experimental Protocols

Detailed experimental protocols are crucial for the interpretation and replication of preclinical findings. The following outlines the general methodologies used in the characterization of this compound and tolebrutinib.

In Vitro BTK Kinase Assay (this compound)

A biochemical assay was utilized to determine the direct inhibitory effect of this compound on purified BTK protein. The assay measures the phosphorylation of a substrate by the BTK enzyme in the presence of varying concentrations of the inhibitor. The IC50 value is calculated as the concentration of this compound required to inhibit 50% of the BTK kinase activity.[8]

BTK_Kinase_Assay Purified_BTK Purified BTK Enzyme Incubation Incubation Purified_BTK->Incubation Substrate_ATP Substrate + ATP Substrate_ATP->Incubation BIIB091_Tolebrutinib This compound or Tolebrutinib (Varying Concentrations) BIIB091_Tolebrutinib->Incubation Measurement Measure Phosphorylated Substrate Incubation->Measurement IC50_Calc Calculate IC50 Measurement->IC50_Calc

Caption: General workflow for an in vitro BTK kinase assay.
Cellular Assays: B-cell and Myeloid Cell Function

To assess the functional consequences of BTK inhibition in a more physiologically relevant context, a variety of cell-based assays were employed.

  • B-cell Activation: Human peripheral blood mononuclear cells (PBMCs) or whole blood were stimulated with anti-IgM or anti-IgD antibodies to activate the B-cell receptor. The expression of activation markers, such as CD69, was then measured by flow cytometry in the presence of different concentrations of the BTK inhibitor. The IC50 value represents the concentration of the inhibitor that reduces the expression of the activation marker by 50%.[3][4]

  • Myeloid Cell Function:

    • Reactive Oxygen Species (ROS) Production: Isolated neutrophils were stimulated via Fcγ receptors, and the production of ROS was measured. The inhibitory effect of the BTK inhibitor on this process was quantified to determine the IC50.[3]

    • Cytokine Secretion: Monocytes were stimulated through Fcγ receptors, and the secretion of pro-inflammatory cytokines like TNFα was measured, typically by ELISA. The IC50 was determined as the concentration of the inhibitor that reduced cytokine secretion by 50%.[3]

Cellular_Assay_Workflow Isolated_Cells Isolate Target Cells (e.g., PBMCs, Neutrophils) Inhibitor_Incubation Incubate with This compound or Tolebrutinib Isolated_Cells->Inhibitor_Incubation Stimulation Stimulate with Specific Agonist Inhibitor_Incubation->Stimulation Functional_Readout Measure Functional Readout (e.g., CD69, ROS, Cytokines) Stimulation->Functional_Readout IC50_Determination Determine IC50 Functional_Readout->IC50_Determination

Caption: General workflow for cellular functional assays.
In Vivo Models

Preclinical in vivo studies are essential to evaluate the efficacy and pharmacokinetic/pharmacodynamic (PK/PD) relationship of drug candidates. For BTK inhibitors, animal models of autoimmune diseases, such as experimental autoimmune encephalomyelitis (EAE) for multiple sclerosis, are often utilized. In these models, disease severity, immune cell infiltration into the CNS, and relevant biomarkers are assessed following treatment with the investigational drug.[2] Tolebrutinib has been shown to be effective in a mouse model of demyelination.[9]

Summary and Future Directions

Both this compound and tolebrutinib have demonstrated potent inhibition of the BTK pathway in preclinical models, supporting their clinical development for autoimmune diseases. This compound is a potent, reversible inhibitor with broad activity against B-cell and myeloid cell functions. Tolebrutinib is a potent, covalent inhibitor with the key advantage of CNS penetrance, which may be crucial for treating the neuroinflammatory aspects of diseases like MS.

The choice between a reversible and a covalent inhibitor, and one with peripheral versus CNS activity, will likely depend on the specific disease indication and the desired therapeutic effect. Further clinical studies will be necessary to fully elucidate the comparative efficacy and safety of these two promising BTK inhibitors. The data presented in this guide, derived from preclinical investigations, provide a foundational understanding for researchers navigating the evolving landscape of BTK-targeted therapies.

References

Validating BIIB091 Target Engagement In Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of BIIB091, a reversible Bruton's tyrosine kinase (BTK) inhibitor, with other BTK inhibitors in development for autoimmune diseases, particularly multiple sclerosis (MS). The information presented is based on publicly available preclinical and early-phase clinical data, focusing on the validation of in vivo target engagement.

Executive Summary

This compound is a potent and selective, orally active, and reversible inhibitor of BTK.[1] It is designed to sequester Tyr-551, a critical phosphorylation site on BTK, into an inactive conformation.[1] This mechanism of action effectively blocks downstream signaling from the B-cell receptor (BCR) and Fc receptors (FcR) on B cells and myeloid cells, respectively.[2][3] Preclinical and Phase 1 clinical data demonstrate that this compound achieves significant target engagement in vivo, as measured by the inhibition of B-cell activation. This guide will delve into the quantitative data supporting these claims, compare this compound with other notable BTK inhibitors, and provide detailed experimental methodologies for key assays used to validate target engagement.

Comparative Performance of BTK Inhibitors

The following tables summarize the in vitro and in vivo potency of this compound in comparison to other BTK inhibitors that have been evaluated for the treatment of MS. It is important to note that direct head-to-head studies are limited, and cross-study comparisons should be interpreted with caution due to variations in experimental conditions.

Table 1: In Vitro Potency of BTK Inhibitors
Compound Assay Type Target/Cell Type IC50 (nM)
This compound BTK Kinase Assay Purified BTK Protein <0.5 [1]
BTK Phosphorylation Human Whole Blood 24 [1]
B-Cell Activation (CD69) Human PBMCs 6.9 [1]
B-Cell Activation (CD69) Human Whole Blood 71 [1]
FcγR-induced ROS Production Human Neutrophils 4.5 [1]
FcγRI/III-mediated TNFα Secretion Human Monocytes 1.3 - 8.0 [1]
Tolebrutinib B-Cell Activation - 3.2
Evobrutinib BTK Kinase Assay - 8.9
B-Cell Activation - 80.9
Fenebrutinib B-Cell Activation - 19.8
Table 2: In Vivo Potency of BTK Inhibitors
Compound Model Pharmacodynamic Marker IC50 (nM)
This compound Healthy Human Volunteers B-Cell Activation (CD69) 55 [2][3]

Signaling Pathways and Experimental Workflows

To visually represent the mechanism of action and the methods used to assess target engagement, the following diagrams are provided.

BTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-Cell Receptor (BCR) BTK BTK BCR->BTK FcR Fc Receptor (FcR) FcR->BTK PLCg2 PLCγ2 BTK->PLCg2 Downstream Downstream Signaling PLCg2->Downstream This compound This compound This compound->BTK Inhibition Gene Gene Expression (Activation, Proliferation, Cytokine Production) Downstream->Gene

Caption: this compound inhibits BTK, blocking BCR and FcR signaling pathways.

B_Cell_Activation_Workflow cluster_sample Sample Preparation cluster_staining Staining cluster_analysis Analysis WholeBlood Whole Blood Sample Add_this compound Add this compound (or vehicle) WholeBlood->Add_this compound Stimulate Stimulate with anti-IgD Add_this compound->Stimulate Stain_Antibodies Stain with fluorescently-labeled anti-CD19 and anti-CD69 antibodies Stimulate->Stain_Antibodies FlowCytometry Acquire on Flow Cytometer Stain_Antibodies->FlowCytometry Gating Gate on CD19+ B-cells FlowCytometry->Gating Analyze_CD69 Analyze CD69 expression Gating->Analyze_CD69

Caption: Workflow for the whole blood B-cell activation assay.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the validation of this compound's target engagement. These represent generalized protocols and may require optimization for specific laboratory conditions.

In Vitro BTK Kinase Inhibition Assay

Objective: To determine the direct inhibitory effect of this compound on the enzymatic activity of purified BTK.

Materials:

  • Recombinant human BTK enzyme

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

  • ATP

  • Substrate (e.g., poly(Glu, Tyr) 4:1)

  • This compound (or other test compounds) serially diluted in DMSO

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 384-well white plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of this compound in kinase buffer. The final DMSO concentration should be kept constant across all wells (e.g., <1%).

  • In a 384-well plate, add the kinase buffer, recombinant BTK enzyme, and the substrate.

  • Add the serially diluted this compound or vehicle control (DMSO) to the appropriate wells.

  • Initiate the kinase reaction by adding a predetermined concentration of ATP to all wells.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.

  • Plot the luminescence signal against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Whole Blood B-Cell Activation Assay

Objective: To measure the inhibitory effect of this compound on B-cell activation in a physiologically relevant matrix.

Materials:

  • Freshly collected human whole blood in sodium heparin tubes

  • RPMI 1640 medium

  • This compound (or other test compounds) serially diluted in DMSO

  • Anti-human IgD antibody for stimulation

  • Fluorescently-labeled monoclonal antibodies: anti-CD19 (B-cell marker) and anti-CD69 (activation marker)

  • FACS lysing solution

  • Flow cytometer

Procedure:

  • Dilute whole blood with an equal volume of RPMI 1640 medium.

  • Add the diluted blood to the wells of a 96-well plate.

  • Add various concentrations of this compound or vehicle control to the wells and incubate for a predetermined time (e.g., 30-60 minutes) at 37°C.

  • Stimulate the blood by adding anti-human IgD antibody to the appropriate wells. Include an unstimulated control.

  • Incubate the plate at 37°C in a 5% CO₂ incubator for a specified time (e.g., 18-24 hours).

  • Following incubation, add the anti-CD19 and anti-CD69 antibodies to each well and incubate for 15-30 minutes at room temperature in the dark.

  • Add FACS lysing solution to each well to lyse red blood cells and fix the leukocytes. Incubate for 10-15 minutes at room temperature in the dark.

  • Acquire the samples on a flow cytometer.

  • Analyze the data by first gating on the CD19-positive B-cell population and then quantifying the percentage of CD69-positive cells within this gate.

  • Calculate the IC50 value by plotting the percentage of CD69-positive B cells against the concentration of this compound.

Monocyte Activation Assay (TNFα Release)

Objective: To assess the effect of this compound on Fc receptor-mediated activation of monocytes.

Materials:

  • Peripheral Blood Mononuclear Cells (PBMCs) isolated from healthy donors

  • Cell culture medium (e.g., RPMI 1640 with 10% FBS)

  • This compound (or other test compounds) serially diluted in DMSO

  • Lipopolysaccharide (LPS) or other stimulating agent (e.g., plate-bound IgG)

  • Human TNFα ELISA kit

  • 96-well cell culture plates

  • ELISA plate reader

Procedure:

  • Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.

  • Plate the PBMCs in a 96-well plate at a predetermined density.

  • Add various concentrations of this compound or vehicle control to the wells and pre-incubate for 30-60 minutes at 37°C.

  • Stimulate the cells by adding LPS or by plating on IgG-coated wells. Include an unstimulated control.

  • Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.

  • After incubation, centrifuge the plate and collect the cell culture supernatants.

  • Measure the concentration of TNFα in the supernatants using a human TNFα ELISA kit according to the manufacturer's protocol.

  • Determine the IC50 value by plotting the TNFα concentration against the this compound concentration.

Conclusion

The available data strongly support the in vivo target engagement of this compound. Its potent inhibition of BTK in both biochemical and cell-based assays translates to effective blockade of B-cell and myeloid cell activation in the more complex environment of human whole blood and in living subjects. While direct comparative data with other BTK inhibitors is still emerging, the preclinical and early clinical profile of this compound positions it as a promising candidate for the treatment of multiple sclerosis and other autoimmune disorders. The experimental protocols provided in this guide offer a framework for researchers to further investigate and compare the activity of this compound and other BTK inhibitors.

References

A Head-to-Head Comparison of BIIB091 and Evobrutinib for Multiple Sclerosis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective, data-driven comparison of two Bruton's tyrosine kinase (BTK) inhibitors, BIIB091 (Biogen) and evobrutinib (B607390) (Merck KGaA), which have been investigated for the treatment of relapsing multiple sclerosis (MS). As of late 2023, no direct head-to-head clinical trials have been conducted. This comparison is therefore based on available preclinical data and results from clinical trials where each drug was evaluated against a different comparator.

Executive Summary

This compound and evobrutinib are both orally administered small molecule inhibitors of BTK, a key enzyme in the signaling pathways of B cells and myeloid cells, which are implicated in the inflammatory pathology of multiple sclerosis. A primary distinction lies in their binding mechanism: this compound is a reversible, non-covalent inhibitor, whereas evobrutinib is a covalent inhibitor.[1]

Clinical development for evobrutinib in MS has faced significant setbacks, with two Phase 3 trials (EVOLUTION RMS 1 & 2) failing to meet their primary endpoint of reducing annualized relapse rates compared to teriflunomide.[2][3] In contrast, this compound is currently in Phase 2 clinical trials (FUSION), with data anticipated.[4][5]

Preclinical Data

The following table summarizes the available preclinical data for this compound and evobrutinib, highlighting their potency in various in vitro assays.

ParameterThis compoundEvobrutinib
Mechanism of Action Reversible, non-covalent BTK inhibitor[1]Covalent BTK inhibitor[6]
BTK Binding Binds to BTK protein to sequester TYR-551 into an inactive conformation[7]Covalently binds to a cysteine residue in the BTK active site[6]
IC50 (BTK enzyme assay) <0.5 nM[7]Data not consistently reported
IC50 (Phospho-BTK in human whole blood) 24 nM[7]Data not consistently reported
IC50 (BCR-mediated B cell activation - CD69) 71 nM (whole blood)[7]Data not consistently reported
IC50 (FcεR-induced basophil activation - CD63) 82 nM (whole blood)[7]Data not consistently reported
IC50 (FcγR-induced ROS production in neutrophils) 4.5 nM[7]Data not consistently reported
IC50 (FcγRI and FcγRIII-mediated TNFα secretion in monocytes) 5.6 nM (coated human IgG)[7]Data not consistently reported

Signaling Pathway

This compound and evobrutinib both target Bruton's tyrosine kinase (BTK), a critical signaling molecule in B cells and myeloid cells. By inhibiting BTK, these drugs aim to modulate the activation of these immune cells, which are involved in the inflammatory cascade that drives multiple sclerosis. The diagram below illustrates the central role of BTK in these pathways.

BTK_Signaling_Pathway BCR B Cell Receptor (BCR) BTK Bruton's Tyrosine Kinase (BTK) BCR->BTK FcR Fc Receptor (FcR) FcR->BTK PLCg2 Phospholipase C gamma 2 (PLCγ2) BTK->PLCg2 This compound This compound (Reversible) This compound->BTK Evobrutinib Evobrutinib (Covalent) Evobrutinib->BTK IP3_DAG IP3 & DAG (Second Messengers) PLCg2->IP3_DAG Calcium Calcium Mobilization IP3_DAG->Calcium NFkB NF-κB Activation IP3_DAG->NFkB Cell_Activation B Cell & Myeloid Cell Activation, Proliferation, & Cytokine Release Calcium->Cell_Activation NFkB->Cell_Activation caption BTK Signaling Pathway Inhibition

Caption: Inhibition of BTK by this compound and evobrutinib blocks downstream signaling, reducing immune cell activation.

Clinical Trials: Experimental Protocols

The following sections detail the methodologies of the key clinical trials for this compound and evobrutinib.

This compound: FUSION Phase 2 Trial
  • Study Design: A two-part, multicenter, randomized, double-blind, active-controlled Phase 2 study.[4][5]

  • Participants: Adults aged 18-55 with relapsing forms of multiple sclerosis.[8]

  • Part 1:

    • Objective: To evaluate the safety and efficacy of this compound monotherapy.[5]

    • Treatment Arms:

      • This compound (high or low dose) administered orally twice daily.[5]

      • Diroximel fumarate (B1241708) (DRF) as an active comparator.[5]

    • Primary Endpoint: Number of new or newly enlarging T2 hyperintense lesions at week 24.[5]

    • Duration: 48 weeks.[5]

  • Part 2:

    • Objective: To evaluate the efficacy and safety of this compound in combination with DRF.[5]

    • Treatment Arms:

      • This compound (selected dose from Part 1) + DRF.[5]

      • Placebo + DRF.[5]

    • Primary Endpoint: Number of new gadolinium-enhancing T1 lesions at weeks 12, 16, 20, and 24.[5]

    • Duration: 48 weeks.[5]

FUSION_Trial_Workflow cluster_part1 Part 1: Monotherapy cluster_part2 Part 2: Combination Therapy P1_Screening Screening (N=125) P1_Randomization Randomization P1_Screening->P1_Randomization P1_ArmA This compound (High Dose) P1_Randomization->P1_ArmA P1_ArmB This compound (Low Dose) P1_Randomization->P1_ArmB P1_ArmC Diroximel Fumarate P1_Randomization->P1_ArmC P1_Endpoint Primary Endpoint: New/Enlarging T2 Lesions at Week 24 P1_ArmA->P1_Endpoint P1_ArmB->P1_Endpoint P1_ArmC->P1_Endpoint P2_Screening Screening (N=150) P2_Randomization Randomization P2_Screening->P2_Randomization P2_ArmA This compound + DRF P2_Randomization->P2_ArmA P2_ArmB Placebo + DRF P2_Randomization->P2_ArmB P2_Endpoint Primary Endpoint: New Gd-Enhancing T1 Lesions at Weeks 12, 16, 20, 24 P2_ArmA->P2_Endpoint P2_ArmB->P2_Endpoint caption FUSION Phase 2 Trial Design

Caption: The two-part design of the FUSION trial for this compound.

Evobrutinib: EVOLUTION RMS 1 & 2 Phase 3 Trials
  • Study Design: Two identical, multicenter, randomized, double-blind, double-dummy, active-controlled Phase 3 trials.[9]

  • Participants: Adults with relapsing multiple sclerosis.[9]

  • Treatment Arms:

    • Evobrutinib 45 mg orally twice daily.[9]

    • Teriflunomide 14 mg orally once daily (active comparator).[9]

  • Primary Endpoint: Annualized Relapse Rate (ARR).[9]

  • Duration: Up to 156 weeks.[9]

Clinical Trial Data

The following table summarizes the key efficacy results from the evobrutinib Phase 3 EVOLUTION trials. As the this compound FUSION trial is ongoing, efficacy data is not yet available.

TrialTreatment ArmAnnualized Relapse Rate (ARR)p-value vs. Comparator
EVOLUTION RMS 1 [3]Evobrutinib0.11Not Significant
Teriflunomide0.11
EVOLUTION RMS 2 [3]Evobrutinib0.15Not Significant
Teriflunomide0.14

Safety and Tolerability of Evobrutinib: The safety and tolerability profile of evobrutinib in the EVOLUTION trials was reported to be consistent with previous studies.[3] Of note, the FDA had previously placed a partial clinical hold on the initiation of new patients on evobrutinib due to two reported cases of laboratory values suggestive of drug-induced liver injury; both cases were asymptomatic and resolved after discontinuation of the drug.[3]

Conclusion

This compound and evobrutinib represent two distinct approaches to BTK inhibition for the treatment of multiple sclerosis. While both drugs target the same key enzyme, their different binding mechanisms (reversible vs. covalent) may have implications for their efficacy and safety profiles.

The clinical development of evobrutinib for MS has been halted due to the failure of the Phase 3 EVOLUTION trials to demonstrate superiority over an active comparator. The future of this compound in the treatment of MS will depend on the outcomes of the ongoing Phase 2 FUSION trial. The results of this trial will be critical in determining whether this reversible BTK inhibitor holds promise as a future therapy for relapsing MS. Researchers and clinicians await these findings with considerable interest.

References

BIIB091: A Comparative Analysis of Cross-reactivity with TEC Family Kinases

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparison of the investigational Bruton's tyrosine kinase (BTK) inhibitor, BIIB091, and its cross-reactivity with other members of the Tec family of kinases. Intended for researchers, scientists, and drug development professionals, this document summarizes key experimental data, outlines methodologies, and visualizes relevant biological pathways to offer an objective assessment of this compound's selectivity profile.

Executive Summary

This compound is a potent and highly selective, reversible inhibitor of Bruton's tyrosine kinase (BTK), a key component of the B-cell receptor (BCR) signaling pathway.[1][2] Due to the structural similarities within the Tec family of kinases, which includes BTK, Interleukin-2-inducible T-cell kinase (ITK), Tyrosine-protein kinase Tec (TEC), Bone marrow X kinase (BMX), and Tyrosine-protein kinase TXK (TXK/RLK), assessing the cross-reactivity of BTK inhibitors is crucial for understanding their potential off-target effects and overall safety profile. Experimental data from broad kinase screening panels demonstrate that this compound possesses a high degree of selectivity for BTK with minimal activity against other Tec family kinases.

Cross-reactivity Profile of this compound against TEC Family Kinases

The selectivity of this compound has been extensively evaluated using the DiscoverX KINOMEscan platform, a competitive binding assay that quantitatively measures the interaction between a compound and a large panel of kinases. The results indicate that this compound has an exceptionally high affinity for BTK, with an enzymatic IC50 of 450 pM.[1] Furthermore, in a comprehensive screen of over 400 kinases, this compound demonstrated greater than 500-fold selectivity for BTK relative to other kinases.[1]

While specific IC50 or Kd values for all other Tec family kinases from a single head-to-head study are not publicly available, the KINOMEscan data provides valuable insights into the selectivity of this compound. At a concentration of 1 µM, this compound showed significant inhibition (>70%) for only a small number of kinases out of a panel of 401, underscoring its clean off-target profile.

The table below summarizes the available quantitative data on the interaction of this compound with TEC family kinases.

KinaseMethodResultSelectivity vs. BTKReference
BTK Enzymatic Assay (IC50)0.45 nM-[1]
ITK Cellular Assay (T-cell activation)No inhibitionHigh[1]
TEC KINOMEscanData not specified>500-fold (inferred from broad panel)[1]
BMX KINOMEscanData not specified>500-fold (inferred from broad panel)[1]
TXK/RLK KINOMEscanData not specified>500-fold (inferred from broad panel)[1]

Note: While direct IC50 values for all TEC family members are not available in the public domain, the high selectivity observed in the broad KINOMEscan panel and the lack of effect in ITK-dependent cellular assays strongly suggest minimal cross-reactivity.

Experimental Protocols

Enzymatic Kinase Assay for IC50 Determination

The inhibitory activity of this compound against BTK was determined using a biochemical enzymatic assay.

Objective: To determine the concentration of this compound required to inhibit 50% of the enzymatic activity of purified BTK (IC50).

Methodology:

  • Reagents: Recombinant human BTK enzyme, appropriate peptide substrate, ATP, and this compound at various concentrations.

  • Procedure: The kinase reaction is initiated by adding ATP to a mixture of the BTK enzyme, the peptide substrate, and the test compound (this compound).

  • Detection: The amount of phosphorylated substrate is quantified, typically using a luminescence-based or fluorescence-based detection method.

  • Data Analysis: The rate of the enzymatic reaction is measured at each inhibitor concentration. The IC50 value is calculated by fitting the dose-response curve to a four-parameter logistic equation.

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection & Analysis This compound This compound Dilution Series ReactionMix Reaction Mixture (Enzyme, Substrate, this compound) This compound->ReactionMix Enzyme BTK Enzyme Enzyme->ReactionMix Substrate Peptide Substrate Substrate->ReactionMix ATP ATP Addition (Initiates Reaction) ReactionMix->ATP Incubation Incubation ATP->Incubation Detection Signal Detection (Luminescence/Fluorescence) Incubation->Detection Analysis Data Analysis (IC50 Calculation) Detection->Analysis

Caption: Workflow for Enzymatic IC50 Determination.

DiscoverX KINOMEscan® Selectivity Profiling

The broad selectivity of this compound was assessed using the KINOMEscan® platform.

Objective: To determine the binding interactions of this compound against a large panel of human kinases.

Methodology:

  • Principle: This is a competition-based binding assay. A DNA-tagged kinase is mixed with the test compound and an immobilized, active-site directed ligand.

  • Procedure: The amount of kinase that binds to the immobilized ligand is quantified by qPCR of the DNA tag. If the test compound binds to the kinase, it will prevent the kinase from binding to the immobilized ligand, resulting in a lower qPCR signal.

  • Data Analysis: The results are typically reported as the percentage of the kinase that remains bound to the immobilized ligand at a specific concentration of the test compound (e.g., 1 µM). This can be used to calculate a Kd (dissociation constant) to quantify the binding affinity.

Signaling Pathway Context

The TEC family of kinases are critical signaling molecules that operate downstream of various cell surface receptors, including B-cell receptors (BCRs), T-cell receptors (TCRs), and cytokine receptors. Their activation leads to the phosphorylation of phospholipase C gamma (PLCγ), which in turn catalyzes the production of second messengers diacylglycerol (DAG) and inositol (B14025) trisphosphate (IP3). This cascade ultimately results in the activation of downstream signaling pathways that control cellular functions such as proliferation, differentiation, and survival. The high selectivity of this compound for BTK ensures that these signaling events are primarily modulated in B-cells, with minimal impact on pathways in other immune cells that rely on different TEC kinases, such as ITK in T-cells.

// Nodes Receptor [label="Cell Surface Receptor\n(e.g., BCR, TCR)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PI3K [label="PI3K", fillcolor="#FBBC05", fontcolor="#202124"]; PIP2 [label="PIP2", shape=ellipse, fillcolor="#FFFFFF"]; PIP3 [label="PIP3", shape=ellipse, fillcolor="#FFFFFF"]; TEC_Kinase [label="TEC Family Kinase\n(BTK, ITK, etc.)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PLCG [label="PLCγ", fillcolor="#34A853", fontcolor="#FFFFFF"]; IP3 [label="IP3", shape=ellipse, fillcolor="#FFFFFF"]; DAG [label="DAG", shape=ellipse, fillcolor="#FFFFFF"]; Ca_Mobilization [label="Ca²⁺ Mobilization"]; PKC_Activation [label="PKC Activation"]; Downstream [label="Downstream Signaling\n(NF-κB, NFAT, MAPK)"]; Cellular_Response [label="Cellular Response\n(Proliferation, Survival, etc.)"];

// Edges Receptor -> PI3K; PI3K -> PIP3 [label=" phosphorylates"]; PIP2 -> PIP3 [style=invis]; PIP3 -> TEC_Kinase [label=" recruits & activates"]; TEC_Kinase -> PLCG [label=" phosphorylates & activates"]; PLCG -> IP3; PLCG -> DAG; IP3 -> Ca_Mobilization; DAG -> PKC_Activation; Ca_Mobilization -> Downstream; PKC_Activation -> Downstream; Downstream -> Cellular_Response; }

Caption: Simplified TEC Family Kinase Signaling Pathway.

References

A Comparative Analysis of Reversible BTK Inhibitors: Pirtobrutinib, Nemtabrutinib, and Vecabrutinib

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of Bruton's tyrosine kinase (BTK) inhibitors is rapidly evolving, with a new generation of reversible, non-covalent inhibitors demonstrating significant promise, particularly in overcoming resistance to their covalent predecessors. This guide provides a detailed comparative analysis of three prominent reversible BTK inhibitors: pirtobrutinib (B8146385), nemtabrutinib, and vecabrutinib (B611652). We delve into their mechanisms of action, comparative preclinical efficacy, and the experimental methodologies used to evaluate their performance.

Mechanism of Action: A Paradigm Shift in BTK Inhibition

Covalent BTK inhibitors, such as ibrutinib, form an irreversible bond with a cysteine residue (C481) in the active site of BTK.[1][2] While effective, mutations at this C481 site can lead to acquired resistance.[2] Reversible BTK inhibitors circumvent this by binding non-covalently to the ATP-binding pocket of BTK, a mechanism that is independent of the C481 residue.[1] This allows them to maintain activity against both wild-type (WT) BTK and the C481S mutant, a common resistance mutation.[3]

Pirtobrutinib, for instance, is a highly selective, non-covalent BTK inhibitor that has demonstrated potent, low-nanomolar efficacy against both WT and C481-mutant BTK.[1][3] Nemtabrutinib is another potent, reversible BTK inhibitor that targets both wild-type and C481S-mutated BTK.[4] Vecabrutinib also operates as a non-covalent BTK inhibitor, showing activity against both wild-type and C481S-mutant BTK in preclinical models.[5]

Quantitative Comparison of Preclinical Efficacy

The following tables summarize key quantitative data for pirtobrutinib, nemtabrutinib, and vecabrutinib, providing a basis for comparing their potency and selectivity.

Table 1: Comparative Inhibitory Activity (IC50, nM)

InhibitorBTK (Wild-Type)BTK (C481S Mutant)Cell Line (WT BTK)Cell Line (C481S BTK)
Pirtobrutinib 3.2[3]1.4[3]8.8 (HEK293)[3]9.8 (HEK293)[3]
Nemtabrutinib ~0.85 (biochemical)-577 (SU-DHL-6)[6]-
Vecabrutinib 3 (biochemical)[7]Similar to WT[5]18.4 (cellular)[5]Modest impact in primary cells[7]

Note: Data is compiled from various sources and assay conditions may differ.

Table 2: Kinase Selectivity Profile

InhibitorKinases Inhibited >50% at 100 nM (out of ~370)Other Notable Off-Target Kinases (<20-fold selectivity vs BTK)
Pirtobrutinib 4[3]HER4, BRK[1]
Nemtabrutinib -TEC family, Src family, MEK1[8]
Vecabrutinib 7 (at <100 nM)[7]ITK, TEC[7]

A lower number of inhibited kinases at a given concentration indicates higher selectivity.

Signaling Pathways and Experimental Workflows

To understand the mechanism and evaluation of these inhibitors, it is crucial to visualize the BTK signaling pathway and the experimental workflows used to assess their efficacy.

BTK_Signaling_Pathway BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK Activation BTK BTK LYN_SYK->BTK Phosphorylation (Y551) BTK->BTK PLCg2 PLCγ2 BTK->PLCg2 Phosphorylation IP3_DAG IP3 / DAG PLCg2->IP3_DAG Ca_PKC Ca²⁺ / PKC IP3_DAG->Ca_PKC NFkB_MAPK_NFAT NF-κB, MAPK, NFAT Pathways Ca_PKC->NFkB_MAPK_NFAT Proliferation Cell Proliferation, Survival, Differentiation NFkB_MAPK_NFAT->Proliferation Reversible_BTKi Reversible BTK Inhibitors (Pirtobrutinib, Nemtabrutinib, Vecabrutinib) Reversible_BTKi->BTK Inhibition

Caption: BTK Signaling Pathway and Point of Inhibition.

Experimental_Workflow cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Models Biochemical_Assay Biochemical Kinase Assay (e.g., ADP-Glo) Evaluation Efficacy & Safety Evaluation Biochemical_Assay->Evaluation Cell_Based_Assay Cellular BTK Autophosphorylation Assay (Western Blot) Cell_Based_Assay->Evaluation Cell_Viability Cell Viability/Proliferation Assay (e.g., CellTiter-Glo) Cell_Viability->Evaluation Xenograft CLL Xenograft Model (e.g., MEC-1 in mice) Xenograft->Evaluation Tumor growth inhibition, Survival analysis Adoptive_Transfer Adoptive Transfer Model (e.g., Eµ-TCL1) Adoptive_Transfer->Evaluation Tumor burden reduction, Survival analysis Start Reversible BTK Inhibitor Start->Biochemical_Assay Determine IC50 Start->Cell_Based_Assay Assess cellular potency Start->Cell_Viability Measure anti-proliferative effects Start->Xenograft Start->Adoptive_Transfer

Caption: Experimental Workflow for Evaluating Reversible BTK Inhibitors.

Experimental Protocols

Below are detailed methodologies for key experiments cited in the evaluation of reversible BTK inhibitors.

Biochemical Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)

This assay quantifies the amount of ADP produced during a kinase reaction, which is inversely proportional to the inhibitory activity of the test compound.

Materials:

  • Recombinant human BTK enzyme (wild-type or C481S mutant)

  • Poly (Glu, Tyr) 4:1 peptide substrate

  • ATP

  • Test inhibitor (pirtobrutinib, nemtabrutinib, or vecabrutinib) at various concentrations

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1 mg/mL BSA, 50µM DTT)[9]

  • 384-well white plates

Procedure:

  • Prepare serial dilutions of the test inhibitor in kinase buffer.

  • In a 384-well plate, add the test inhibitor solution.

  • Add the BTK enzyme and substrate mixture to each well.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).[9]

  • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.[9]

  • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[9]

  • Measure the luminescence using a plate reader.

  • Calculate the IC50 values by plotting the percentage of inhibition against the inhibitor concentration.

Cellular BTK Autophosphorylation Assay (Western Blot)

This assay measures the phosphorylation status of BTK at a specific tyrosine residue (e.g., Y223) in cells treated with a BTK inhibitor.

Materials:

  • B-cell lymphoma cell lines (e.g., TMD8, REC-1) or HEK293 cells expressing BTK (WT or C481S)[3]

  • Test inhibitor

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-BTK (Y223) and anti-total BTK

  • HRP-conjugated secondary antibody

  • ECL detection reagent

  • SDS-PAGE gels and blotting apparatus

Procedure:

  • Culture the cells and treat with various concentrations of the test inhibitor for a specified duration (e.g., 2 hours).[3]

  • Lyse the cells on ice and collect the protein lysates.

  • Determine the protein concentration of each lysate.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% BSA in TBST.

  • Incubate the membrane with the primary antibody against phospho-BTK overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using an ECL reagent and an imaging system.

  • Strip the membrane and re-probe with an antibody against total BTK to normalize for protein loading.

  • Quantify the band intensities to determine the inhibition of BTK autophosphorylation.

Cell Viability/Proliferation Assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.

Materials:

  • B-cell lymphoma cell lines (e.g., TMD8, REC-1)[3]

  • Test inhibitor

  • CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)

  • 96-well or 384-well opaque-walled plates

Procedure:

  • Seed the cells in a 96-well or 384-well plate.

  • Add serial dilutions of the test inhibitor to the wells.

  • Incubate the plate for a specified period (e.g., 72 hours).[3]

  • Equilibrate the plate to room temperature.

  • Add the CellTiter-Glo® Reagent to each well.

  • Mix the contents to induce cell lysis and stabilize the luminescent signal.

  • Incubate at room temperature for 10 minutes.

  • Measure the luminescence using a plate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 values.

In Vivo Xenograft Model for Chronic Lymphocytic Leukemia (CLL)

This model is used to evaluate the anti-tumor efficacy of BTK inhibitors in a living organism.

Animal Model:

  • Immunocompromised mice (e.g., NSG mice)

Cell Line:

  • Human CLL cell line (e.g., MEC-1) engineered to express luciferase for in vivo imaging.[10]

Procedure:

  • Inject the MEC-1 cells intravenously or subcutaneously into the mice.

  • Monitor tumor engraftment and growth using bioluminescence imaging.

  • Once tumors are established, randomize the mice into treatment and control groups.

  • Administer the test inhibitor (e.g., pirtobrutinib) or vehicle control orally at a specified dose and schedule.[10]

  • Monitor tumor growth regularly using bioluminescence imaging and caliper measurements (for subcutaneous tumors).

  • Monitor the body weight and overall health of the mice.

  • At the end of the study, euthanize the mice and collect tumors and organs for further analysis (e.g., histology, western blot).

  • Analyze the data to determine the effect of the inhibitor on tumor growth and overall survival.[10]

Conclusion

Reversible BTK inhibitors represent a significant advancement in the treatment of B-cell malignancies, offering a potent therapeutic option for patients who have developed resistance to covalent inhibitors. Pirtobrutinib, nemtabrutinib, and vecabrutinib have all demonstrated promising preclinical activity, with pirtobrutinib showing high selectivity. The comparative data and experimental protocols presented in this guide provide a valuable resource for researchers and drug development professionals working to further understand and advance this important class of targeted therapies. As more clinical data becomes available, the precise role and positioning of each of these reversible BTK inhibitors in the therapeutic armamentarium will become clearer.

References

BIIB091 Clinical Trial Results: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of the Bruton's Tyrosine Kinase (BTK) Inhibitor BIIB091 and its Standing Amongst Alternatives for Relapsing Multiple Sclerosis

This guide provides a comprehensive overview of the available clinical trial data for this compound, a novel, reversible inhibitor of Bruton's tyrosine kinase (BTK), and compares its profile with established and emerging therapies for relapsing multiple sclerosis (MS). This document is intended for researchers, scientists, and drug development professionals to offer a consolidated resource on this compound's mechanism of action, preclinical potency, and clinical development program.

This compound: Mechanism of Action and Preclinical Potency

This compound is a highly selective, reversible, and non-covalent inhibitor of BTK.[1] BTK is a key enzyme in the signaling pathways of B cells and myeloid cells, both of which are implicated in the inflammatory processes of multiple sclerosis.[2] By inhibiting BTK, this compound is designed to modulate the activation of these immune cells, thereby reducing the autoimmune response that drives MS pathology.

The preclinical in vitro potency of this compound has been characterized in various assays, demonstrating its inhibitory activity on key cellular functions.

Assay/Cell TypeEndpointIC50 (nM)
B-cell activation (naïve and unswitched memory)In vivo inhibition55[2][3]
Stimulated B cellsWhole blood assay87[2][3]
Stimulated myeloid cellsWhole blood assay106[2][3]
BTK-dependent proximal signaling and distal functional responsesIn vitro in B cells and myeloid cells3 - 106[2][3]

Clinical Development Program: Phase 1 and 2 Trial Designs

This compound has completed a Phase 1 clinical trial in healthy volunteers and is currently in a Phase 2 trial for patients with relapsing forms of multiple sclerosis.

Phase 1 Study (NCT03943056)

This initial study aimed to evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of this compound in healthy adults.[4]

Study DesignPopulationInterventionsPrimary Outcome MeasuresStatus
Randomized, Blinded, Placebo-Controlled, Single- and Multiple-Ascending Dose64 Healthy Volunteers[4]Single oral doses of this compound or placebo. Multiple oral doses of this compound or placebo.[4]Safety and tolerability assessed by adverse events, vital signs, ECGs, and laboratory tests. Pharmacokinetics (Cmax, Tmax, AUC). Pharmacodynamics.Completed[4]

Detailed quantitative results from this Phase 1 trial have not yet been publicly released.

Phase 2 FUSION Study (NCT05798520)

The ongoing FUSION study is a two-part, multicenter, randomized, blinded, active-controlled trial designed to assess the safety and efficacy of this compound in adults with relapsing forms of MS.[5][6][7][8]

PartStudy DesignPopulationInterventionsPrimary EndpointStatus
Part 1 Randomized, Blinded, Active-Controlled~125 participants with relapsing MS[1]High-dose this compound, Low-dose this compound, or Diroximel Fumarate (DRF)[1]Incidence of adverse events and serious adverse events.[1]Recruiting[5]
Part 2 Randomized, Blinded, Active-Controlled~150 participants with relapsing MS[1]Selected-dose this compound + standard-dose DRF, Selected-dose this compound + low-dose DRF, or Standard-dose DRF.[1]Cumulative number of new gadolinium-enhancing (GdE) T1 lesions at Weeks 8, 12, and 16.[1]Recruiting[5]

Signaling Pathway and Experimental Workflows

To visually represent the underlying biological and clinical processes, the following diagrams have been generated using Graphviz.

BTK_Signaling_Pathway cluster_receptor Cell Surface cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK Antigen Binding BTK Bruton's Tyrosine Kinase (BTK) LYN_SYK->BTK Phosphorylation PLCG2 PLCγ2 BTK->PLCG2 Activation Downstream Downstream Signaling (NF-κB, Calcium Mobilization) PLCG2->Downstream This compound This compound This compound->BTK Inhibition Gene Gene Expression (Proliferation, Survival, Cytokine Production) Downstream->Gene

This compound inhibits the BTK signaling pathway.

BIIB091_Phase1_Workflow cluster_screening Screening & Enrollment cluster_treatment Treatment Phase cluster_assessment Assessment Screen Healthy Volunteers (N=64) SAD Single Ascending Dose (this compound or Placebo) Screen->SAD MAD Multiple Ascending Dose (this compound or Placebo) SAD->MAD Safety Safety & Tolerability (AEs, Vitals, ECGs, Labs) MAD->Safety PK Pharmacokinetics (Cmax, Tmax, AUC) MAD->PK PD Pharmacodynamics MAD->PD BIIB091_Phase2_Workflow cluster_enrollment Enrollment cluster_part1 Part 1: Dose Finding & Safety cluster_part2 Part 2: Efficacy Patients Relapsing MS Patients (Part 1: ~125, Part 2: ~150) Random1 Randomization Patients->Random1 Random2 Randomization Patients->Random2 ArmA High-Dose this compound Random1->ArmA ArmB Low-Dose this compound Random1->ArmB ArmC Diroximel Fumarate Random1->ArmC Endpoint1 Primary Endpoint: Safety & Tolerability ArmA->Endpoint1 ArmB->Endpoint1 ArmC->Endpoint1 Endpoint1->Random2 Dose Selection ArmD Selected-Dose this compound + Standard-Dose DRF Random2->ArmD ArmE Selected-Dose this compound + Low-Dose DRF Random2->ArmE ArmF Standard-Dose DRF Random2->ArmF Endpoint2 Primary Endpoint: New GdE T1 Lesions ArmD->Endpoint2 ArmE->Endpoint2 ArmF->Endpoint2

References

In Vivo Validation of BIIB091's Effect on Myeloid Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo effects of BIIB091 on myeloid cells with other Bruton's tyrosine kinase (BTK) inhibitors in development for autoimmune diseases, particularly multiple sclerosis (MS). The information is compiled from publicly available preclinical and early-phase clinical data to assist researchers in evaluating these compounds.

Introduction to this compound and the Role of BTK in Myeloid Cells

This compound is a potent and selective, reversible, small-molecule inhibitor of Bruton's tyrosine kinase (BTK).[1][2] BTK is a crucial signaling protein in the B-cell receptor (BCR) pathway and also plays a significant role in the function of myeloid cells, including macrophages, microglia, neutrophils, and mast cells, through its involvement in Fc receptor (FcR) signaling.[1][3] In the context of neuroinflammatory diseases like multiple sclerosis, the activation of myeloid cells, particularly microglia in the central nervous system (CNS), is thought to contribute to disease progression.[4][5] By inhibiting BTK, this compound is designed to modulate the activity of both B cells and myeloid cells, offering a potential therapeutic approach to reduce inflammation.[1][6]

Comparative In Vivo Efficacy on Myeloid Cells

This section compares the in vivo effects of this compound on myeloid cells with other BTK inhibitors. The data is primarily derived from preclinical studies in experimental autoimmune encephalomyelitis (EAE) mouse models of MS.

Compound In Vivo Model Myeloid Cell Type(s) Studied Key Findings Reported Metric(s) Dosage Source
This compound Phase 1 Healthy VolunteersCirculating Myeloid CellsNo significant impact on myeloid cell survival after 14 days of dosing.Flow cytometry for cell countsNot specified in snippets[1][7]
Evobrutinib Passive EAE Mouse ModelMicrogliaReduced expression of activation and antigen presentation markers.Reduced expression of CD68, CD69, CD86, and MHCII.10 mg/kg[1]
Chronic EAE Mouse ModelMicroglia, Macrophages/MonocytesReduced pro-inflammatory activation state.Reduced expression of CD68 in microglia; reduced pro-inflammatory state of infiltrating monocytes/macrophages.Not specified in snippets[4]
Tolebrutinib EAE Mouse ModelMicrogliaModulated expression of genes associated with disease-associated microglia (DAM).Transcriptional signature analysis.Not specified in snippets[7]
Antibody-mediated Demyelination Mouse ModelMicrogliaLesser buildup of microglia around oligodendrocytes and reduced reactivity towards myelin.Histological analysis.Not specified in snippets[8]
Fenebrutinib EAE Mouse ModelMicrogliaReduced spinal cord microglial activation.Immunohistochemistry for Iba1.5 mg/kg, twice daily[9]
Remibrutinib RatMOG EAE Mouse ModelMicroglia, Myeloid CellsAnti-inflammatory effects detected.Single-cell RNA sequencing of brain and spinal cord.30 mg/kg, daily[2][3]

Signaling Pathways and Experimental Workflow

To visually represent the mechanism of action and experimental procedures, the following diagrams are provided.

BTK_Signaling_Pathway cluster_receptor Cell Surface Receptor cluster_intracellular Intracellular Signaling FcR Fc Receptor BTK BTK FcR->BTK Activation PLCg2 PLCγ2 BTK->PLCg2 Phosphorylation NFkB NF-κB PLCg2->NFkB Activation Cytokines Pro-inflammatory Cytokine Production (e.g., TNF-α, IL-6) NFkB->Cytokines Upregulation This compound This compound This compound->BTK Inhibition

Caption: BTK Signaling Pathway in Myeloid Cells and the Point of Inhibition by this compound.

EAE_Workflow cluster_induction EAE Induction cluster_treatment Treatment cluster_monitoring Monitoring & Analysis Induction Induce EAE in Mice (e.g., MOG peptide immunization) Treatment Administer this compound or Alternative BTKi (or Vehicle) Induction->Treatment Monitoring Monitor Clinical Score Treatment->Monitoring Analysis Isolate CNS Myeloid Cells (e.g., Microglia) Monitoring->Analysis Flow Flow Cytometry (e.g., CD68, MHCII) Analysis->Flow RNAseq RNA Sequencing (Gene Expression) Analysis->RNAseq

Caption: Generalized Experimental Workflow for In Vivo Validation in an EAE Mouse Model.

Logical_Relationship This compound This compound BTK BTK Inhibition This compound->BTK Myeloid_Activation Reduced Myeloid Cell (Microglia) Activation BTK->Myeloid_Activation Inflammation Decreased Neuroinflammation Myeloid_Activation->Inflammation Therapeutic_Effect Potential Therapeutic Effect in Neuroinflammatory Disease Inflammation->Therapeutic_Effect

Caption: Logical Relationship of this compound's Action on Myeloid Cells and Therapeutic Potential.

Experimental Protocols

Detailed experimental protocols are crucial for the interpretation and replication of in vivo studies. Below are generalized methodologies based on the available information for assessing the effects of BTK inhibitors on myeloid cells in EAE models.

Experimental Autoimmune Encephalomyelitis (EAE) Model
  • Induction: EAE is induced in susceptible mouse strains (e.g., C57BL/6) by immunization with myelin oligodendrocyte glycoprotein (B1211001) (MOG) peptide 35-55 emulsified in Complete Freund's Adjuvant (CFA), followed by administration of pertussis toxin.

  • Treatment: Animals are orally administered with the BTK inhibitor (e.g., this compound, evobrutinib) or vehicle control. Dosing can be prophylactic (starting before disease onset) or therapeutic (starting after disease onset).

  • Clinical Scoring: Mice are monitored daily for clinical signs of EAE and scored on a standardized scale (e.g., 0 = no signs, 5 = moribund).

  • Tissue Collection and Processing: At the end of the study, brains and spinal cords are collected. Single-cell suspensions are prepared for flow cytometry, or tissue is fixed for immunohistochemistry.

  • Flow Cytometry Analysis: Single-cell suspensions are stained with fluorescently labeled antibodies against myeloid cell markers (e.g., CD11b, CD45) and activation markers (e.g., CD68, MHCII, CD86). Data is acquired on a flow cytometer and analyzed to quantify cell populations and marker expression.

  • Immunohistochemistry: Fixed tissue sections are stained with antibodies against myeloid cell markers (e.g., Iba1 for microglia/macrophages) to assess cell infiltration and morphology.

  • RNA Sequencing: Myeloid cells can be isolated from the CNS by fluorescence-activated cell sorting (FACS) for subsequent RNA sequencing to analyze gene expression profiles.

Phase 1 Clinical Trial in Healthy Volunteers (as applied to this compound)
  • Study Design: A randomized, placebo-controlled, single- and multiple-ascending dose study is conducted in healthy adult participants.

  • Dosing: Participants receive single or multiple oral doses of this compound or placebo.

  • Pharmacodynamic Assessments: Blood samples are collected at various time points. Whole blood or peripheral blood mononuclear cells (PBMCs) are used for ex vivo stimulation assays or flow cytometry.

  • Myeloid Cell Analysis: Flow cytometry is used to enumerate different myeloid cell populations and to assess their survival over the course of the treatment.

Conclusion

The available in vivo data suggests that this compound and other BTK inhibitors in development have the potential to modulate myeloid cell function, particularly microglia, which is a key aspect of their therapeutic rationale for neuroinflammatory diseases like MS. While this compound's early clinical data in healthy volunteers did not show an impact on myeloid cell survival, preclinical studies with other BTK inhibitors in disease models demonstrate a clear effect on reducing the pro-inflammatory phenotype of microglia.

Direct comparison of the potency of these compounds on myeloid cells in vivo is challenging due to the variability in experimental models, dosages, and endpoints reported. Further head-to-head studies would be necessary for a definitive comparative assessment. The information presented in this guide is intended to provide a summary of the current landscape to aid in research and development decisions. Researchers are encouraged to consult the primary publications for more detailed information.

References

A Comparative Guide to BIIB091: A Novel BTK Inhibitor for Multiple Sclerosis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of BIIB091, a selective and reversible Bruton's tyrosine kinase (BTK) inhibitor under investigation for the treatment of relapsing forms of multiple sclerosis (MS). Due to the absence of publicly available inter-laboratory reproducibility studies for this compound, this document focuses on its reported characteristics and offers a comparison with an established therapeutic class for MS, anti-VLA-4 antibodies, to provide a valuable comparative context for researchers.

This compound: Mechanism of Action and Preclinical Profile

This compound is an orally administered small molecule designed to target BTK, a key enzyme in the signaling pathways of B cells and myeloid cells.[1][2][3] By inhibiting BTK, this compound is thought to modulate the autoimmune response that drives inflammation and damage to the central nervous system in MS.[1][4] It is a non-covalent, ATP-competitive inhibitor that binds to the H3 pocket of BTK, a feature that contributes to its high selectivity.[5]

Signaling Pathway of this compound

The following diagram illustrates the proposed mechanism of action for this compound in inhibiting the BTK signaling pathway.

BIIB091_Signaling_Pathway cluster_cell B Cell or Myeloid Cell BCR_FcR B-Cell Receptor (BCR) or Fc Receptor (FcR) BTK_active Active BTK (Phosphorylated) BCR_FcR->BTK_active Activation BTK_inactive Inactive BTK Downstream Downstream Signaling (e.g., NF-κB, MAPK) BTK_active->Downstream Phosphorylation Cascade Response Cellular Responses (Activation, Proliferation, Cytokine Release) Downstream->Response This compound This compound This compound->BTK_active Inhibition

Caption: this compound inhibits the active form of BTK, blocking downstream signaling.

Quantitative Data Summary

The following tables summarize key in vitro and in vivo potency data for this compound as reported in preclinical studies.

In Vitro Potency of this compound
Target/Assay IC50
BTK Enzymatic Assay<0.5 nM[6], 450 pM[2]
BTK Autophosphorylation (Whole Blood)9.0 nM[5]
BTK-mediated Signaling (Ramos Cells, p-PLCγ2)6.9 nM[5][6]
B-cell Activation (CD69 expression)71 nM[6], 0.071 µM[5]
FcγR-induced ROS Production (Neutrophils)4.5 nM[5]
FcγRI and FcγRIII-mediated TNFα secretion3.1 - 8.0 nM[6]
Basophil Activation (CD63 expression)82 nM[6]
B-cell activation in whole blood (Healthy Donors)106 ± 70 nM[2]
B-cell activation in whole blood (MS Patients)151 ± 76 nM[2]
In Vivo Data for this compound
Model/Study Key Finding
TI-2 Immunization Model (Mouse)Dose-dependent reduction of anti-NP IgM antibody titers.[6]
Phase 1 Healthy Volunteer StudyComplete inhibition of B-cell activation over the dosing interval.[2]

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for assessing and potentially replicating findings. Below are summaries of the typical experimental setups used to characterize this compound.

In Vitro BTK Kinase Assay

This assay determines the direct inhibitory effect of this compound on the enzymatic activity of purified BTK. A typical protocol involves incubating purified BTK enzyme with a specific substrate and ATP. The rate of substrate phosphorylation is measured in the presence of varying concentrations of this compound to determine the IC50 value.

Whole Blood B-cell Activation Assay

To assess the functional potency of this compound in a more physiologically relevant setting, whole blood samples from healthy donors or MS patients are used. The blood is stimulated with a B-cell receptor agonist (e.g., anti-IgM) in the presence of different concentrations of this compound. B-cell activation is then quantified by measuring the expression of activation markers, such as CD69, on the surface of B cells using flow cytometry.

Experimental Workflow for B-cell Activation Assay

B_cell_Activation_Workflow cluster_workflow Workflow start Whole Blood Sample (Healthy Donor or MS Patient) incubation Incubate with this compound (Varying Concentrations) start->incubation stimulation Stimulate with BCR Agonist (e.g., anti-IgM) incubation->stimulation staining Stain for Cell Surface Markers (e.g., CD19, CD69) stimulation->staining analysis Flow Cytometry Analysis staining->analysis result Determine IC50 for CD69 Inhibition analysis->result

Caption: A typical workflow for assessing this compound's effect on B-cell activation.

Comparison with Anti-VLA-4 Antibodies

A different therapeutic approach for MS involves targeting the adhesion molecule VLA-4 (Very Late Antigen-4). Natalizumab is a monoclonal antibody that binds to the α4 subunit of VLA-4, preventing immune cells from migrating into the central nervous system.[7][8]

Feature This compound (BTK Inhibitor) Anti-VLA-4 Antibodies (e.g., Natalizumab)
Target Bruton's tyrosine kinase (BTK)[1][2]α4-integrin subunit of VLA-4[7][8]
Mechanism Inhibits B-cell and myeloid cell activation and signaling.[2][3]Blocks leukocyte adhesion and transmigration across the blood-brain barrier.[8]
Administration Oral[1]Intravenous infusion[8]
Molecule Type Small molecule[2]Monoclonal antibody[7]
Development Stage Phase 2 clinical trials[4][9][10]Approved for relapsing-remitting MS[7]

Logical Relationship of Therapeutic Intervention

Therapeutic_Intervention_Logic cluster_logic Therapeutic Intervention Points in MS Pathophysiology Immune_Activation Peripheral Immune Cell Activation (B cells, Myeloid cells) Migration Leukocyte Migration across Blood-Brain Barrier Immune_Activation->Migration CNS_Inflammation CNS Inflammation and Demyelination Migration->CNS_Inflammation This compound This compound This compound->Immune_Activation Inhibits Anti_VLA4 Anti-VLA-4 Ab Anti_VLA4->Migration Blocks

Caption: this compound and Anti-VLA-4 antibodies intervene at different points in MS.

Conclusion

This compound represents a promising oral therapy for relapsing MS by targeting the BTK pathway. The preclinical data demonstrate its high potency and selectivity. While direct comparative studies on the reproducibility of this compound experiments in different laboratories are not available, the provided data from the developer offers a solid foundation for understanding its pharmacological profile. The comparison with anti-VLA-4 antibodies highlights the different therapeutic strategies being employed to combat neuroinflammation in MS. Further clinical trial results will be crucial in determining the ultimate efficacy and safety of this compound in the management of MS.[4][10][11]

References

Safety Operating Guide

Navigating the Safe Disposal and Handling of BIIB091

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with the potent and selective Bruton's tyrosine kinase (BTK) inhibitor, BIIB091, adherence to proper disposal and handling protocols is paramount for laboratory safety and environmental protection. While a publicly available, comprehensive Safety Data Sheet (SDS) with specific disposal instructions for this compound is not available, established best practices for the disposal of research-grade chemical compounds should be strictly followed.

Crucially, it is imperative to consult the official Safety Data Sheet (SDS) provided by the manufacturer or supplier of this compound and to adhere to the specific waste disposal guidelines established by your institution's Environmental Health and Safety (EHS) department. The following information is intended as a general guide and should not supersede official documentation and institutional protocols.

General Disposal Procedures for Research-Grade Compounds

Proper disposal of chemical waste is a critical aspect of laboratory safety. The following steps outline a general procedure for the disposal of compounds like this compound:

  • Waste Identification and Segregation:

    • All waste containing this compound, including pure compound, solutions, and contaminated materials (e.g., pipette tips, gloves, vials), must be classified as chemical waste.

    • Segregate this compound waste from other types of laboratory waste (e.g., biological, radioactive, regular trash).

    • Do not mix this compound waste with incompatible chemicals.

  • Containerization:

    • Use only approved, properly labeled, and leak-proof containers for chemical waste.

    • The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name, "this compound."

    • Ensure the container is kept closed except when adding waste.

  • Storage:

    • Store waste containers in a designated, well-ventilated, and secure area away from general laboratory traffic.

    • Follow any specific storage temperature requirements for this compound, which is typically stored at -20°C or -80°C for stock solutions.[1]

  • Disposal Request:

    • Contact your institution's EHS department to arrange for the pickup and disposal of the chemical waste.

    • Provide them with an accurate inventory of the waste.

This compound: Mechanism of Action and Signaling Pathway

This compound is a reversible inhibitor of Bruton's tyrosine kinase (BTK), a crucial enzyme in the signaling pathways of B-cells and myeloid cells.[2][3] BTK activation, downstream of the B-cell receptor (BCR) and Fc receptors (FcR), leads to the phosphorylation of phospholipase C gamma 2 (PLCγ2).[2] This, in turn, triggers a cascade of downstream signaling events, including calcium mobilization and activation of the NF-κB pathway, culminating in B-cell proliferation, differentiation, and antibody production.[2] this compound exerts its inhibitory effect by binding to BTK and preventing its phosphorylation, thereby blocking these downstream cellular responses.[2][4]

BIIB091_Signaling_Pathway cluster_cell B-cell / Myeloid Cell BCR_FcR BCR / FcR BTK BTK BCR_FcR->BTK pBTK p-BTK BTK->pBTK Phosphorylation PLCG2 PLCγ2 pBTK->PLCG2 pPLCG2 p-PLCγ2 PLCG2->pPLCG2 Phosphorylation Downstream Downstream Signaling (Ca²⁺, NF-κB) pPLCG2->Downstream Response Cellular Response (Proliferation, Activation) Downstream->Response This compound This compound This compound->BTK Inhibition

This compound inhibits the BTK signaling pathway.

Experimental Protocols and Quantitative Data

This compound has been characterized in various in vitro and in vivo preclinical models.[2][3]

In Vitro Inhibition of BTK and Downstream Signaling

This compound has demonstrated potent inhibition of BTK and its downstream signaling in various cell-based assays.[1][2]

AssayCell TypeStimulusReadoutIC₅₀ (nM)
BTK AutophosphorylationHuman Whole Blood-p-BTK24[1][2]
PLCγ2 PhosphorylationRamos B-cellsanti-IgMp-PLCγ26.9[1][2]
B-cell ActivationHuman PBMCsanti-IgDCD69 Expression5.4 ± 0.5[2]
Myeloid Cell FunctionHuman NeutrophilsImmune ComplexesROS Production4.5 ± 4.9[2]

Experimental Protocol: In Vitro B-cell Activation Assay [2]

  • Cell Preparation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy human donors.

  • Compound Treatment: Pre-incubate PBMCs with titrating concentrations of this compound or DMSO (vehicle control).

  • Stimulation: Stimulate the B-cells within the PBMC population with polyclonal anti-human IgD antibodies. A phosphate-buffered saline (PBS) control is also included.

  • Incubation: Incubate the cells overnight.

  • Flow Cytometry Analysis: Stain the cells with fluorescently labeled antibodies against CD19 (a B-cell marker) and CD69 (an activation marker).

  • Data Acquisition and Analysis: Analyze the expression of CD69 on the CD19+ B-cell population using a flow cytometer. Calculate the IC₅₀ value, which represents the concentration of this compound required to inhibit 50% of the B-cell activation.

In Vivo B-cell Activation and Antibody Production

The efficacy of this compound has also been evaluated in in vivo mouse models.[2]

Animal ModelDosing RegimenReadoutResult
B-cell Activation ModelOral administration 1 hour prior to anti-IgD injectionSplenic B-cell gene expressionDose-dependent inhibition of B-cell activation signatures.[2]
Thymus-Dependent Immunization ModelOral administration twice daily for 8 days post-SRBC immunizationGerminal center B-cell and plasma cell formationSignificant reduction in germinal center B-cells and antibody-secreting plasma cells.[2]

Experimental Protocol: In Vivo B-cell Activation Model [2]

  • Animal Dosing: Administer this compound or vehicle orally to mice at specified doses.

  • B-cell Stimulation: One hour after dosing, intravenously inject the mice with anti-IgD antibodies to stimulate B-cells.

  • Spleen Harvesting: Five hours post-dosing, euthanize the mice and harvest their spleens.

  • B-cell Isolation: Isolate B-cells from the spleens using fluorescence-activated cell sorting (FACS).

  • Gene Expression Analysis: Perform gene expression analysis on the isolated B-cells to assess the impact of this compound on B-cell activation pathways.

Conclusion

As a potent and selective BTK inhibitor, this compound is a valuable tool in research and drug development. Ensuring its safe handling and disposal is a critical responsibility for all laboratory personnel. By adhering to the principles of proper chemical waste management and consulting official safety documentation and institutional guidelines, researchers can minimize risks and maintain a safe laboratory environment.

References

Safeguarding Researchers: A Guide to Personal Protective Equipment and Safe Handling of BIIB091

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidance for the safe laboratory use of BIIB091, a potent Bruton's tyrosine kinase (BTK) inhibitor, is critical for protecting researchers and ensuring operational integrity. In the absence of a specific Safety Data Sheet (SDS) for this compound, this document provides a comprehensive overview of best practices for personal protective equipment (PPE), handling, and disposal. This guidance is based on general safety protocols for potent, research-grade kinase inhibitors and informed by the safety data for Ibrutinib, a structurally related BTK inhibitor.

Researchers, scientists, and drug development professionals must handle this compound with a high degree of caution. As a potent, biologically active small molecule, it should be treated as potentially hazardous. The following guidelines are designed to provide immediate and essential safety and logistical information to minimize exposure and ensure a safe laboratory environment.

Personal Protective Equipment (PPE): A Multi-Layered Defense

A multi-layered approach to PPE is mandatory when handling this compound. The following table summarizes the recommended PPE for various laboratory activities involving this compound.

Laboratory ActivityRecommended Personal Protective Equipment
Weighing and Aliquoting (Solid Form) Ventilation: All weighing and aliquoting must be performed in a certified chemical fume hood or a powder containment hood.[1] Respirator: NIOSH-approved N95 or higher-rated respirator to prevent inhalation of fine powders.[1] Gloves: Two pairs of nitrile gloves (double-gloving) to be changed immediately upon contamination.[1] Eye Protection: Chemical splash goggles to provide a complete seal around the eyes.[1] Lab Coat: A dedicated lab coat, preferably disposable or made of a non-absorbent material.[1]
Solution Preparation and Handling Ventilation: Work should be conducted in a chemical fume hood.[1] Gloves: Two pairs of nitrile gloves.[1] Eye Protection: Chemical splash goggles or a face shield if there is a significant splash risk.[1] Lab Coat: Standard laboratory coat.[1]
Cell Culture and In Vitro Assays Biological Safety Cabinet: All cell culture work should be performed in a Class II biological safety cabinet to maintain sterility and protect the user.[1] Gloves: Nitrile gloves.[1] Eye Protection: Safety glasses with side shields.[1] Lab Coat: Standard laboratory coat.[1]
Waste Disposal Gloves: Heavy-duty nitrile or butyl rubber gloves. Eye Protection: Chemical splash goggles.[1] Lab Coat: Standard laboratory coat.[1]

Operational Plan: Procedural Guidance for Safe Handling

A clear and concise operational plan is essential for the safe management of this compound within the laboratory.

Receipt and Storage
  • Inspect: Upon receipt, visually inspect the package for any signs of damage or leakage.

  • Log: Document the receipt, quantity, and storage location in the laboratory's chemical inventory.

  • Store: Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials. The container should be tightly sealed and clearly labeled.[2]

Handling and Experimental Use
  • Designated Area: All work with this compound should be conducted in a designated and clearly marked area within the laboratory.

  • Fume Hood: All manipulations of the solid compound and concentrated solutions must be performed in a certified chemical fume hood.[1]

  • Avoid Contamination: Use dedicated spatulas, glassware, and other equipment. If not possible, thoroughly decontaminate equipment after use.

  • Hand Washing: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[2]

Disposal Plan: Managing this compound Waste

Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and accidental exposure.

  • Waste Segregation: All waste contaminated with this compound, including empty containers, used PPE, and consumables, must be segregated from general laboratory waste.

  • Hazardous Waste: this compound waste should be classified as hazardous chemical waste.

  • Containerization: Collect all solid and liquid waste in clearly labeled, sealed, and puncture-resistant containers.

  • Disposal Route: Dispose of this compound waste through an approved hazardous waste disposal service in accordance with all applicable federal, state, and local regulations.[3] Incineration is often the preferred method for potent pharmaceutical compounds.[4]

Experimental Workflow for Safe Handling

The following diagram outlines the key steps and decision points for the safe handling of this compound from receipt to disposal.

BIIB091_Handling_Workflow cluster_receipt Receipt & Storage cluster_handling Handling & Use cluster_disposal Waste Disposal Receive Receive Shipment Inspect Inspect Package for Damage Receive->Inspect DonPPE Don Appropriate PPE (See Table) Log Log in Chemical Inventory Inspect->Log Store Store in Designated Location (Cool, Dry, Ventilated) Log->Store Store->DonPPE Workstation Prepare Workstation (Fume Hood / BSC) DonPPE->Workstation Segregate Segregate Contaminated Waste (PPE, Tips, Tubes) Weigh Weigh Solid this compound (In Fume Hood with Respirator) Workstation->Weigh PrepareSol Prepare Stock Solution (In Fume Hood) Weigh->PrepareSol Experiment Perform Experiment (In Fume Hood / BSC) PrepareSol->Experiment Decontaminate Decontaminate Work Area & Equipment Experiment->Decontaminate Decontaminate->Segregate Collect Collect in Labeled Hazardous Waste Container Segregate->Collect Dispose Arrange for Professional Hazardous Waste Disposal Collect->Dispose

Caption: Workflow for safe handling of this compound.

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。